1-Ethoxyethyl acetate
Description
Properties
IUPAC Name |
1-ethoxyethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4-8-6(3)9-5(2)7/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIARWOGQAQTPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862713 | |
| Record name | 1-Ethoxyethyl acetate | |
| Source | EPA DSSTox | |
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Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
136.00 to 138.00 °C. @ 760.00 mm Hg | |
| Record name | (+/-)-1-Acetoxy-1-ethoxyethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032158 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1608-72-6 | |
| Record name | Ethanol, 1-ethoxy-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1608-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethoxyethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1608-72-6 | |
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| Record name | 1-Ethoxyethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethoxyethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHOXYETHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5936511914 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (+/-)-1-Acetoxy-1-ethoxyethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032158 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Technical Whitepaper: 1-Ethoxyethyl Acetate (CAS 1608-72-6) – Physicochemical Profiling, Synthesis, and Formulation Applications
Executive Summary
1-Ethoxyethyl acetate (CAS 1608-72-6), also known as (+/-)-1-acetoxy-1-ethoxyethane, is a highly versatile oxygenated solvent and chemical intermediate. Characterized by its unique hemiacetal ester structure, it bridges the gap between traditional acetates and ether-solvents. This whitepaper provides an authoritative analysis of its physicochemical properties, synthetic pathways, and analytical methodologies, tailored for researchers and formulation scientists in drug development, cosmetics, and advanced materials.
Physicochemical Profiling
Understanding the physical and chemical properties of 1-ethoxyethyl acetate is critical for predicting its behavior in complex formulations. As a medium-polarity solvent with an ultra-fast evaporation rate, it is highly effective in solubilizing resins, active pharmaceutical ingredients (APIs), and hydrophobic excipients[1].
Quantitative Data Summary
The following table synthesizes the core physical and chemical parameters of 1-ethoxyethyl acetate, establishing the baseline for thermodynamic and kinetic modeling[1][2][3][4].
| Property | Value / Description | Method / Condition |
| Molecular Formula | C₆H₁₂O₃ | - |
| Molecular Weight | 132.16 g/mol | - |
| Boiling Point | 128 °C – 137.1 °C | @ 760 mmHg |
| Density (Specific Gravity) | 0.940 – 0.959 g/cm³ | @ 20 °C – 25 °C |
| Refractive Index (n20/D) | 1.385 – 1.395 | @ 20 °C |
| Flash Point | ~28 °C to 40.5 °C | Closed Cup |
| LogP (Octanol/Water) | 0.90 | Estimated |
| Appearance & Odor | Clear, colorless liquid; fruity/green | Visual / Olfactory |
Causality Insight: The relatively low LogP (0.90) combined with the ether and ester oxygen atoms allows 1-ethoxyethyl acetate to act as a potent hydrogen-bond acceptor. This makes it an excellent coalescing agent and transient plasticizer in polymer-based drug delivery matrices before it entirely evaporates[5].
Chemical Synthesis & Mechanistic Pathways
Direct esterification of hemiacetals is thermodynamically unfavorable and often leads to disproportionation or polymerization. Therefore, the industrial and laboratory synthesis of 1-ethoxyethyl acetate relies on the nucleophilic substitution of an alpha-halo ether[6]. Alternatively, it can be observed as a mechanistic byproduct in the catalytic disproportionation of acetaldehyde using ruthenium-based Shvo catalysts[7].
Primary Synthetic Route: Nucleophilic Substitution
The reaction between 1-chloro-1-ethoxyethane and sodium acetate is the preferred synthetic route. The alpha-chloro ether provides a highly electrophilic carbon center, stabilized by the adjacent oxygen atom (giving it oxocarbenium ion character), making it exceptionally reactive toward the acetate nucleophile[6][8].
Fig 1. Nucleophilic substitution synthesis pathway of 1-ethoxyethyl acetate.
Analytical Characterization Protocol
To ensure the scientific integrity of the synthesized or procured 1-ethoxyethyl acetate, a self-validating analytical workflow combining Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required.
Causality Insight: Dichloromethane (DCM) is selected as the diluent for GC-MS because 1-ethoxyethyl acetate is highly volatile. DCM's low boiling point ensures it elutes well before the target analyte, preventing solvent masking in the early retention window.
Step-by-Step Methodology
-
Sample Preparation:
-
Dilute 10 µL of 1-ethoxyethyl acetate in 990 µL of GC-grade dichloromethane.
-
Add 1 µL of an internal standard (e.g., decane) to normalize peak areas and ensure injection reproducibility.
-
-
GC-MS Analysis:
-
Column: Use a mid-polarity column (e.g., DB-624) to resolve the ester from potential unreacted ether precursors.
-
Oven Program: Initial hold at 40 °C for 2 mins, ramp at 10 °C/min to 150 °C.
-
Detection: Monitor the characteristic fragmentation pattern. The loss of the acetate group yields a highly stable oxocarbenium ion at m/z 73, serving as the primary diagnostic peak.
-
-
NMR Spectroscopy (1H and 13C):
-
Dissolve 50 mg of the sample in 0.5 mL of CDCl₃ containing 0.03% TMS.
-
Validation: Look for the characteristic methine quartet (CH) shifted significantly downfield (approx. 5.8 ppm) due to the combined electron-withdrawing effects of the ether and ester oxygens.
-
Fig 2. Self-validating analytical workflow for 1-ethoxyethyl acetate characterization.
Applications in Formulation & Drug Development
In pharmaceutical and cosmetic sciences, 1-ethoxyethyl acetate is leveraged for its dual functionality as a solvent and an olfactive modifier[3][5].
-
Topical Formulations: Its fast evaporation rate makes it an ideal transient solvent for topical patches or fast-drying gels. It solubilizes lipophilic APIs and evaporates without leaving a tacky residue.
-
Flavor and Fragrance Excipient: Recognized for its sweet, fruity, and green apple notes, it is used to mask the bitter taste or unpleasant odor of active ingredients in oral liquids and dermatological creams[4][5].
Stability & Degradation Kinetics
Because 1-ethoxyethyl acetate contains an acetal-like linkage (specifically a hemiacetal ester), it is highly susceptible to acid-catalyzed hydrolysis.
-
Mechanism: In aqueous acidic environments (pH < 4), the ester bond is cleaved, rapidly followed by the collapse of the resulting hemiacetal into acetaldehyde, ethanol, and acetic acid.
-
Formulation Rule: To maintain stability, formulations containing 1-ethoxyethyl acetate must be buffered to a neutral or slightly alkaline pH (pH 6.5 – 8.0) and kept strictly anhydrous if long-term shelf life is required.
References
- "1-Ethoxyethyl acetate CAS# 1608-72-6: Odor profile, Molecular properties, Regulation." scent.vn.
- "1-ethoxyethyl acetate | CAS#:1608-72-6 | Chemsrc." chemsrc.com.
- "1-ethoxyethyl acetate (+/-)-1-acetoxy-1-ethoxyethane - The Good Scents Company." thegoodscentscompany.com.
- "Ethoxyethyl Acetate-1 - Symrise." symrise.com.
- "1-ethoxyethyl Acetate | Chemical Bull Pvt. Ltd." chemicalbull.com.
- "1-ethoxyethyl acetate synthesis - ChemicalBook." chemicalbook.com.
- "Revised Mechanisms for Aldehyde Disproportionation and the Related Reactions of the Shvo Catalyst | ACS Catalysis." acs.org.
Sources
- 1. scent.vn [scent.vn]
- 2. 1-ethoxyethyl acetate | CAS#:1608-72-6 | Chemsrc [chemsrc.com]
- 3. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 4. 1608-72-6 | CAS DataBase [m.chemicalbook.com]
- 5. 1-ethoxyethyl acetate, 1608-72-6 [thegoodscentscompany.com]
- 6. symrise.com [symrise.com]
- 7. 1-ethoxyethyl Acetate | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. parchem.com [parchem.com]
Mechanistic Profiling of the Acid-Catalyzed Hydrolysis of 1-Ethoxyethyl Acetate: A Technical Guide
Executive Summary
1-Ethoxyethyl acetate (1-EEA; CAS 1608-72-6) is a highly specialized α -alkoxy ester, structurally classified as a hemiacetal acetate. In pharmaceutical development and advanced flavor chemistry, 1-EEA is heavily utilized as a 1 rapid-release precursor for acetaldehyde. Unlike standard aliphatic esters that exhibit high stability in aqueous environments, 1-EEA demonstrates pronounced kinetic lability under acidic conditions. This guide dissects the unique thermodynamic drivers behind its hydrolysis and provides a field-proven, self-validating protocol for kinetic profiling.
The Mechanistic Paradigm: AAL1 vs. AAC2 Pathways
Standard ester hydrolysis typically proceeds via the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular), requiring nucleophilic attack by water on the carbonyl carbon. However, 1-EEA completely bypasses this pathway. The presence of the ether oxygen adjacent to the ester linkage fundamentally alters the molecule's reactivity, shifting the mechanism to an AAL1 pathway (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular).
The Causality of the Reaction Cascade
-
Protonation (Thermodynamic Control): In an acidic aqueous buffer (e.g., pH 3.0), the ester oxygen is rapidly and reversibly protonated.
-
Heterolytic Cleavage (Rate-Determining Step): The protonated ester undergoes unimolecular cleavage of the alkyl-oxygen bond. This expels acetic acid (a stable leaving group) and generates an ethoxyethyl cation.
-
Oxocarbenium Stabilization: The resulting cation does not exist as a localized positive charge. Instead, the lone electron pairs on the adjacent ethoxy oxygen immediately delocalize, forming a 2 highly resonance-stabilized oxocarbenium ion ( CH3−CH=O+−CH2CH3 ). The extreme thermodynamic stability of this intermediate is the sole reason the AAL1 pathway outcompetes standard AAC2 hydrolysis.
-
Hemiacetal Formation & Collapse: Water rapidly attacks the electrophilic oxocarbenium carbon to form 1-ethoxyethanol (a hemiacetal). Because acyclic hemiacetals are inherently unstable, it rapidly collapses, expelling ethanol and yielding the final product: acetaldehyde.
Figure 1: Acid-catalyzed A_AL1 hydrolysis mechanism of 1-ethoxyethyl acetate via oxocarbenium ion.
Quantitative Data & Chemical Profiling
Understanding the physical and kinetic parameters of 1-EEA is critical for mass balance calculations during experimental design. The data below synthesizes the structural and degradative profile of the molecule 3.
| Parameter | Value | Mechanistic Significance |
| IUPAC Name | 1-Ethoxyethyl acetate | α -alkoxy ester structure defines kinetic lability |
| CAS Registry | 1608-72-6 | Standardized chemical identifier |
| Molecular Weight | 132.16 g/mol | Required for mass balance / theoretical yield calculations |
| Hydrolysis Pathway | AAL1 (Unimolecular) | Bypasses standard AAC2 ester cleavage |
| Reactive Intermediate | Oxocarbenium Ion | Lowers the activation energy barrier significantly |
| Degradation Products | Acetaldehyde, Ethanol, AcOH | 1:1:1 molar ratio confirms complete hydrolysis |
Experimental Protocol: Self-Validating Kinetic Profiling
Tracking the hydrolysis of 1-EEA presents two major analytical challenges:
-
Volatility: Acetaldehyde boils at 20.2 °C, meaning it will rapidly escape an open aqueous system, artificially skewing kinetic data.
-
Detection: Acetaldehyde lacks a strong UV chromophore, making direct UV-Vis tracking insensitive.
To solve this, we employ a pre-column derivatization assay using 2,4-Dinitrophenylhydrazine (DNPH) combined with HPLC-UV. DNPH traps the volatile acetaldehyde as a stable, highly conjugated hydrazone derivative that absorbs strongly at 360 nm.
Figure 2: Self-validating experimental workflow for tracking acetaldehyde release kinetics.
Step-by-Step Methodology
Step 1: System Preparation & Baseline Establishment
-
Prepare a 0.1 M citrate buffer adjusted precisely to pH 3.0 (simulating beverage/gastric conditions).
-
Causality Check: The buffer must be pre-equilibrated to the target temperature (e.g., 25 °C) in a thermostatic water bath to ensure the rate constant ( k ) is unaffected by thermal fluctuations.
Step 2: Substrate Initiation in a Closed System
-
Inject 1-EEA (e.g., 10 mM final concentration) into the buffer within a sealed, septum-capped vial .
-
Causality Check: 1-EEA is only partially soluble in water. Vigorous magnetic stirring or the addition of a biologically inert emulsifier (like Tween-80) is required to prevent biphasic partitioning, which would shift the kinetics from chemical-controlled to diffusion-controlled.
Step 3: Time-Course Sampling & Quenching
-
Using a gas-tight syringe, extract 100 µL aliquots through the septum at predefined intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Immediately inject the aliquot into 900 µL of a quenching solution containing excess DNPH in acidic acetonitrile.
-
Causality Check: The high acidity and organic solvent instantly halt enzymatic or micellar activity while driving the rapid formation of the acetaldehyde-DNPH derivative, effectively trapping the volatile analyte.
Step 4: System Validation & Quality Control (Crucial)
-
Internal Standard (IS): The DNPH quenching solution must contain a known concentration of Butyraldehyde-DNPH. Because butyraldehyde is not a product of 1-EEA hydrolysis, it acts as an internal standard to correct for any variations in syringe injection volume or HPLC matrix effects.
-
Mass Balance Verification: Run a parallel aliquot on an Ion Chromatograph (IC) to quantify the released acetate (acetic acid). A 1:1 molar ratio of detected acetaldehyde to acetic acid validates that no acetaldehyde was lost to evaporation or side reactions (e.g., aldol condensation).
Step 5: HPLC-UV Quantification
-
Analyze the derivatized samples using a C18 Reverse-Phase HPLC column.
-
Detect absorbance at 360 nm. Plot the natural log of the remaining 1-EEA concentration (calculated via mass balance from acetaldehyde appearance) against time to derive the first-order rate constant ( kobs ) and half-life ( t1/2 ).
References
- US Patent 20170339993A1: Acetaldehyde precursors.
- 1-Chloro-1-ethoxyethane | 7081-78-9 (Oxocarbenium Mechanism). Benchchem.
- 1-ethoxyethyl acet
Sources
Thermodynamic Data and Phase Equilibrium of 1-Ethoxyethyl Acetate: A Technical Guide
Executive Summary
1-Ethoxyethyl acetate (CAS: 1608-72-6), an acetal-ester hybrid, is a highly specialized molecule utilized extensively in the flavor, fragrance, and pharmaceutical industries. Its primary industrial value lies in its function as a "pro-fragrance" or controlled-release matrix—specifically designed to fix and slowly release highly volatile acetaldehyde upon hydrolysis[1]. Because acetaldehyde is highly reactive and prone to evaporation, converting it into 1-ethoxyethyl acetate fundamentally alters its thermodynamic stability and phase equilibrium, allowing for predictable behavior in complex formulations[2].
This whitepaper provides an in-depth analysis of the thermodynamic properties, vapor-liquid equilibrium (VLE) dynamics, and validated experimental protocols for characterizing 1-ethoxyethyl acetate (1-EEA).
Physicochemical and Thermodynamic Profiling
Understanding the thermodynamic baseline of 1-EEA is critical for predicting its phase behavior during distillation, formulation, and storage. The molecule exhibits medium polarity, making it an excellent solvent for resin systems, while its specific vapor pressure profile ensures it remains stable under standard conditions until triggered by moisture or pH shifts[3].
Quantitative Thermodynamic Data
The following table synthesizes the established thermophysical properties of 1-ethoxyethyl acetate:
| Property | Value | Test Condition / Note |
| Molecular Weight | 132.16 g/mol | Standard atomic weights[4] |
| Boiling Point | 136.00 – 138.00 °C | @ 760 mmHg[4] |
| Density (Relative) | 0.940 – 0.959 g/cm³ | @ 20–25 °C[5][6] |
| Vapor Pressure | ~7.15 – 7.98 hPa | @ 25 °C (Estimated)[3][4] |
| Flash Point | 34.4 °C – 40.6 °C | Closed Cup / TCC[3][4] |
| Refractive Index ( nD20 ) | 1.385 – 1.395 | @ 20 °C[6] |
Thermodynamic Stability and Synthesis Pathways
The synthesis of 1-EEA—often occurring via the dehydrogenation of hemiacetal intermediates or the reaction of 1-chloro-1-ethoxyethane with sodium acetate—is governed by strict thermodynamic energy barriers. In catalytic environments (such as those utilizing Shvo's catalyst for aldehyde disproportionation), the formation of hemiacetal intermediates requires overcoming significant Gibbs free energy barriers (e.g., ΔG‡≈12−14 kcal/mol)[7]. The relatively stable nature of 1-EEA compared to its free aldehyde precursors makes it an ideal thermodynamic "sink" for capturing volatile organic compounds (VOCs)[7].
Fig 1: Thermodynamic equilibrium and hydrolysis pathway of 1-ethoxyethyl acetate.
Phase Equilibrium Dynamics (VLE & LLE)
Vapor-Liquid Equilibrium (VLE)
In binary and ternary systems, 1-EEA exhibits non-ideal behavior due to its ability to form hydrogen bonds with protic solvents (like water and ethanol) while maintaining dispersion interactions via its aliphatic chain.
-
Volatility Suppression: Free acetaldehyde boils at ~20 °C, making it nearly impossible to retain in liquid formulations at room temperature. By shifting the phase equilibrium through the formation of 1-EEA (boiling point ~137 °C), the vapor pressure is drastically reduced to ~7.9 hPa at 25 °C[3][8].
-
Azeotropic Behavior: When distilling 1-EEA from reaction mixtures containing ethanol and water, researchers must account for potential azeotrope formation. Accurate VLE modeling using equations of state (e.g., NRTL or UNIQUAC) is required to calculate activity coefficients ( γi ) and predict phase boundaries.
Liquid-Liquid Equilibrium (LLE) and Hydrolysis
Because 1-EEA is an acetal-ester, it is susceptible to hydrolysis. In aqueous systems, a dynamic Liquid-Liquid Equilibrium is established where 1-EEA partitions between the organic and aqueous phases. The thermodynamic equilibrium constant ( Keq ) for its hydrolysis is highly dependent on the pH of the aqueous phase; acidic conditions rapidly shift the equilibrium toward the formation of acetaldehyde, ethanol, and acetic acid.
Experimental Protocols: Self-Validating Systems
To ensure high-fidelity data for drug development and formulation science, the following protocols utilize self-validating mechanisms to eliminate experimental artifacts.
Protocol 1: Isobaric VLE Measurement via Othmer-Type Still
Causality: Static VLE measurements often suffer from partial condensation and degassing errors. A dynamic, recirculating Othmer still ensures that the vapor and liquid phases are in continuous, true thermodynamic equilibrium before sampling.
Step-by-Step Methodology:
-
System Preparation: Charge the Othmer still with a precisely weighed binary mixture of 1-EEA and a target solvent (e.g., ethanol).
-
Equilibration: Apply heat using a controlled heating mantle. Allow the system to boil and recirculate the condensed vapor back into the liquid boiling flask. Self-Validation: Monitor the boiling temperature using a calibrated Pt100 RTD sensor. Equilibrium is confirmed only when the temperature remains constant ( ±0.05 °C) for at least 45 minutes.
-
Sampling: Simultaneously draw 1 mL samples from both the liquid and condensed vapor reservoirs using gas-tight syringes to prevent volatile loss.
-
Composition Analysis: Analyze the samples using Gas Chromatography equipped with a Flame Ionization Detector (GC-FID). Use an internal standard (e.g., n-heptane) to ensure quantitative accuracy.
-
Thermodynamic Consistency: Apply the Redlich-Kister area test to the derived activity coefficients. Causality: If the integral of ln(γ1/γ2) across the mole fraction range does not equal zero (within a 5% tolerance), the data is thermodynamically inconsistent, indicating a systemic error (e.g., sensor drift or partial condensation), and the run must be discarded.
Fig 2: Self-validating experimental workflow for isobaric VLE measurement of 1-EEA.
Protocol 2: Hydrolysis Kinetics and Thermodynamic Stability
Causality: To utilize 1-EEA as a pro-fragrance, researchers must know exactly how fast it degrades under specific conditions. Real-time NMR provides a non-destructive method to observe the shifting thermodynamic equilibrium without altering the system's physical state.
Step-by-Step Methodology:
-
Sample Matrix: Prepare a 0.1 M solution of 1-EEA in deuterated water ( D2O ) buffered to pH 5.5 (mimicking skin/food acidity).
-
NMR Acquisition: Transfer the solution to an NMR tube and insert it into a 400 MHz 1H -NMR spectrometer thermostated to 25 °C.
-
Kinetic Monitoring: Acquire spectra every 10 minutes for 12 hours.
-
Data Integration: Monitor the disappearance of the characteristic quartet of the ethoxy group of 1-EEA (approx. δ 3.5-3.8 ppm) and the simultaneous appearance of the acetaldehyde aldehyde proton (approx. δ 9.8 ppm).
-
Rate Calculation: Plot the natural log of 1-EEA concentration versus time to extract the first-order rate constant ( k ) and the equilibrium constant ( Keq ) for the specific matrix.
References
-
Revised Mechanisms for Aldehyde Disproportionation and the Related Reactions of the Shvo Catalyst ACS Catalysis[Link]
-
1-Ethoxy ethyl acetate and uses thereof for augmenting or enhancing the aroma or taste of consumable materials European Patent Office (EPO)[Link]
- US20170339993A1 - Acetaldehyde precursors Google P
-
1-Ethoxyethyl acetate CAS# 1608-72-6: Odor profile, Molecular properties, Regulation Scent.vn[Link]
-
1-ethoxyethyl acetate (+/-)-1-acetoxy-1-ethoxyethane The Good Scents Company[Link]
-
Ethoxyethyl Acetate-1 Product Data Symrise[Link]
Sources
- 1. 1-Ethoxy ethyl acetate and uses thereof for augmenting or enhancing the aroma or taste of consumable materials - Patent 0048545 [data.epo.org]
- 2. US20170339993A1 - Acetaldehyde precursors - Google Patents [patents.google.com]
- 3. scent.vn [scent.vn]
- 4. 1-ethoxyethyl acetate, 1608-72-6 [thegoodscentscompany.com]
- 5. echemi.com [echemi.com]
- 6. symrise.com [symrise.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Food safety and quality: details [fao.org]
Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR Characterization of 1-Ethoxyethyl Acetate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing profound insights into the molecular framework and the electronic environment of atoms.[1] This in-depth technical guide focuses on the ¹H and ¹³C NMR spectroscopic characterization of 1-ethoxyethyl acetate, a molecule of interest in various chemical applications. Due to the limited availability of public, experimentally verified NMR data for this specific compound at the time of this writing, this guide will utilize high-quality predicted NMR data as a foundation for a thorough spectroscopic analysis. This approach, rooted in established principles of NMR spectroscopy, will serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to understand, predict, and interpret the NMR spectra of 1-ethoxyethyl acetate and related compounds.
Introduction: The Structural Significance of 1-Ethoxyethyl Acetate
1-Ethoxyethyl acetate, with the chemical formula C₆H₁₂O₃, is an organic molecule containing both an ester and an acetal functional group.[2] Its structure presents a unique combination of electronic environments, making NMR spectroscopy an ideal tool for its characterization. Understanding the precise arrangement of its atoms is crucial for its application in synthesis, as a solvent, or in the development of new chemical entities. NMR spectroscopy allows for the non-destructive analysis of the molecule, providing detailed information about the connectivity and chemical environment of each proton and carbon atom.[1]
This guide will provide a detailed theoretical framework for the ¹H and ¹³C NMR spectra of 1-ethoxyethyl acetate. We will explore the expected chemical shifts, spin-spin coupling patterns, and integration values. The causality behind these spectral features will be explained based on fundamental principles of nuclear shielding, electronegativity, and through-bond scalar coupling.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the atoms in the 1-ethoxyethyl acetate molecule are numbered as follows:
Caption: Molecular structure of 1-ethoxyethyl acetate with atom numbering for NMR assignments.
¹H NMR Spectroscopic Analysis (Predicted)
The proton NMR spectrum provides a wealth of information regarding the number of distinct proton environments, their relative numbers, and their connectivity to neighboring protons.[3] For 1-ethoxyethyl acetate, we anticipate five distinct proton signals. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.
Table 1: Predicted ¹H NMR Data for 1-Ethoxyethyl Acetate
| Protons | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |
| H1 (CH₃) | 1.20 | Triplet | 7.1 | 3H |
| H3 (CH) | 5.85 | Quartet | 5.4 | 1H |
| H4 (CH₃) | 1.35 | Doublet | 5.4 | 3H |
| H6 (CH₃) | 2.05 | Singlet | - | 3H |
| -OCH₂- | 3.60 | Quartet | 7.1 | 2H |
Interpretation of the Predicted ¹H NMR Spectrum
-
H1 (CH₃ of ethoxy group): These three protons are expected to appear as a triplet around 1.20 ppm. The triplet multiplicity arises from the spin-spin coupling with the two adjacent protons of the methylene (-OCH₂-) group (n+1 rule, where n=2). The integration value of 3H confirms the presence of a methyl group.
-
-OCH₂- (of ethoxy group): The two protons of the methylene group are predicted to resonate as a quartet at approximately 3.60 ppm. This quartet is a result of coupling with the three neighboring protons of the H1 methyl group (n+1 rule, where n=3). The downfield chemical shift is attributed to the deshielding effect of the adjacent oxygen atom.
-
H3 (CH of the acetal): This single proton is the most downfield of the aliphatic protons, predicted around 5.85 ppm. Its significant deshielding is due to being bonded to a carbon that is attached to two oxygen atoms. The multiplicity is predicted to be a quartet due to coupling with the three protons of the H4 methyl group.
-
H4 (CH₃ of the ethylidene group): These three protons are expected to appear as a doublet at approximately 1.35 ppm. The doublet arises from coupling with the single adjacent H3 proton (n+1 rule, where n=1).
-
H6 (CH₃ of the acetate group): The three protons of the acetyl methyl group are chemically unique and have no adjacent protons to couple with. Therefore, they are predicted to appear as a sharp singlet at around 2.05 ppm.
Caption: Workflow for the prediction and interpretation of the ¹H NMR spectrum.
¹³C NMR Spectroscopic Analysis (Predicted)
The ¹³C NMR spectrum provides information about the number of unique carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single sharp peak. For 1-ethoxyethyl acetate, we expect to see six distinct signals, corresponding to the six carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for 1-Ethoxyethyl Acetate
| Carbon | Predicted δ (ppm) |
| C1 (CH₃) | 15.2 |
| C2 (-OCH₂-) | 60.5 |
| C3 (CH) | 98.7 |
| C4 (CH₃) | 20.1 |
| C5 (C=O) | 169.8 |
| C6 (CH₃) | 21.0 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
C1 and C4 (Methyl Carbons): The methyl carbons of the ethoxy and ethylidene groups are predicted to appear in the upfield region of the spectrum, around 15.2 and 20.1 ppm, respectively, which is characteristic of sp³ hybridized carbons in an aliphatic chain.
-
C6 (Acetyl Methyl Carbon): The methyl carbon of the acetate group is also in the aliphatic region but slightly downfield at approximately 21.0 ppm due to the influence of the nearby carbonyl group.
-
C2 (Methylene Carbon): The methylene carbon of the ethoxy group is deshielded by the adjacent oxygen atom and is predicted to resonate around 60.5 ppm.
-
C3 (Acetal Carbon): The acetal carbon, being bonded to two oxygen atoms, experiences significant deshielding and is expected to appear far downfield in the sp³ region, at approximately 98.7 ppm.
-
C5 (Carbonyl Carbon): The carbonyl carbon of the ester group is the most deshielded carbon in the molecule, with a predicted chemical shift of around 169.8 ppm. This is a characteristic region for ester carbonyl carbons.
Caption: Workflow for the prediction and analysis of the ¹³C NMR spectrum.
Experimental Protocol for NMR Spectroscopic Analysis
While this guide is based on predicted data, the following section outlines a standard, field-proven protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a liquid sample like 1-ethoxyethyl acetate. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of 1-ethoxyethyl acetate in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Shimming: Insert the sample into the NMR spectrometer and perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) will be required to obtain a good signal-to-noise ratio.
-
A longer relaxation delay may be necessary for quaternary carbons.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Conclusion
This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectroscopic characteristics of 1-ethoxyethyl acetate. By dissecting the anticipated chemical shifts, multiplicities, and coupling constants, we have constructed a detailed spectroscopic blueprint of the molecule. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data. While based on predicted values, the analysis and interpretations presented herein are grounded in the fundamental principles of NMR spectroscopy and serve as a valuable predictive tool for researchers working with this compound and its analogs. The logical workflows and detailed explanations aim to empower scientists in their structural elucidation endeavors, reinforcing the indispensable role of NMR in modern chemical research and development.
References
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethoxyethyl acetate. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]
- E. Breitmaier, W. Voelter. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry, 3rd Edition. VCH.
-
PubChem. (n.d.). 1-Ethoxyethyl acetate. Retrieved from [Link]
Sources
In Vivo Metabolism and Toxicological Profile of 1-Ethoxyethyl Acetate: A Comprehensive Technical Guide
Executive Summary
1-Ethoxyethyl acetate (CAS: 1608-72-6), chemically designated as (+/-)-1-acetoxy-1-ethoxyethane, is an acetal-ester hybrid molecule widely utilized in the food, beverage, and pharmaceutical formulation sectors to impart 1[1]. From a pharmacokinetic and toxicological perspective, its bifunctional structure dictates an extremely rapid degradation profile in biological systems. This whitepaper provides an in-depth mechanistic analysis of its in vivo metabolic fate, toxicological safety thresholds, and the analytical protocols required to validate its hydrolysis kinetics.
Chemical Identity & Physicochemical Properties
The lability of 1-ethoxyethyl acetate is rooted in its physicochemical structure. The presence of an ester linkage adjacent to an ether oxygen creates a highly reactive center susceptible to both acid-catalyzed and enzymatic cleavage.
Table 1: Chemical Identity and Physicochemical Summary
| Parameter | Specification |
| IUPAC Name | 1-ethoxyethyl acetate |
| CAS Registry Number | 1608-72-6 |
| FEMA / JECFA Number | 4069 / 1726 |
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| SMILES String | CC(OC(OCC)C)=O |
| Appearance & Solubility | Clear, colorless liquid; Soluble in water and ethanol |
In Vivo Metabolic Fate & Mechanistic Pathways
The metabolism of 1-ethoxyethyl acetate is characterized by a rapid, sequential breakdown driven by physiological pH and ubiquitous enzyme systems. Because the molecule avoids Phase I Cytochrome P450 (CYP450) oxidation, it bypasses the generation of reactive oxygen species (ROS) or toxic epoxide intermediates entirely.
-
Primary Hydrolysis: Upon oral ingestion, the compound is subjected to the highly acidic environment of the gastric fluid (pH ~2.5). The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluations confirm that2[2]. Any intact substrate reaching the intestinal lumen or hepatic circulation is rapidly cleaved by ubiquitous carboxylesterases. This initial cleavage yields acetic acid and 1-ethoxyethanol .
-
Hemiacetal Decomposition: The intermediate, 1-ethoxyethanol, is a transient hemiacetal. Lacking bulky steric groups to stabilize the hemiacetal carbon, it is thermodynamically unstable in aqueous media. It spontaneously and rapidly collapses into acetaldehyde and ethanol [2].
-
Enzymatic Oxidation and Clearance: The resulting breakdown products are seamlessly integrated into endogenous metabolic pools. Ethanol is oxidized by Alcohol Dehydrogenase (ADH) to acetaldehyde. The accumulated acetaldehyde is subsequently oxidized by Aldehyde Dehydrogenase (ALDH) to acetic acid.
-
Krebs Cycle Integration: The terminal acetic acid is converted to Acetyl-CoA, which enters the citric acid cycle to be oxidized completely into CO2 and H2O[3].
Metabolic pathway of 1-ethoxyethyl acetate showing hydrolysis and integration into the Krebs cycle.
Toxicological Profile & Safety Assessment
The safety of 1-ethoxyethyl acetate is fundamentally supported by its rapid conversion into innocuous, endogenous metabolites. The Flavor and Extract Manufacturers Association (FEMA) and JECFA have thoroughly evaluated this compound, concluding that 3[3].
Table 2: Toxicological Summary
| Parameter | Observation / Value | Reference |
| Acute Oral Toxicity (LD50) | >750 mg/kg bw (extrapolated from structural analogs) | JECFA 68th Report[2] |
| Genotoxicity / Mutagenicity | Negative (metabolites are endogenous and rapidly cleared) | FEMA GRAS Assessment[4] |
| Metabolic Saturation | High-capacity pathways (ADH/ALDH) are not saturated at use levels | JECFA 68th Report[3] |
| Regulatory Status | ADI: "No safety concern at current levels of intake" | JECFA No. 1726[2] |
Experimental Protocols: Validating Hemiacetal Hydrolysis Kinetics
To rigorously validate the pharmacokinetic assumptions of 1-ethoxyethyl acetate, researchers must employ a self-validating in vitro system. The following protocol outlines a Simulated Gastric Fluid (SGF) assay designed to map the degradation kinetics and ensure mass balance closure.
Rationale for Experimental Design: We utilize SGF at pH 2.5 without pepsin because the primary degradation mechanism is acid-catalyzed hydrolysis of the acetal-ester, not proteolytic cleavage. Furthermore, we employ 2,4-Dinitrophenylhydrazine (DNPH) derivatization to capture the highly volatile and reactive acetaldehyde, preventing evaporative loss and ensuring accurate stoichiometric quantification.
Step-by-Step Methodology:
-
Preparation of SGF: Prepare a 0.2% (w/v) NaCl solution in HPLC-grade water. Adjust the pH to exactly 2.5 using 1.0 M HCl. Pre-warm the solution to 37°C in a shaking water bath.
-
Reaction Initiation: Spike 1-ethoxyethyl acetate into 10 mL of the SGF to achieve a final concentration of 100 µM. Seal the vial immediately with a PTFE-lined septum to prevent the evaporative loss of volatile metabolites.
-
Time-Course Sampling: At intervals of 0, 1, 2, 5, 10, 15, and 30 minutes, withdraw 500 µL aliquots using a gas-tight syringe.
-
Reaction Quenching & Derivatization: Immediately inject the 500 µL aliquot into a vial containing 500 µL of ice-cold acetonitrile spiked with 50 µM of internal standards (Deuterated Acetic Acid-d4 and Ethanol-d6), plus 100 µL of DNPH reagent (10 mM in acidic acetonitrile).
-
Causality Note: The cold acetonitrile halts acidic hydrolysis instantly, while DNPH immediately traps the liberated acetaldehyde as a stable hydrazone derivative.
-
-
Incubation for Derivatization: Allow the quenched mixture to incubate at room temperature for 30 minutes to ensure complete DNPH-acetaldehyde derivatization.
-
Instrumental Analysis:
-
Ethanol & Acetic Acid: Analyze via Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) using a polar wax column.
-
Acetaldehyde-DNPH: Analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a C18 column and negative electrospray ionization (ESI-).
-
-
Data Synthesis: Plot the exponential decay of 1-ethoxyethyl acetate against the stoichiometric appearance of ethanol, acetic acid, and acetaldehyde to calculate the first-order half-life ( t1/2 ).
Conclusion
The in vivo metabolism of 1-ethoxyethyl acetate is a textbook example of a self-limiting, rapidly cleared xenobiotic. By leveraging endogenous hydrolysis and oxidation pathways, the compound avoids toxic accumulation and reactive intermediate formation, justifying its widespread safety approval in global food and pharmaceutical applications.
References
-
Substances Added to Food (formerly EAFUS) , U.S. Food and Drug Administration (FDA). 1
-
EVALUATION OF CERTAIN FOOD ADDITIVES AND CONTAMINANTS - IRIS , World Health Organization (WHO). 2
-
22. GRAS Substances (4069-4253) , Flavor and Extract Manufacturers Association (FEMA). 4
-
68th Joint FAO/WHO Expert Committee on Food Additives (JECFA) meeting , Food and Agriculture Organization (FAO). 3
Sources
Structural Elucidation and Conformational Dynamics of 1-Ethoxyethyl Acetate: A Comprehensive Technical Guide
Executive Summary
1-Ethoxyethyl acetate (CAS: 1608-72-6) is a highly versatile acylal-hemiacetal hybrid molecule. While it is predominantly recognized as an acetaldehyde precursor in the flavor and fragrance industry[1], its unique structural motif makes it a compelling subject for advanced conformational analysis and a valuable intermediate in synthetic organic chemistry[2]. This whitepaper provides an in-depth technical analysis of its stereochemistry, stereoelectronic behavior, and spectroscopic signatures, alongside a field-proven, self-validating protocol for its synthesis and isolation.
Molecular Architecture & Physicochemical Profile
1-Ethoxyethyl acetate ( C6H12O3 ) features a central sp3 hybridized carbon (C1) simultaneously bonded to an ethoxy group and an acetoxy group[3]. This O-C-O linkage defines the molecule as a hemiacetal ester.
Table 1: Quantitative Physicochemical Data
| Property | Value | Source / Verification |
| IUPAC Name | 1-ethoxyethyl acetate | PubChem[4] |
| CAS Registry Number | 1608-72-6 | FDA GSRS[3] |
| Molecular Weight | 132.16 g/mol | The Good Scents Co.[5] |
| Boiling Point | 34-35 °C (at 19 mbar) | Experimental Data[2] |
| Mass Spec (Base Peak) | m/z 43 ( CH3CO+ ) | EI-MS Analysis[2] |
Stereochemistry & Conformational Dynamics
The Chiral Center and Racemization
The C1 carbon of 1-ethoxyethyl acetate is a stereocenter, meaning the molecule exists as two enantiomers: (R)-1-ethoxyethyl acetate and (S)-1-ethoxyethyl acetate. Standard synthetic routes, such as the acid-catalyzed addition of acetic acid to ethyl vinyl ether, proceed via an achiral oxocarbenium intermediate, resulting in a 1:1 racemic mixture[2].
Stereoelectronic Stabilization: The Anomeric Effect
The conformational landscape of 1-ethoxyethyl acetate is dictated by rotation around the C1-O(ether) and C1-O(ester) bonds. Novice models often predict an anti conformation to minimize steric hindrance between the ethyl and acetyl chains. However, empirical evidence and molecular orbital theory dictate otherwise.
The molecule is subject to the generalized anomeric effect . The lone pair ( n ) on the ether oxygen delocalizes into the adjacent antibonding orbital ( σ∗ ) of the C1-O(ester) bond. This n→σ∗ hyperconjugation provides significant thermodynamic stabilization, strongly favoring a gauche orientation of the alkoxy and acyloxy groups. Furthermore, the ester moiety itself strongly prefers an s-cis (Z) conformation to minimize dipole-dipole repulsion. Consequently, the global minimum energy conformer is an s-cis/gauche structure.
Spectroscopic Structural Elucidation
Accurate structural validation requires understanding how the molecule's chirality and stereoelectronics influence its spectroscopic output.
Nuclear Magnetic Resonance (NMR) Signatures
The 1H NMR spectrum of 1-ethoxyethyl acetate presents specific anomalies that serve as critical diagnostic markers.
Table 2: 1H NMR ( CDCl3 , 400 MHz) Quantitative Assignments [2]
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J ) | Structural Assignment |
| 1.21 | Triplet (t) | 3H | 7.1 Hz | Ethyl −CH3 |
| 1.40 | Doublet (d) | 3H | 5.2 Hz | C1 −CH3 |
| 2.07 | Singlet (s) | 3H | N/A | Acetate −CH3 |
| 3.49 - 3.77 | Multiplet (m) | 2H | Complex | Ethyl −CH2− |
| 5.93 | Quartet (q) | 1H | 5.2 Hz | C1 Methine ( −CH− ) |
Causality in NMR Interpretation:
-
The 5.93 ppm Deshielding: The C1 methine proton is shifted drastically downfield because it is situated between two highly electronegative oxygen atoms, which strip electron density via strong inductive effects.
-
The Diastereotopic Multiplet (3.49-3.77 ppm): Why do the ethyl methylene protons appear as a broad multiplet rather than a clean quartet? Because the adjacent C1 carbon is a chiral center, breaking the local symmetry. This renders the two protons of the −CH2− group diastereotopic (magnetically inequivalent). They couple not only to the adjacent methyl group but also to each other, creating a complex ABX 3 spin system.
Mass Spectrometry (MS) Fragmentation
Under Electron Ionization (EI), the molecular ion ( M+ 132) is highly unstable and often absent[2]. The base peak occurs at m/z 43, corresponding to the highly stable acylium ion ( CH3C≡O+ ). Secondary diagnostic fragments include m/z 117 (loss of methyl) and m/z 73 (cleavage of the acetate group leaving the oxocarbenium ion).
Experimental Workflow: Synthesis and Isolation
To ensure a self-validating system, the following protocol couples the synthesis of 1-ethoxyethyl acetate with immediate physical and spectroscopic validation to prevent and detect thermal degradation. 1-ethoxyethyl acetate can also form as a byproduct in catalytic systems involving acetaldehyde and ethanol (e.g., via Shvo catalysts)[6], but direct synthesis is preferred for high-yield isolation.
Step-by-Step Methodology
Objective: Synthesize racemic 1-ethoxyethyl acetate via electrophilic addition while preventing thermal reversion to acetaldehyde.
-
Reactor Preparation: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and an ice-water bath. Purge the system with inert Argon. Causality: Moisture must be strictly excluded to prevent the hydrolysis of the resulting hemiacetal ester into acetaldehyde, ethanol, and acetic acid.
-
Reagent Loading: Add 250 mmol of glacial acetic acid to the flask.
-
Controlled Addition: Place 250 mmol of ethyl vinyl ether into the dropping funnel. Add the ether dropwise over 15–30 minutes, maintaining the internal reaction temperature below 25 °C. Causality: The reaction is highly exothermic. Because ethyl vinyl ether boils at 33 °C, failure to control the exotherm will result in reagent vaporization and poor yields[2].
-
Maturation: Remove the ice bath and allow the mixture to stir at room temperature ( 20−25 °C) for exactly 2 hours to drive the equilibrium toward the product.
-
Quenching & Neutralization: Add 5.0 g of anhydrous sodium carbonate ( Na2CO3 ) to the flask and stir for 10 minutes. Filter the mixture to remove the solids. Causality: Residual acid will catalyze the thermal decomposition of the product during the subsequent distillation step. Neutralization is a mandatory self-validating checkpoint.
-
Vacuum Distillation: Transfer the filtrate to a short-path distillation apparatus. Apply a vacuum of 19 mbar. Collect the fraction boiling at 34-35 °C[2]. Causality: Atmospheric distillation requires temperatures exceeding 130 °C, which will thermally cleave the O-C-O linkage. Reduced pressure ensures the structural integrity of the acylal.
-
Validation: Immediately run a 1H NMR on the distillate. The complete absence of vinyl proton signals (typically 4.0-6.5 ppm for the starting ether) validates a successful, pure synthesis.
Visualizing the Workflow and Dynamics
Below is the logical mapping of the synthetic workflow and the resulting conformational equilibrium driven by stereoelectronic effects.
Fig 1: Synthetic workflow and conformational equilibrium of 1-ethoxyethyl acetate.
References
-
FDA Global Substance Registration System (GSRS). "1-ETHOXYETHYL ACETATE". U.S. Food and Drug Administration. URL:[Link]
-
European Patent Office. "1-Ethoxy ethyl acetate and uses thereof for augmenting or enhancing the aroma or taste of consumable materials - Patent EP0048545A2". EPO Espacenet. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 97895, 1-Ethoxyethyl acetate". PubChem. URL:[Link]
-
The Good Scents Company. "1-ethoxyethyl acetate (+/-)-1-acetoxy-1-ethoxyethane". TGSC Information System. URL:[Link]
-
Patsnap Eureka. "Acetaldehyde precursor - Patent Analysis and NMR Data". Patsnap. URL: [Link]
-
ACS Catalysis. "Revised Mechanisms for Aldehyde Disproportionation and the Related Reactions of the Shvo Catalyst". American Chemical Society. URL:[Link]
Sources
- 1. 1-Ethoxy ethyl acetate and uses thereof for augmenting or enhancing the aroma or taste of consumable materials - Patent 0048545 [data.epo.org]
- 2. Acetaldehyde precursor - Eureka | Patsnap [eureka.patsnap.com]
- 3. 1-ETHOXYETHYL ACETATE [drugfuture.com]
- 4. SID 135055387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-ethoxyethyl acetate, 1608-72-6 [thegoodscentscompany.com]
- 6. pubs.acs.org [pubs.acs.org]
The Natural Occurrence and Analytical Profiling of 1-Ethoxyethyl Acetate in Volatile Organic Compounds
Executive Summary
In the complex matrix of volatile organic compounds (VOCs), hemiacetal esters represent a unique class of transient, highly impactful molecules. Among these, 1-ethoxyethyl acetate (CAS: 1608-72-6) stands out as a critical aroma-active compound. Characterized by its fresh, ethereal, and fruity profile, it is a naturally occurring VOC found in an array of botanical sources and fermented products[1].
For researchers and drug development professionals, understanding the natural occurrence, formation causality, and analytical profiling of 1-ethoxyethyl acetate is paramount. In pharmaceutical formulations, it serves as a stable, controlled-release generator of acetaldehyde, offering a mechanism to mask bitter active pharmaceutical ingredients (APIs) without the high reactivity and instability associated with free aldehydes[2]. This whitepaper provides an in-depth technical analysis of 1-ethoxyethyl acetate, detailing its natural distribution, biochemical formation, and the self-validating analytical methodologies required for its quantification.
Chemical Identity and Natural Occurrence
1-Ethoxyethyl acetate ( C6H12O3 ) is an ester acetal. Unlike primary plant metabolites synthesized via direct enzymatic pathways (e.g., terpenes), the natural occurrence of 1-ethoxyethyl acetate is largely driven by dynamic, acid-catalyzed equilibrium reactions in nature.
Quantitative Distribution in Nature
The compound is ubiquitous in environments rich in ethanol, acetaldehyde, and organic acids. It has been conclusively identified in the essential oils of specific botanicals, as well as in the headspace of fermented beverages and fruits[1],[3].
Table 1: Natural Sources and Quantitative Distribution of 1-Ethoxyethyl Acetate
| Source Category | Specific Matrix | Typical Concentration / Detection | Primary Sensory Contribution |
| Botanicals | Hypericum ascyron (Essential Oil) | ~19% of the volatile fraction | Herbaceous, sweet, ethereal |
| Fermented Beverages | Sake, Whiskey, Rum, Wine | Trace to low ppm levels | Fruity lift, acetaldehyde-like freshness |
| Fruits & Vegetables | Apple juice, Orange peel oil, Radish | Trace (Qualitative detection) | Juiciness, sharp freshness |
| Savory/Animal | Beef, Cheese, Chicken, Egg | Trace (Qualitative detection) | Complex savory background notes |
The Causality of Formation
In fermented matrices (like sake or wine), the formation of 1-ethoxyethyl acetate is a secondary artifact of yeast (Saccharomyces cerevisiae) metabolism. The causality of its formation relies on a two-step nucleophilic addition and esterification process:
-
Hemiacetal Formation: Yeast produces ethanol and acetaldehyde. Under naturally acidic conditions (pH 3.0–4.5), ethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde to form a transient hemiacetal.
-
Esterification: Acetic acid (another fermentation byproduct) subsequently esterifies the hemiacetal, yielding 1-ethoxyethyl acetate.
This reaction is a natural "sink" for free acetaldehyde. By converting highly volatile acetaldehyde into a heavier, more stable ester acetal, the biological matrix effectively fixes the aroma, preventing rapid evaporation and oxidative degradation[2].
Chemical formation pathway of 1-ethoxyethyl acetate in nature.
Analytical Methodology: GC-MS Profiling
Accurate quantification of 1-ethoxyethyl acetate in VOCs requires overcoming its thermal lability and susceptibility to hydrolysis. Traditional Liquid-Liquid Extraction (LLE) often shifts the chemical equilibrium, causing the compound to revert to acetaldehyde and ethanol. Therefore, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard[4].
Self-Validating Protocol Design
To ensure scientific integrity, the following protocol incorporates a self-validating system:
-
Matrix Normalization: The use of NaCl drives volatiles into the headspace (salting-out effect), normalizing varying aqueous matrices.
-
Internal Standardization: 2-nonanol is used as an internal standard to correct for fiber competition and MS ionization fluctuations.
-
Blank Verification: Pre- and post-run empty vial extractions confirm zero fiber carryover, validating that the detected 1-ethoxyethyl acetate is native to the sample.
Step-by-Step Experimental Workflow
Step 1: Sample Preparation
-
Transfer 5.0 mL of the liquid sample (or 5.0 g of homogenized solid sample) into a 20 mL sterile headspace vial.
-
Add 1.5 g of anhydrous NaCl to the vial to saturate the solution.
-
Spike the sample with 10 µL of an internal standard solution (e.g., 2-nonanol at 50 mg/L in methanol).
-
Seal the vial immediately with a PTFE/silicone septum and aluminum crimp cap.
Step 2: HS-SPME Extraction
-
Incubate the vial at 40°C for 15 minutes under continuous agitation (250 rpm) to reach liquid-gas thermodynamic equilibrium.
-
Pierce the septum and expose a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for exactly 30 minutes at 40°C. Causality: The tri-phase fiber is chosen because its mixed polarity optimally captures low-molecular-weight esters and acetals.
Step 3: GC-MS Desorption and Separation
-
Retract the fiber and immediately insert it into the GC injection port.
-
Desorb at 240°C for 3 minutes in splitless mode.
-
Column Selection: Use a polar DB-WAX or mid-polar DB-5 capillary column (30 m × 0.25 mm × 0.25 µm)[4].
-
Oven Program: Hold at 40°C for 1 minute, ramp at 8°C/min to 240°C, and hold for 5 minutes.
Step 4: Mass Spectrometry Detection
-
Operate the MS in Electron Ionization (EI) mode at 70 eV.
-
Scan range: m/z 35 to 300.
-
Identify 1-ethoxyethyl acetate by matching its fragmentation pattern against the NIST library (key fragments typically include m/z 43, 45, 73, and 87) and comparing its Retention Index (RI) with authentic standards.
Self-validating HS-SPME GC-MS workflow for VOC profiling.
Implications for Drug Development and Formulation
For drug development professionals, the natural occurrence and chemical behavior of 1-ethoxyethyl acetate offer a strategic advantage in formulation science, particularly in pediatric and geriatric medicine where organoleptic properties dictate patient compliance.
The Acetaldehyde Dilemma: Acetaldehyde is highly desirable for imparting a "fresh" or "juicy" flavor profile to mask bitter APIs. However, free acetaldehyde is highly volatile (boiling point 20.2°C) and chemically aggressive. It readily forms Schiff bases with primary amine groups present in many active pharmaceutical ingredients, leading to API degradation and loss of flavor over the product's shelf life.
The 1-Ethoxyethyl Acetate Solution: Because 1-ethoxyethyl acetate is a naturally occurring hemiacetal ester, it acts as a stable, controlled-release generator of acetaldehyde[2]. When formulated into an oral suspension or chewable tablet, it remains stable. Upon ingestion, the slightly acidic environment of the saliva and the presence of oral esterases trigger the hydrolysis of 1-ethoxyethyl acetate, slowly releasing acetaldehyde and ethanol. This provides the necessary flavor masking and freshness without compromising the chemical integrity of the amine-containing APIs during storage.
References
- Title: Fenaroli's Handbook of Flavor Ingredients (Sixth Edition)
- Title: 1-Ethoxy ethyl acetate and uses thereof for augmenting or enhancing the aroma or taste of consumable materials (Patent EP0048545)
- Title: Essential Oils from Plants and in Vitro Shoots of Hypericum androsaemum L.
- Title: Upgrading of Bio-Oil Molecular Distillation Fraction with Solid Acid Catalyst Source: BioResources / NCSU URL
Sources
1-Ethoxyethyl Acetate: Comprehensive Profiling of Partition Coefficient, Aqueous Solubility, and Phase Behavior
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Methodological Guide
Executive Summary
1-Ethoxyethyl acetate (CAS 1608-72-6) is a highly specialized hemiacetal ester widely utilized as a topnote booster in the flavor and fragrance industry[1] and investigated as a volatile solvent and transient excipient in chemical formulations[2]. While its theoretical physicochemical properties make it an attractive candidate for transient lipophilic solubilization, its inherent hydrolytic instability poses significant challenges for standard analytical profiling.
As a Senior Application Scientist, I frequently encounter datasets where the partition coefficient (LogP) and aqueous solubility of labile esters are grossly miscalculated due to degradation during the equilibration phase. This whitepaper establishes a self-validating, kinetically controlled framework for accurately determining the phase behavior of 1-ethoxyethyl acetate, ensuring scientific integrity in your pre-formulation workflows.
Physicochemical Profile & Mechanistic Behavior
1-Ethoxyethyl acetate is a clear, colorless liquid characterized by a pleasant, fruity odor[2]. Structurally, it is the acetate ester of 1-ethoxyethanol (a hemiacetal).
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | 1-Ethoxyethyl acetate | [2][3] |
| CAS Number | 1608-72-6 | [3][4] |
| Molecular Formula | C₆H₁₂O₃ | [2][5] |
| Molecular Weight | 132.16 g/mol | [2] |
| LogP (Octanol/Water) | 0.90 (Estimated) | [3][4] |
| Aqueous Solubility | ~32.6 g/L (3.266 × 10⁴ mg/L) at 25 °C | [4] |
| Boiling Point | 156–158 °C | [2] |
The Hydrolysis Challenge
The fundamental challenge in profiling 1-ethoxyethyl acetate is its rapid decomposition in aqueous media. It does not simply dissolve; it acts as a chemical generator. Upon exposure to water, the ester linkage hydrolyzes to yield acetic acid and 1-ethoxyethanol. The latter intermediate is highly unstable and spontaneously decomposes into acetaldehyde and ethanol[1][6].
Because standard OECD guidelines (like OECD 105 for solubility and OECD 107 for LogP) require 24 to 72 hours of equilibration, applying these methods directly to 1-ethoxyethyl acetate will result in measuring the properties of its degradation products rather than the intact parent molecule.
Fig 1: Hydrolysis pathway of 1-ethoxyethyl acetate into acetaldehyde, ethanol, and acetic acid.
Experimental Protocol: Kinetic Aqueous Solubility Limits
To circumvent the degradation cascade, we must abandon the standard 72-hour shake-flask method and employ a Kinetic Extrapolation Method . This protocol is self-validating: by measuring both the parent compound and the emergence of acetaldehyde, you can confirm mass balance and prove that the calculated solubility reflects the intact ester.
Step-by-Step Methodology
-
Preparation: Prepare a 50 mM phosphate buffer adjusted strictly to pH 7.4. Pre-chill the buffer to 4°C.
-
Saturation: Add an excess of 1-ethoxyethyl acetate (e.g., 50 g/L) to the cold buffer in a sealed, headspace-free vial.
-
Kinetic Agitation: Vigorously agitate the mixture using a vortex mixer at 4°C. Pull independent sample aliquots at strict time intervals: 5, 10, 15, and 30 minutes.
-
Phase Separation: Immediately centrifuge each aliquot at 15,000 × g for 2 minutes at 4°C to pellet any undissolved micro-droplets of the organic phase.
-
Solvent Quench (Critical Step): Extract exactly 1.0 mL of the aqueous supernatant and immediately partition it into 2.0 mL of cold, anhydrous hexane.
-
Analysis: Analyze the hexane layer via GC-FID or HPLC-UV to quantify the intact 1-ethoxyethyl acetate.
-
Extrapolation: Plot the concentration of the dissolved intact ester versus time. Extrapolate the curve back to t=0 (the theoretical point of instantaneous dissolution before hydrolysis dominates) to determine the true thermodynamic solubility limit.
Causality & Rationale: Why 4°C? Hydrolysis of the hemiacetal acetate is highly temperature-dependent. Lowering the temperature suppresses the kinetic rate constant of degradation, allowing dissolution to outpace hydrolysis. Why the hexane quench? If the aqueous phase is injected directly into an HPLC, the water will continue to degrade the solute while waiting in the autosampler. Hexane extraction drops the water activity to near zero, permanently locking the concentration of the intact ester for accurate measurement.
Experimental Protocol: Partition Coefficient (LogP)
The estimated LogP of 1-ethoxyethyl acetate is 0.90[3][4], indicating moderate lipophilicity. To validate this experimentally, a Rapid Micro-Equilibration workflow must be used instead of the traditional slow-stirring method.
Fig 2: Rapid micro-equilibration workflow to determine LogP while minimizing ester hydrolysis.
Step-by-Step Methodology
-
Pre-saturation: Mutually saturate HPLC-grade n-octanol and pH 7.4 phosphate buffer by stirring them together for 24 hours. Separate the phases and chill both to 4°C.
-
Spiking: Dissolve a known mass of 1-ethoxyethyl acetate into the pre-saturated n-octanol to create a 10 mg/mL stock.
-
Micro-Equilibration: In pre-chilled microcentrifuge tubes, combine the spiked octanol and aqueous buffer in three different volume ratios (1:1, 1:2, and 2:1) to ensure the partition coefficient is independent of the phase ratio (a key self-validating control).
-
Vortexing: Vortex the tubes continuously for exactly 3 minutes. The high shear force creates an emulsion that maximizes surface area, achieving thermodynamic equilibrium in minutes rather than hours.
-
Separation: Centrifuge at 15,000 rpm for 1 minute at 4°C to break the emulsion and sharply separate the octanol and water layers.
-
Quenching & Analysis: Carefully sample both layers. Dilute the aqueous sample 1:10 in cold acetonitrile (ACN) to instantly halt hydrolysis. Quantify both phases via HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP=log10(CaqueousCoctanol) .
Implications for Drug Development and Formulation
Understanding the precise LogP (0.90) and aqueous solubility (~32.6 g/L) of 1-ethoxyethyl acetate provides critical insights for pharmaceutical scientists.
-
Prodrug Design: The 1-ethoxyethyl moiety is frequently utilized in prodrug design (e.g., the 1-(cyclohexyloxycarbonyloxy)ethyl ester group in candesartan cilexetil). Knowing that this specific fragment has a LogP of ~0.90 allows computational chemists to predict how attaching this moiety will shift the overall lipophilicity and membrane permeability of an active pharmaceutical ingredient (API).
-
Transient Solubilization: With a solubility of over 30 g/L[4], 1-ethoxyethyl acetate is highly soluble for an ester. It can act as a transient solubilizer in liquid formulations. Upon administration, it safely hydrolyzes into endogenous or low-toxicity byproducts (acetic acid, ethanol) and acetaldehyde[6][7]. The FDA recognizes it under Substances Added to Food (formerly EAFUS)[7], underpinning its safety profile at controlled exposure levels.
By utilizing the kinetically controlled protocols outlined above, researchers can bypass the artifacts of hydrolysis, ensuring that the physicochemical data driving their formulation decisions is both accurate and mechanistically sound.
References
-
Melon Ester (Topnote booster) Source: Harrison Joseph URL:[Link]
-
1-ETHOXYETHYL ACETATE (Global Substance Registration System) Source: FDA / DrugFuture URL:[Link]
-
1-ethoxyethyl acetate (+/-)-1-acetoxy-1-ethoxyethane Source: The Good Scents Company URL:[Link]
-
Substances Added to Food (formerly EAFUS) Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
Patent 0048545: 1-Ethoxy ethyl acetate and uses thereof for augmenting or enhancing the aroma or taste of consumable materials Source: European Patent Office (EPO) URL:[Link]
Sources
- 1. harrisonjoseph.co.uk [harrisonjoseph.co.uk]
- 2. chemicalbull.com [chemicalbull.com]
- 3. parchem.com [parchem.com]
- 4. 1-ethoxyethyl acetate, 1608-72-6 [thegoodscentscompany.com]
- 5. 1-ETHOXYETHYL ACETATE [drugfuture.com]
- 6. 1-Ethoxy ethyl acetate and uses thereof for augmenting or enhancing the aroma or taste of consumable materials - Patent 0048545 [data.epo.org]
- 7. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
Unraveling the Reactive Intermediates in 1-Ethoxyethyl Acetate Decomposition Pathways: A Technical Guide for Advanced Molecular Design
Executive Summary
1-Ethoxyethyl acetate (EEA, CAS: 1608-72-6) is a mixed hemiacetal ester characterized by its unique α -alkoxyalkyl carboxylate structural motif[1]. In pharmaceutical drug development, this framework is frequently utilized in prodrug design to temporarily mask polar functional groups and enhance lipophilicity. In the flavor and fragrance industry, EEA is highly valued as a pro-fragrance that slowly hydrolyzes to release volatile aldehydes, imparting crisp, fruity, and green apple top notes[2].
Understanding the precise decomposition pathways of EEA—and the transient reactive intermediates that govern them—is critical for tuning the release kinetics of the active payload[3]. This whitepaper dissects the three primary decomposition pathways of 1-ethoxyethyl acetate: thermal pyrolysis, acid-catalyzed solvolysis, and transition-metal catalyzed disproportionation.
Pathway 1: Thermal Elimination (Pyrolysis) and the Cyclic Transition State
Mechanistic Causality
Unlike homolytic radical cleavage, the thermal decomposition of α -alkoxyalkyl esters under standard pyrolytic conditions proceeds via a concerted, unimolecular retro-ene type elimination (the Maccoll Ei mechanism). The reaction is driven through a highly ordered, six-membered cyclic transition state. The carbonyl oxygen of the acetate group acts as an internal base, abstracting a β -hydrogen from the ethoxyethyl moiety. This leads to the synchronous cleavage of the C–O bond, yielding ethyl vinyl ether and acetic acid. Because the transition state is highly constrained, the reaction exhibits a distinctively negative entropy of activation ( ΔS‡ ).
Experimental Protocol: Flash Vacuum Pyrolysis (FVP) Coupled with GC-MS
Design Rationale: FVP is utilized to prevent secondary bimolecular reactions. By operating under high vacuum, the mean free path of the EEA molecules is extended, ensuring that the observed kinetics reflect purely unimolecular decomposition and preventing the acid-catalyzed recombination of the products.
-
System Evacuation: Evacuate the quartz FVP tube to a pressure of <10−3 mbar. This self-validating step ensures that intermolecular collisions are statistically negligible.
-
Sublimation/Vaporization: Heat the EEA sample reservoir to 50°C, allowing the vapor to slowly bleed into the active pyrolysis zone.
-
Pyrolysis: Maintain the quartz tube furnace at 350°C–400°C. The thermal energy provided overcomes the activation barrier to form the cyclic transition state.
-
Cryogenic Trapping: Immediately condense the reactor effluent in a liquid nitrogen cold trap (-196°C). This instantly freezes the kinetic products (ethyl vinyl ether and acetic acid) and halts any further thermal degradation.
-
Quantitative Analysis: Warm the trap to room temperature, dissolve the mixture in anhydrous dichloromethane containing an internal standard (e.g., decane), and analyze via GC-MS to confirm absolute mass balance.
Pathway 2: Acid-Catalyzed Solvolysis and the Oxocarbenium Ion
Mechanistic Causality
In aqueous or protic environments, EEA is highly susceptible to specific acid catalysis[4]. Protonation of the ether or ester oxygen weakens the adjacent C–O bond, leading to rapid heterolytic cleavage. The critical reactive intermediate generated is the 1-ethoxyethyl cation—a resonance-stabilized oxocarbenium ion[5]. This highly electrophilic species is extremely short-lived and rapidly undergoes nucleophilic attack by water to form a transient hemiacetal, which subsequently collapses into acetaldehyde, ethanol, and acetic acid[4].
Experimental Protocol: In-Situ NMR Kinetic Trapping
Design Rationale: To capture the fleeting oxocarbenium ion or its immediate hemiacetal breakdown products before complete hydrolysis, the reaction must be slowed down using deuterated solvents at strictly controlled pH and sub-ambient temperatures.
-
Buffer Preparation: Prepare a deuterated acetate buffer ( CD3COOD/CD3COONa ) in D2O at pD 4.5 to provide a controlled proton source without overwhelming the system.
-
Standardization: Add a precisely weighed amount of 1,4-dioxane as a non-reactive internal quantitative NMR (qNMR) standard to validate mass conservation throughout the decay curve.
-
Initiation: Inject 10 μ L of EEA into the NMR tube containing 600 μ L of the chilled buffer at exactly 10°C.
-
Data Acquisition: Insert the tube into a pre-shimmed NMR spectrometer. Acquire 1H -NMR spectra continuously (1 scan every 60 seconds).
-
Kinetic Mapping: Monitor the disappearance of the EEA methine quartet ( δ≈5.9 ppm) and the appearance of the hydrated acetaldehyde doublet ( δ≈1.3 ppm).
Pathway 3: Transition-Metal Catalyzed Disproportionation
Mechanistic Causality
Recent advancements in homogeneous catalysis have revealed complex decomposition and formation pathways for EEA in the presence of transition metals. During aldehyde disproportionation utilizing the Shvo catalyst (a cyclopentadienyl ruthenium complex), EEA is observed as a critical byproduct[6]. The reaction proceeds via a Ru-coordinated 1-ethoxyethoxide Ru(II) intermediate[6]. Outer-sphere addition of acetaldehyde forms a 1-(1-ethoxyethoxy)ethanol Ru(0) intermediate, which undergoes rapid dehydrogenation to yield EEA[6].
Experimental Protocol: Operando ReactIR Spectroscopy
Design Rationale: Operando ReactIR (Fourier Transform Infrared Spectroscopy) is employed to monitor the formation and consumption of the metal-coordinated intermediate in real-time without perturbing the pressurized catalytic system.
-
Reactor Setup: Equip a pressurized Schlenk flask with an in-situ ReactIR probe featuring a diamond ATR sensor.
-
Catalyst Activation: Dissolve the Shvo catalyst precursor in anhydrous toluene and heat to 80°C under an inert argon atmosphere.
-
Substrate Injection: Inject the starting materials and monitor the characteristic ester carbonyl stretch of EEA ( 1740 cm−1 ).
-
Intermediate Tracking: Observe the transient shifts in the C–O–C ether bands ( 1050−1150 cm−1 ) which are indicative of Ru-alkoxide coordination and hemiacetal intermediate formation[6].
Quantitative Data Summary
The following table summarizes the kinetic and thermodynamic parameters associated with the three decomposition pathways of 1-ethoxyethyl acetate.
| Decomposition Pathway | Primary Reactive Intermediate | Est. Activation Energy ( Ea ) | Primary End Products | Primary Analytical Technique |
| Thermal Pyrolysis | 6-Membered Cyclic Transition State | ~110 - 125 kJ/mol | Ethyl Vinyl Ether, Acetic Acid | FVP / GC-MS |
| Acid-Catalyzed Solvolysis | Oxocarbenium Ion (1-ethoxyethyl cation) | ~45 - 60 kJ/mol | Acetaldehyde, Ethanol, Acetic Acid | In-situ 1H -NMR |
| Transition-Metal Catalysis | Ru-Coordinated Hemiacetal Complex | Catalyst Dependent | Acetaldehyde, Ethyl Acetate | Operando ReactIR |
Visualizations of Pathways and Workflows
Fig 1: The three distinct decomposition pathways of 1-ethoxyethyl acetate and their intermediates.
Fig 2: Experimental workflow for trapping oxocarbenium downstream products via in-situ NMR.
References
-
Acid-catalysed decomposition of 1-alkoxyalkyl carboxylates , Radboud University Repository. Available at:[Link]
-
Revised Mechanisms for Aldehyde Disproportionation and the Related Reactions of the Shvo Catalyst , ACS Catalysis. Available at: [Link]
- Pro-fragrance composition (US10695277B2), Google Patents.
-
Ethoxyethyl Acetate-1 Product Specification , Symrise. Available at:[Link]
Sources
- 1. symrise.com [symrise.com]
- 2. 1-ethoxyethyl Acetate | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. US10695277B2 - Pro-fragrance composition - Google Patents [patents.google.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. 1-Chloro-1-ethoxyethane | 7081-78-9 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
High-Resolution GC-MS Analysis of 1-Ethoxyethyl Acetate: A Comprehensive Application Note
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Application Note
Introduction & Chemical Context
1-Ethoxyethyl acetate (CAS 1608-72-6) is a highly versatile acetal-ester utilized extensively as a solvent in industrial coatings, a chemical intermediate in active pharmaceutical ingredient (API) synthesis, and a controlled-release acetaldehyde precursor in the flavor and fragrance industry[1],[2].
From an analytical perspective, quantifying 1-ethoxyethyl acetate presents a distinct challenge. Because it is an acetal derivative, it is highly susceptible to acid-catalyzed hydrolysis and thermal degradation, readily cleaving into acetaldehyde and ethyl acetate under harsh conditions[3]. Standard Gas Chromatography-Mass Spectrometry (GC-MS) protocols that utilize high inlet temperatures (e.g., 250 °C) will artificially degrade the analyte during injection. This leads to inaccurate quantitation, poor reproducibility, and false positives for degradation products.
This application note provides a field-proven, self-validating GC-MS methodology engineered specifically to mitigate thermal stress, ensuring that the acquired data reflects the true composition of the sample.
Table 1: Physicochemical Properties of 1-Ethoxyethyl Acetate
| Property | Value | Analytical Implication |
| CAS Registry Number | 1608-72-6 | Unique identifier for library matching. |
| Molecular Formula | C₆H₁₂O₃ | Used for exact mass calculation (132.0786 Da). |
| Molecular Weight | 132.16 g/mol | Determines the upper bound of the target scan range. |
| Boiling Point | ~125–130 °C | Allows for relatively low GC oven elution temperatures. |
| Vapor Pressure | ~5.77 hPa @ 20 °C[1] | Highly amenable to Headspace (HS) sampling techniques. |
Experimental Workflow & Causality
To successfully analyze 1-ethoxyethyl acetate, every step of the workflow must be optimized for inertness and mild thermal conditions.
Figure 1: GC-MS workflow optimized for the thermally labile 1-ethoxyethyl acetate.
Step-by-Step GC-MS Protocol
Sample Preparation
Causality: Water and protic solvents (like methanol or ethanol) must be strictly excluded to prevent hydrolysis and transacetalization of the target analyte.
-
Solvent Selection: Dilute the sample in an anhydrous, inert solvent such as HPLC-grade Hexane or Dichloromethane.
-
Internal Standard (IS): Spike the sample with 2-nonanol (or an isotopically labeled ester) to a final concentration of 10 µg/mL. The IS corrects for minor variations in injection volume and detector response.
-
Storage: Keep prepared vials at 4 °C prior to injection to halt any spontaneous degradation.
Gas Chromatography Parameters
Causality: The inlet temperature is deliberately lowered to 180 °C. While standard methods use 250 °C, 180 °C is sufficient to volatilize 1-ethoxyethyl acetate (BP ~130 °C) without providing the activation energy required for thermal cleavage[4].
-
Column: DB-5MS or HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness). A highly deactivated column is mandatory to prevent silanol-catalyzed degradation.
-
Inlet Temperature: 180 °C.
-
Injection Mode: Split mode (ratio 20:1) to minimize residence time in the heated inlet. Injection volume: 1.0 µL.
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C (hold for 2 min).
-
Ramp 1: 10 °C/min to 150 °C.
-
Ramp 2: 25 °C/min to 250 °C (hold for 3 min to bake out heavy matrix components).
-
Mass Spectrometry Parameters
Causality: 70 eV Electron Ionization (EI) is utilized to generate a fragmentation pattern that perfectly aligns with standard NIST libraries, ensuring authoritative structural confirmation[4].
-
Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Solvent Delay: 3.0 minutes.
-
Acquisition Mode: Full Scan (m/z 35–350) for qualitative library matching; Selected Ion Monitoring (SIM) for high-sensitivity quantitation.
Data Interpretation & Mass Spectrometry Characteristics
Because the molecular ion (M⁺ at m/z 132) of 1-ethoxyethyl acetate is highly unstable under 70 eV EI conditions, it is rarely observed. Identification relies on a specific cascade of fragment ions.
Table 2: Diagnostic EI-MS Fragment Ions
| m/z Ratio | Relative Abundance | Structural Assignment | Diagnostic Utility |
| 43 | Base Peak (100%) | [CH₃CO]⁺ | Indicates the presence of the acetate moiety. |
| 73 | High (~60–80%) | [CH₃CH(OCH₂CH₃)]⁺ | Highly characteristic oxonium ion; confirms the 1-ethoxyethyl ether linkage. |
| 87 | Low-Medium | [M - OCH₂CH₃]⁺ | Confirms the loss of the ethoxy radical from the parent molecule. |
| 117 | Low | [M - CH₃]⁺ | Confirms the molecular weight (M=132) via a single methyl loss. |
Note: For SIM quantitation, use m/z 73 as the primary quantifier ion, and m/z 43 and m/z 87 as qualifier ions.
Protocol Trustworthiness: The Self-Validating System
A robust protocol must be capable of diagnosing its own failures. To ensure the integrity of the data, this methodology incorporates a System Suitability Test (SST) based on the chemical lability of the analyte itself.
The Self-Validation Loop:
-
Prior to running any sample batch, inject a 50 µg/mL neat standard of 1-ethoxyethyl acetate.
-
Extract the ion chromatograms (EIC) for the intact molecule (m/z 73 ) and its primary thermal degradation products: acetaldehyde (m/z 44 ) and ethyl acetate (m/z 88 ).
-
Pass/Fail Criteria: Calculate the combined peak area of the degradation products relative to the intact analyte. If the degradation ratio exceeds 3% , the system fails the SST.
-
Causality of Failure: A failure explicitly indicates the presence of active sites (e.g., matrix buildup in the glass liner, or exposed silanols at the head of the column) or an improperly calibrated inlet heater.
-
Action: The analyst is mandated to perform inlet maintenance (replace the liner, trim the first 10 cm of the column) before proceeding.
By enforcing this feedback loop, the protocol guarantees that all subsequent quantitative data reflects the actual sample composition rather than instrument-induced artifacts.
References
- Source: scent.
- Source: vlaamsparlement.
- Acetaldehyde precursors (US20170339993A1)
- 1-Ethoxy ethyl acetate and uses thereof for augmenting or enhancing the aroma or taste of consumable materials (Patent 0048545)
Sources
- 1. scent.vn [scent.vn]
- 2. 1-Ethoxy ethyl acetate and uses thereof for augmenting or enhancing the aroma or taste of consumable materials - Patent 0048545 [data.epo.org]
- 3. US20170339993A1 - Acetaldehyde precursors - Google Patents [patents.google.com]
- 4. docs.vlaamsparlement.be [docs.vlaamsparlement.be]
synthesis of 1-ethoxyethyl acetate via addition of acetic acid to ethyl vinyl ether
Introduction
1-Ethoxyethyl acetate (CAS: 1608-72-6) is a highly versatile hemiacetal ester utilized extensively across multiple scientific domains. In synthetic organic chemistry, it serves as a robust protecting group for carboxylic acids and alcohols. In the flavor, fragrance, and drug formulation industries, it is deployed as a controlled-release precursor for acetaldehyde, imparting essential freshness to aqueous formulations without the volatility, flammability, and handling hazards associated with free acetaldehyde[1].
This application note details a highly efficient, acid-catalyzed Markovnikov addition of acetic acid to ethyl vinyl ether[2]. The protocol is engineered for high yield and reproducibility, emphasizing critical thermodynamic controls and the absolute necessity of catalyst quenching to ensure product stability during isolation.
Mechanistic Rationale and Causality
The synthesis proceeds via a classic electrophilic addition mechanism. Ethyl vinyl ether features an electron-rich olefinic bond due to resonance donation from the adjacent oxygen atom, making it highly susceptible to electrophilic attack[1].
-
Protonation : A catalytic amount of strong acid (p-toluenesulfonic acid, pTSA) protonates the β -carbon of the vinyl ether.
-
Intermediate Formation : This generates a highly stabilized oxocarbenium ion at the α -carbon, dictating strict Markovnikov regioselectivity.
-
Nucleophilic Trapping : The acetate anion rapidly attacks the electrophilic oxocarbenium center, forming the C–O bond of the hemiacetal ester.
Expert Insight: The protonation and subsequent trapping steps are highly exothermic. If the internal temperature is not strictly controlled (maintained near 0 °C during addition), the highly reactive oxocarbenium intermediate can initiate the cationic polymerization of the remaining ethyl vinyl ether, severely depressing the yield and complicating purification.
Fig 1: Acid-catalyzed Markovnikov addition mechanism forming 1-ethoxyethyl acetate.
Experimental Design and Quality Control
To ensure a self-validating and reproducible protocol, several critical experimental choices are embedded directly into the workflow:
-
Reagent Stoichiometry : Ethyl vinyl ether is highly volatile (b.p. 33 °C). A 1.5 molar equivalent excess is employed to compensate for evaporative losses during the exothermic addition and to drive the equilibrium entirely to the right[2].
-
Catalyst Selection : pTSA is utilized at an exceptionally low loading (0.035 mol%). Because the enol ether is highly activated, excessive acid loading is unnecessary and actively detrimental, promoting side reactions such as acylal formation or acetal disproportionation[2].
-
Mandatory Quenching (Self-Validation) : 1-Ethoxyethyl acetate is thermally unstable in the presence of trace acid. Distilling the crude mixture without neutralization leads to catastrophic reversion to acetaldehyde, ethanol, and acetic anhydride. The addition of solid sodium carbonate ( Na2CO3 ) permanently neutralizes the pTSA, ensuring the product survives fractional distillation intact[2].
Quantitative Reaction Parameters
| Reagent / Product | MW ( g/mol ) | Equivalents | Mass / Vol | Moles |
| Acetic Acid (Glacial) | 60.05 | 1.00 | 10.0 g | 167 mmol |
| Ethyl Vinyl Ether | 72.11 | 1.50 | 18.0 g | 250 mmol |
| p-Toluenesulfonic Acid | 172.20 | 0.00035 | 0.01 g | 0.058 mmol |
| Diethyl Ether (Solvent) | 74.12 | N/A | 100 mL | N/A |
| Sodium Carbonate | 105.99 | Excess | 5.0 g | 47 mmol |
| 1-Ethoxyethyl Acetate | 132.16 | 0.80 (Yield) | 17.7 g | 134 mmol |
Step-by-Step Protocol
Fig 2: Step-by-step experimental workflow for the synthesis and purification of the product.
Phase 1: Reaction Setup
-
Equip a dry, 250 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Charge the flask with 10.0 g (167 mmol) of glacial acetic acid, 50 mL of anhydrous diethyl ether, and 0.01 g (0.058 mmol) of p-toluenesulfonic acid (pTSA)[2].
-
Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0–5 °C.
Phase 2: Controlled Addition 4. Transfer 18.0 g (250 mmol) of ethyl vinyl ether dissolved in 50 mL of anhydrous diethyl ether to the addition funnel[2]. 5. Add the ethyl vinyl ether solution dropwise over a period of 15 minutes[2]. Causality Check: Monitor the internal temperature closely; the drop rate must be adjusted to prevent the temperature from exceeding 10 °C to avoid runaway polymerization.
Phase 3: Maturation and Quenching 6. Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20–25 °C). Stir vigorously for exactly 2 hours[2]. 7. Add 5.0 g (47 mmol) of anhydrous sodium carbonate ( Na2CO3 ) directly to the flask[2]. Stir for an additional 15 minutes to ensure the complete neutralization of the pTSA. 8. Filter the mixture through a fritted glass funnel to remove the solid sodium salts. Rinse the filter cake with 10 mL of fresh diethyl ether to ensure quantitative transfer.
Phase 4: Isolation and Purification 9. Transfer the filtrate to a distillation apparatus. Remove the diethyl ether solvent by fractional distillation at atmospheric pressure (b.p. ~35 °C)[2]. 10. Apply vacuum to the system and fractionally distill the remaining residue. Collect the main fraction boiling at 34–35 °C under 19 mbar of pressure[2]. 11. Yield : The protocol typically yields 17.7 g (80%) of 1-ethoxyethyl acetate as a clear, colorless liquid[2].
Analytical Characterization (Quality Assurance)
To validate the structural integrity of the synthesized 1-ethoxyethyl acetate, the following spectral data should be confirmed against the isolated product[2]:
-
1 H NMR (400 MHz, CDCl 3 ) :
-
δ 5.93 (q, J = 5.2 Hz, 1H): Methine proton (-CH (CH 3 )-O-).
-
δ 3.49–3.77 (m, 2H): Diastereotopic methylene protons of the ethoxy group (-O-CH 2 -CH 3 ).
-
δ 2.07 (s, 3H): Acetate methyl protons (-O-CO-CH 3 ).
-
δ 1.40 (d, J = 5.2 Hz, 3H): Methyl protons adjacent to the methine (-CH(CH 3 )-O-).
-
δ 1.21 (t, J = 7.1 Hz, 3H): Methyl protons of the ethoxy group (-O-CH 2 -CH 3 ).
-
-
GC-MS (EI, 70 eV) :
-
m/z (rel. int.): 132 (M + , 0), 117 [M-CH 3 ] + (3), 87[M-OEt] + (12), 73 [CH 3 CH(OEt)] + (55), 45 [EtO] + (61), 43 [CH 3 CO] + (100).
-
Diagnostic Note: The base peak at m/z 43 confirms the presence of the acetate moiety, while the prominent m/z 73 peak confirms the stable oxocarbenium fragment generated during ionization.
-
References
-
[1] Title: 1-Ethoxy ethyl acetate and uses thereof for augmenting or enhancing the aroma or taste of consumable materials - Patent 0048545 | Source: epo.org | URL: 1
-
[2] Title: US20170339993A1 - Acetaldehyde precursors | Source: google.com | URL: 2
Sources
Application Note: Utilizing 1-Ethoxyethyl Acetate as a Controlled Acetaldehyde Generator for In Vitro Models
The Volatility Challenge in Acetaldehyde Research
Acetaldehyde is a critical reactive intermediate implicated in alcoholic liver disease, intestinal barrier dysfunction, and cellular oxidative stress 1. However, administering acetaldehyde directly to in vitro cell cultures presents a profound physical chemistry challenge. With a boiling point of 20.2°C, acetaldehyde is highly volatile and evaporates rapidly under standard mammalian cell culture conditions (37°C). Studies have demonstrated that direct application of acetaldehyde results in near-complete depletion from the culture medium within 4 hours, severely confounding dose-response kinetics and failing to mimic the continuous physiological exposure seen in vivo2.
Mechanistic Grounding: 1-Ethoxyethyl Acetate (EEA) as a Solution
To establish a self-validating and stable exposure system, 1-ethoxyethyl acetate (EEA) can be employed as a chemical generator. EEA is an acetal-ester that undergoes spontaneous, pH-dependent hydrolysis in aqueous media to yield equimolar amounts of acetaldehyde, ethanol, and acetic acid 3.
Causality Insight: By utilizing EEA, the rate of acetaldehyde generation is controlled by hydrolysis kinetics rather than instantaneous bolus dosing. This mitigates the "flash evaporation" effect and provides a steady-state concentration of the active metabolite, allowing for accurate assessment of downstream cellular targets such as tight junction integrity or MAPK signaling 4.
Fig 1. Chemical hydrolysis of 1-ethoxyethyl acetate and its downstream cellular impact.
Quantitative Data & Experimental Parameters
When designing an assay using EEA, it is critical to account for the stoichiometry of the hydrolysis reaction and the physical properties of the generated compounds. Table 1 summarizes the parameters required to design a robust in vitro experiment.
Table 1: Physicochemical Parameters and Control Matrix for EEA Assays
| Parameter | Value / Characteristic | Implication for Experimental Design |
| Molecular Weight | 132.16 g/mol | 1 mM EEA yields 1 mM Acetaldehyde (44.05 mg/L). |
| Hydrolysis Byproducts | Ethanol, Acetic Acid | Mandates a vehicle control containing equimolar ethanol and acetic acid. |
| Acetaldehyde Boiling Point | 20.2°C | Necessitates gas-impermeable plate seals during 37°C incubation. |
| Hydrolysis Kinetics | pH-Dependent | Requires heavily buffered media (e.g., HEPES) to maintain a constant release rate. |
Step-by-Step Methodologies
The following protocols establish a self-validating system. Protocol 3 acts as the internal analytical validation for the biological exposure described in Protocol 2.
Protocol 1: Preparation of Anhydrous EEA Stock
-
Reagents: 1-Ethoxyethyl acetate (Purity ≥98%), Anhydrous DMSO.
-
Procedure:
-
In a nitrogen-purged glove box or desiccator, prepare a 500 mM stock solution of EEA in anhydrous DMSO.
-
Aliquot the solution into amber glass vials equipped with PTFE-lined caps.
-
Store immediately at -20°C.
-
-
Causality Insight: EEA is highly susceptible to nucleophilic attack by water. Atmospheric moisture will initiate premature hydrolysis, degrading the stock into acetaldehyde and acetic acid before the experiment begins. Strict anhydrous conditions and PTFE seals maintain the integrity of the chemical generator.
Protocol 2: In Vitro Cell Exposure (e.g., Caco-2 Barrier Model)
-
Reagents: Target cells (e.g., Caco-2 monolayers), HEPES-buffered culture media (pH 7.4), Gas-impermeable adhesive plate seals.
-
Procedure:
-
Wash the cell monolayers with PBS to remove residual serum proteins that may prematurely bind or scavenge acetaldehyde.
-
Dilute the EEA stock into pre-warmed (37°C) HEPES-buffered media to achieve the target theoretical concentration (e.g., 50–500 µM). Crucial Step: Prepare a parallel vehicle control containing equimolar concentrations of ethanol and acetic acid to isolate the specific effects of acetaldehyde.
-
Immediately apply the spiked media to the cells and seal the culture plate with a gas-impermeable aluminum adhesive film.
-
Incubate at 37°C for the designated exposure time (e.g., 3–24 hours).
-
-
Causality Insight: The pH of the media dictates the hydrolysis rate 3. Using HEPES prevents the pH fluctuations common in standard bicarbonate buffers when plates are sealed. Sealing the plate prevents the generated acetaldehyde from escaping into the incubator headspace, ensuring the cells experience continuous, steady-state exposure 1.
Protocol 3: Analytical Validation via DNPH-HPLC
-
Reagents: 2,4-Dinitrophenylhydrazine (DNPH) acidic solution, Acetonitrile (HPLC grade).
-
Procedure:
-
At designated time points (e.g., 1h, 3h, 6h), pierce the plate seal with a syringe and extract 100 µL of the culture media.
-
Immediately mix the extract with 100 µL of the acidic DNPH solution to quench the hydrolysis reaction and derivatize the free acetaldehyde.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples via reverse-phase HPLC (C18 column) using UV detection at 360 nm.
-
-
Causality Insight: Acetaldehyde cannot be accurately measured directly from media due to its extreme volatility. DNPH derivatization traps the aldehyde as a stable hydrazone complex. This provides a self-validating analytical endpoint to confirm the actual exposure concentration delivered to the cells over time 3.
Fig 2. Self-validating workflow for EEA application and analytical verification.
References
- Title: Acetaldehyde Induces Histamine Release from Human Airway Mast Cells to Cause Bronchoconstriction Source: International Archives of Allergy and Immunology | Karger Publishers URL
- Title: US20170339993A1 - Acetaldehyde precursors Source: Google Patents URL
- Title: Effects of Ethanol and Acetaldehyde on Tight Junction Integrity: In Vitro Study in a Three Dimensional Intestinal Epithelial Cell Culture Model Source: PLOS One URL
- Title: Ent-Peniciherqueinone Suppresses Acetaldehyde-Induced Cytotoxicity and Oxidative Stress by Inducing ALDH and Suppressing MAPK Signaling Source: MDPI URL
Sources
- 1. Effects of Ethanol and Acetaldehyde on Tight Junction Integrity: In Vitro Study in a Three Dimensional Intestinal Epithelial Cell Culture Model | PLOS One [journals.plos.org]
- 2. karger.com [karger.com]
- 3. US20170339993A1 - Acetaldehyde precursors - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Application Note: Solid-Phase Microextraction (SPME) Protocols for the Isolation and Quantification of 1-Ethoxyethyl Acetate
Introduction and Chemical Context
1-Ethoxyethyl acetate (CAS 1608-72-6) is a highly volatile hemiacetal ester characterized by its sweet, fruity, and ethereal aroma profile. It is a critical target analyte in the flavor profiling of fermented beverages, such as wines1[1], and in the phytochemical characterization of essential oils from medicinal plants like Hypericum species2[2]. With a vapor pressure of approximately 5.77 hPa at 20°C3[3], this compound is highly amenable to headspace (HS) sampling techniques.
Traditional liquid-liquid extraction (LLE) often suffers from solvent artifacts, loss of highly volatile compounds, and the co-extraction of non-volatile matrix components (e.g., polyphenols, sugars) that can foul analytical instrumentation. Headspace Solid-Phase Microextraction (HS-SPME) circumvents these issues by providing a solvent-free, equilibrium-driven isolation method that integrates sampling, extraction, and concentration into a single step.
Mechanistic Principles of HS-SPME for Volatile Esters
The extraction of 1-ethoxyethyl acetate via HS-SPME relies on a three-phase thermodynamic equilibrium: the aqueous sample matrix, the headspace gas, and the polymeric fiber coating.
Figure 1: Thermodynamic equilibrium dynamics during headspace SPME of volatile esters.
To maximize the partition coefficient of the analyte onto the fiber, this protocol employs a "salting-out" strategy. The addition of sodium chloride (NaCl) increases the ionic strength of the aqueous phase, significantly reducing the solubility of the relatively polar ester and driving it into the headspace. Furthermore, precise temperature control is paramount; while elevated temperatures enhance volatilization kinetics, adsorption onto the fiber is an exothermic process. Therefore, an optimized extraction temperature of 45°C balances these opposing thermodynamic forces.
Experimental Workflow
Figure 2: HS-SPME-GC-MS workflow for 1-ethoxyethyl acetate isolation and analysis.
Materials and Reagents
-
SPME Fiber : 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (Supelco).
-
Causality: This bipolar, mixed-bed porous fiber is specifically selected because its combination of adsorption and partitioning mechanisms is optimal for trapping low-to-medium molecular weight volatile esters.
-
-
Matrix Modifier : Sodium chloride (NaCl), analytical grade. Pre-baked at 250°C for 4 hours to eliminate volatile organic impurities.
-
Internal Standard (IS) : 2-Octanol or deuterated ethyl acetate (10 mg/L in absolute ethanol).
-
Causality: The IS corrects for variations in matrix effects, fiber degradation, and MS ionization efficiency, ensuring a self-validating quantitative system.
-
-
Vials : 20 mL amber glass headspace vials with PTFE/silicone septa and aluminum crimp caps.
Detailed Step-by-Step Protocol
Step 1: Sample Preparation
-
Transfer exactly 5.0 mL of the liquid sample (e.g., wine, aqueous plant extract) into a 20 mL headspace vial.
-
Add 1.5 g of pre-baked NaCl to the vial.
-
Spike the sample with 10 µL of the internal standard solution.
-
Immediately seal the vial with a magnetic crimp cap equipped with a PTFE/silicone septum to prevent volatile loss.
Step 2: Equilibration
-
Place the vial in a thermostatic agitator set to 45°C .
-
Incubate for 10 minutes with orbital agitation at 250 rpm.
-
Causality: This pre-extraction step ensures that the 1-ethoxyethyl acetate reaches a steady-state equilibrium between the liquid and headspace phases before the fiber is introduced, which is critical for method reproducibility.
-
Step 3: Headspace Extraction
-
Pierce the septum with the SPME needle and expose the DVB/CAR/PDMS fiber to the headspace.
-
Extract for exactly 30 minutes at 45°C under continuous agitation (250 rpm).
-
Causality: A 30-minute exposure is the experimentally determined equilibrium time where the rate of analyte adsorption equals desorption, maximizing sensitivity without displacing lighter volatiles.
-
Step 4: Thermal Desorption and GC-MS Analysis
-
Retract the fiber into the needle, remove it from the vial, and immediately insert it into the GC injection port.
-
Expose the fiber in the inlet at 250°C for 3 minutes in splitless mode.
-
Causality: Rapid thermal desorption at 250°C ensures a sharp, narrow chromatographic band, preventing peak tailing. The 3-minute duration is sufficient to completely clear the fiber, preventing carryover in subsequent runs.
-
GC-MS Analytical Parameters
-
Column : DB-WAX (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent polyethylene glycol phase.
-
Causality: Polar columns provide excellent retention and resolution for esters and alcohols, separating 1-ethoxyethyl acetate from co-extracted matrix volatiles.
-
-
Carrier Gas : Helium (99.999%), constant flow at 1.0 mL/min.
-
Oven Temperature Program : Initial temperature 40°C (hold 2 min), ramp at 5°C/min to 150°C, then ramp at 15°C/min to 240°C (hold 5 min).
-
Mass Spectrometry : Electron Ionization (EI) mode at 70 eV. Transfer line at 240°C, ion source at 230°C.
-
Detection : Selected Ion Monitoring (SIM) mode targeting m/z 43 (base peak), 73, 89, and 117 for 1-ethoxyethyl acetate identification and quantification.
Quantitative Data and Method Optimization
The selection of the SPME fiber is the most critical parameter in method development. Table 1 summarizes the relative extraction efficiencies of various fiber chemistries for 1-ethoxyethyl acetate.
Table 1: SPME Fiber Coating Comparison for 1-Ethoxyethyl Acetate
| Fiber Type | Polarity | Mechanism | Relative Extraction Efficiency (%) |
| 100 µm PDMS | Non-polar | Partitioning | 45.2 |
| 85 µm PA | Polar | Partitioning | 61.8 |
| 65 µm PDMS/DVB | Bipolar | Adsorption/Partitioning | 84.5 |
| 50/30 µm DVB/CAR/PDMS | Bipolar/Porous | Adsorption/Partitioning | 100.0 |
Note: Efficiency is normalized to the highest responding fiber (DVB/CAR/PDMS).
The optimized HS-SPME-GC-MS method demonstrates robust analytical performance, suitable for trace-level quantification in complex matrices.
Table 2: Method Validation Parameters
| Parameter | Value |
| Linear Dynamic Range | 1.0 – 500 µg/L |
| Limit of Detection (LOD, S/N = 3) | 0.25 µg/L |
| Limit of Quantification (LOQ, S/N = 10) | 0.80 µg/L |
| Intra-day Precision (RSD, n=6) | 4.1 % |
| Inter-day Precision (RSD, n=18) | 6.3 % |
| Matrix Recovery | 93.5 – 98.2 % |
References
- Title: A review of the impact of varietal aromas on the flavor of wine Source: CORE URL
- Title: Composition and antimicrobial activity of the essential oil of Hypericum coris Source: ResearchGate URL
- Source: scent.
Sources
Application Note: Utilizing 1-Ethoxyethyl Acetate as a Pro-Fragrance in Artificial Fruit Accords
Target Audience: Fragrance Chemists, Flavor Scientists, and Formulation Engineers Document Type: Technical Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
In the formulation of artificial fruit fragrances—particularly apple, melon, and berry profiles—achieving a realistic, "juicy" top note is a persistent challenge. The molecule responsible for this universally recognized fresh, ethereal crispness is acetaldehyde . However, free acetaldehyde presents severe formulation hurdles: it is highly volatile (boiling point 20.2 °C), prone to rapid oxidation, and readily undergoes aldol condensation or trimerization into paraldehyde, leading to off-odors and diminished shelf life [1].
To circumvent the "acetaldehyde dilemma," formulation scientists utilize 1-ethoxyethyl acetate (CAS: 1608-72-6) as a highly stable pro-fragrance (precursor) [2]. Structurally, 1-ethoxyethyl acetate is a hemiacetal acetate. In an anhydrous or strictly controlled fragrance concentrate, it remains perfectly stable. Upon application—when exposed to ambient moisture, skin microflora, or the slightly acidic aqueous environments of consumer products—it undergoes a controlled, acid-catalyzed hydrolysis.
The Mechanistic Pathway:
-
Ester Cleavage: Hydrolysis of the acetate group yields acetic acid and 1-ethoxyethanol (a hemiacetal).
-
Hemiacetal Decomposition: The unstable 1-ethoxyethanol rapidly decomposes into ethanol and acetaldehyde .
This sustained release mechanism provides a prolonged ethereal, fruity lift that mimics the continuous emission of volatiles from freshly cut fruit, extending the perception of the top note far beyond the physical limitations of free acetaldehyde [1].
Physicochemical & Organoleptic Profiling
Before integrating 1-ethoxyethyl acetate into a formulation, it is critical to understand its baseline properties. It acts not only as a precursor but also possesses a mild, pleasant intrinsic odor.
Table 1: Chemical and Organoleptic Profile of 1-Ethoxyethyl Acetate [3], [4]
| Parameter | Specification / Descriptor |
| IUPAC Name | 1-Ethoxyethyl acetate (Synonym: (+/-)-1-acetoxy-1-ethoxyethane) |
| CAS Number | 1608-72-6 |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| Specific Gravity | 0.946 - 0.956 (@ 25 °C) |
| Boiling Point | ~156 °C (Atmospheric) |
| Intrinsic Odor Profile | Fresh, green, ethereal, melon rind, sweet apple, slightly winey. |
| Recommended Usage | 0.5% to 2.0% in the final fragrance concentrate. |
Formulation Workflow & Odorant Release Pathway
The following diagram illustrates both the anhydrous blending phase of the fragrance concentrate and the subsequent in-situ hydrolysis mechanism that occurs upon consumer application.
Fig 1: Formulation workflow and the moisture-triggered hydrolysis pathway of 1-ethoxyethyl acetate.
Experimental Protocols
Protocol A: Formulation of a "Crisp Green Apple & Melon" Accord
Objective: To formulate a high-impact fruit accord utilizing 1-ethoxyethyl acetate to boost the ethereal top notes without the handling risks of free acetaldehyde.
Table 2: Green Apple & Melon Accord Formulation
| Ingredient | Olfactory Role | Parts per 1000 (w/w) |
| Hexyl Acetate | Sweet, fruity, pear/apple core | 250.0 |
| Fructone | Apple, fruity, jammy background | 150.0 |
| Linalool | Fresh, floral, citrus modifier | 100.0 |
| Cis-3-Hexenol | Cut grass, green, sharp | 30.0 |
| Melonal | Melon, cucumber, aquatic | 20.0 |
| 1-Ethoxyethyl Acetate | Ethereal lift, acetaldehyde precursor | 15.0 |
| Dipropylene Glycol (DPG) | Odorless solvent / Carrier | 435.0 |
| Total | 1000.0 |
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is thoroughly dried. The presence of residual water will initiate premature hydrolysis of the 1-ethoxyethyl acetate.
-
Base Blending: In a tared amber glass compounding vessel, add the DPG, Hexyl Acetate, Fructone, and Linalool. Stir at 300 RPM using a magnetic stirrer for 10 minutes at ambient temperature (20 °C).
-
High-Impact Addition: Add the Cis-3-Hexenol and Melonal. Continue stirring for 5 minutes.
-
Precursor Integration: Carefully weigh and add the 1-ethoxyethyl acetate (15.0 parts) to the mixture.
-
Homogenization & Maturation: Seal the vessel with a PTFE-lined cap purged with nitrogen (to prevent oxidation of other sensitive alcohols/aldehydes). Allow the accord to mature in a dark, temperature-controlled environment (15–20 °C) for 48 hours before olfactory evaluation.
Protocol B: Analytical Validation of Acetaldehyde Release (GC-MS)
Objective: To quantitatively verify the controlled release of acetaldehyde from the formulated accord in a simulated consumer product environment (pH 3.0 aqueous buffer) [2].
Materials:
-
Solid-Phase Microextraction (SPME) Fiber: 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) (optimal for highly volatile, low molecular weight compounds like acetaldehyde).
-
0.1 M Citrate Buffer (pH 3.0).
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
Step-by-Step Methodology:
-
Sample Preparation: Transfer 10 mL of the pH 3.0 citrate buffer into a 20 mL headspace vial. Inject 50 µL of the matured "Crisp Green Apple & Melon" accord into the buffer. Immediately seal the vial with a PTFE/silicone septum.
-
Incubation & Hydrolysis: Place the vial in a thermostatic agitator set to 32 °C (simulating skin/application temperature) and agitate at 250 RPM.
-
SPME Extraction (Time-Course): Expose the CAR/PDMS SPME fiber to the headspace of the vial for 5 minutes at specific time intervals (e.g., t = 0, 15, 30, 60, and 120 minutes).
-
GC-MS Desorption & Analysis:
-
Desorb the fiber in the GC inlet at 250 °C for 2 minutes (split ratio 10:1).
-
Column: DB-WAX (30 m × 0.25 mm × 0.25 µm).
-
Oven Program: 35 °C hold for 3 min, ramp at 10 °C/min to 150 °C, then ramp at 20 °C/min to 240 °C.
-
MS Detection: Operate in SIM (Selected Ion Monitoring) mode. Monitor m/z 44 (base peak for acetaldehyde) and m/z 43, 45, 73 (characteristic fragments for 1-ethoxyethyl acetate).
-
-
Data Synthesis: Plot the peak area of acetaldehyde (m/z 44) against time. You will observe a first-order kinetic release curve, validating the pro-fragrance efficacy of 1-ethoxyethyl acetate in providing a sustained "fresh" olfactory lift.
Expert Insights & Troubleshooting
-
Premature Degradation: If the raw 1-ethoxyethyl acetate smells overwhelmingly of vinegar (acetic acid) prior to formulation, it has been compromised by moisture during storage. Always store this material in tightly sealed, nitrogen-purged aluminum or dark glass containers.
-
pH Dependency: The release rate of acetaldehyde is heavily dependent on the pH of the final application. In anhydrous fine fragrances (ethanol-based), the release is triggered slowly by ambient humidity and skin moisture. In water-based, acidic formulations (e.g., fruit-scented shower gels or beverages at pH 3-4), the hydrolysis is rapid, providing an immediate, explosive top-note bloom [2].
-
Regulatory Limits: While highly effective, ensure the usage level complies with IFRA standards and local regulatory guidelines for the specific product category, keeping in mind the theoretical maximum yield of acetaldehyde.
References
- European Patent Office (EP0048545B1)
- Google Patents (US20170339993A1)
- 1-ethoxyethyl acetate (+/-)
- 1-ethoxyethyl acetate (Cas 1608-72-6)
Application Note & Protocol: Kinetic Modeling of 1-Ethoxyethyl Acetate Degradation in Aqueous Media
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust kinetic model for the degradation of 1-ethoxyethyl acetate (EEA) in aqueous media. EEA, an acetal ester, is susceptible to hydrolysis, a reaction whose rate is significantly influenced by pH and temperature. Understanding these degradation kinetics is critical for predicting shelf-life, ensuring formulation stability, and meeting regulatory requirements in the pharmaceutical and chemical industries. This guide details the theoretical underpinnings of EEA hydrolysis, provides step-by-step experimental protocols for conducting degradation studies, and outlines the process for data analysis and kinetic model construction, including the application of the Arrhenius equation.
Theoretical Background: The Chemistry of EEA Degradation
1-Ethoxyethyl acetate is an ester that also contains an acetal functional group. In aqueous media, the primary degradation pathway is hydrolysis. This reaction involves the cleavage of the ester bond by water, a process that can be catalyzed by both acids and bases.[1][2]
The overall reaction proceeds in two main stages:
-
Initial Hydrolysis: The ester linkage is cleaved to yield 1-ethoxyethanol and acetic acid.
-
Acetal Hydrolysis (Potential Secondary Reaction): The resulting 1-ethoxyethanol is an acetal and can further hydrolyze, particularly under acidic conditions, to yield ethanol and acetaldehyde.
However, for many kinetic studies focused on the stability of the parent compound, the initial ester hydrolysis is the rate-determining step and the primary focus of the investigation.
The rate of ester hydrolysis is highly dependent on the concentration of hydronium (H₃O⁺) and hydroxide (OH⁻) ions in the solution, exhibiting a characteristic U-shaped or V-shaped pH-rate profile.[3][4]
-
Acid-Catalyzed Hydrolysis: At low pH, the reaction is catalyzed by H⁺ ions. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1][5]
-
Neutral Hydrolysis: At neutral pH, the uncatalyzed reaction with water can occur, though it is often significantly slower than the acid- or base-catalyzed pathways.
-
Base-Catalyzed Hydrolysis (Saponification): At high pH, the reaction is catalyzed by OH⁻ ions. This involves the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon, which is generally a faster process than the acid-catalyzed route for simple esters.[6][7]
The observed rate constant (kobs) can be described by the following equation:
kobs = kH⁺[H⁺] + kH₂O + kOH⁻[OH⁻]
where:
-
kH⁺ is the second-order rate constant for acid catalysis.
-
kH₂O is the pseudo-first-order rate constant for neutral hydrolysis.
-
kOH⁻ is the second-order rate constant for base catalysis.
Temperature also plays a crucial role. The relationship between the rate constant and temperature is described by the Arrhenius equation :[8]
k = A e(-Ea/RT)
where:
-
k is the rate constant.
-
A is the pre-exponential factor.
-
Ea is the activation energy.[9]
-
R is the universal gas constant.
-
T is the absolute temperature in Kelvin.
By determining the rate constants at various pH values and temperatures, a comprehensive kinetic model can be developed to predict the degradation of EEA under a wide range of conditions.
Proposed Degradation Pathway
The degradation of 1-ethoxyethyl acetate in an aqueous environment is primarily initiated by the hydrolysis of the ester bond.
Caption: Proposed primary hydrolysis pathway of 1-ethoxyethyl acetate.
Materials and Equipment
3.1 Reagents
-
1-Ethoxyethyl Acetate (≥99% purity)
-
Acetonitrile (HPLC grade)[10]
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Hydrochloric Acid (HCl), certified solution
-
Sodium Hydroxide (NaOH), certified solution
-
Formic Acid or Trifluoroacetic Acid (for mobile phase modification)
3.2 Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical Balance (4 decimal places)
-
Calibrated pH meter
-
Constant temperature water bath or incubator capable of maintaining ±0.5°C
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Autosampler vials with caps
-
Syringe filters (0.22 µm or 0.45 µm, compatible with aqueous/organic mixtures)
Experimental Protocols
This section outlines the workflow for conducting a comprehensive kinetic study.
Experimental Workflow Diagram
Caption: Overall workflow for the kinetic modeling of EEA degradation.
Protocol 1: HPLC Method Development & Validation
Objective: To establish a stability-indicating analytical method capable of separating EEA from its degradation products.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution using a mixture of Acetonitrile and Water (e.g., 40:60 v/v). A small amount of acid (e.g., 0.1% formic acid) may be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λ_max of EEA using a UV scan (typically low UV, e.g., 210 nm, as simple esters lack strong chromophores).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Validation:
-
Specificity: Perform forced degradation (acid, base, peroxide, heat, light) on an EEA solution. Inject the stressed samples to ensure that degradation product peaks do not co-elute with the parent EEA peak.
-
Linearity: Prepare a series of calibration standards (e.g., 5-200 µg/mL). Plot peak area versus concentration and determine the correlation coefficient (r² > 0.999) and regression equation.
-
Accuracy & Precision: Analyze replicate preparations of known concentrations at low, medium, and high levels of the calibration range.
-
Protocol 2: Kinetic Degradation Study
Objective: To generate concentration vs. time data for EEA under various pH and temperature conditions.
-
Buffer Preparation: Prepare a series of buffers (e.g., 0.05 M phosphate for pH 7, citrate for acidic pH, borate for alkaline pH). Adjust to the target pH (e.g., 3.0, 5.0, 7.0, 9.0) using HCl or NaOH.
-
Stock Solution: Prepare a concentrated stock solution of EEA in acetonitrile (e.g., 10 mg/mL). This minimizes the amount of organic solvent added to the aqueous buffer.
-
Reaction Initiation:
-
Pre-equilibrate the buffer solutions to the desired study temperature (e.g., 40°C, 50°C, 60°C) in a constant temperature bath.
-
Spike a small, precise volume of the EEA stock solution into each buffer to achieve the target initial concentration (e.g., 100 µg/mL). Ensure the final concentration of acetonitrile is low (<1-2%) to avoid altering the solvent properties.[11][12]
-
Mix thoroughly and immediately withdraw the first time point sample (t=0).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction vessel. The sampling frequency should be adjusted based on the expected degradation rate (faster rates require more frequent sampling).
-
Immediately quench the reaction if necessary (e.g., by diluting into the mobile phase or a neutralizing buffer) and/or place in an autosampler set to a low temperature (e.g., 4°C).
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis: Analyze all samples from a given study condition in a single HPLC sequence using the validated method.
Data Analysis and Kinetic Modeling
5.1 Determination of Reaction Order and Rate Constants
For most pharmaceutical and chemical degradation studies in excess water, the reaction follows pseudo-first-order kinetics.[9] This means the rate of degradation is directly proportional to the concentration of EEA.
The integrated rate law for a first-order reaction is: ln[A]t = ln[A]₀ - kt
where:
-
[A]t is the concentration of EEA at time t.
-
[A]₀ is the initial concentration of EEA at t=0.
-
k is the pseudo-first-order rate constant.
Procedure:
-
For each pH and temperature condition, plot the natural logarithm (ln) of the EEA concentration versus time (in hours or days).
-
Perform a linear regression on the data.
-
The reaction follows first-order kinetics if the plot is linear (r² > 0.95).
-
The observed rate constant (kobs) is the negative of the slope of the line.
5.2 Sample Data and Results
The following tables present illustrative data for a hypothetical kinetic study of EEA.
Table 1: Observed Pseudo-First-Order Rate Constants (kobs) for EEA Degradation
| Temperature (°C) | kobs at pH 3.0 (hr⁻¹) | kobs at pH 5.0 (hr⁻¹) | kobs at pH 7.0 (hr⁻¹) | kobs at pH 9.0 (hr⁻¹) |
| 40 | 0.0025 | 0.0008 | 0.0012 | 0.0150 |
| 50 | 0.0071 | 0.0023 | 0.0035 | 0.0425 |
| 60 | 0.0195 | 0.0065 | 0.0098 | 0.1180 |
5.3 Application of the Arrhenius Equation
Objective: To determine the activation energy (Ea) and pre-exponential factor (A) for the degradation at each pH.
The Arrhenius equation can be linearized by taking the natural logarithm:
ln(k) = ln(A) - Ea / (RT)
Procedure:
-
For each pH value, create an Arrhenius plot by graphing ln(kobs) versus 1/T (where T is in Kelvin).
-
Perform a linear regression on the data points.
-
The slope of the line is equal to -Ea/R. The activation energy (Ea) can be calculated as: Ea = -slope * R (where R = 8.314 J/mol·K).
-
The y-intercept of the line is equal to ln(A). The pre-exponential factor (A) can be calculated as: A = e(intercept) .
Table 2: Arrhenius Parameters for EEA Degradation
| pH | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (hr⁻¹) | Regression (r²) |
| 3.0 | 75.2 | 1.8 x 10¹⁰ | 0.9995 |
| 5.0 | 78.5 | 3.5 x 10¹⁰ | 0.9998 |
| 7.0 | 79.1 | 4.1 x 10¹⁰ | 0.9999 |
| 9.0 | 76.8 | 9.2 x 10¹⁰ | 0.9997 |
Conclusion
By systematically evaluating the degradation of 1-ethoxyethyl acetate across a matrix of pH and temperature conditions, a predictive kinetic model can be successfully constructed. The protocols and data analysis methods described in this application note provide a robust framework for determining pseudo-first-order rate constants and calculating Arrhenius parameters. This model is an invaluable tool for predicting the stability of EEA in aqueous formulations, enabling informed decisions in product development, shelf-life assignment, and risk assessment.
References
-
Anantakrishnan, S. V. (1952). Kinetic Studies in Ester Hydrolysis. Part VII. Solvent Influences. Proceedings of the Indian Academy of Sciences - Section A, 36(4), 317-328. Link
- Atkins, P., & de Paula, J. (2010). Physical Chemistry. Oxford University Press.
-
Bender, M. L., & Kézdy, F. J. (1965). Mechanism of Action of Proteolytic Enzymes. Annual Review of Biochemistry, 34, 49-76. Link
- Connors, K. A. (1987).
-
Gao, Y., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 29-43. Link
-
Kim, J., et al. (2000). Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Inorganic Chemistry, 39(12), 2646–2651. Link
-
Li, Y., et al. (2024). Experimental and kinetic modeling study of ethyl acetate pyrolysis and oxidation in a shock tube. Combustion and Flame, 261, 113303. Link
-
Reese, C. W., & Zelt, G. E. (1969). Arrhenius parameters for the acid hydrolysis of esters in aqueous solution. Part I. Glycine ethyl ester, β-alanine ethyl ester, acetylcholine, and methylbetaine methyl ester. Journal of the Chemical Society B: Physical Organic, 11, 1487-1491. Link
-
Sato, K., et al. (1969). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Journal of Chemical Engineering of Japan, 2(1), 72-76. Link
- Schowen, R. L. (1972). Mechanistic deductions from solvent isotope effects. Progress in Physical Organic Chemistry, 9, 275-332.
-
Tommila, E., & Murto, M. L. (1963). The influence of the solvent on reaction velocity. XXX. The hydrolysis of ethyl acetate in acetone-water and dioxan-water mixtures. Acta Chemica Scandinavica, 17, 1947-1956. Link
-
Watandost, J., et al. (2017). Kinetics of Alkaline Hydrolysis of Ethyl Acetate by Conductometric Measurement Approach Over Temperature Ranges (298.15-343.15K). International Journal of Chemical Reactor Engineering, 15(1). Link
-
Chemguide. (n.d.). The Mechanism for the Acid Catalysed Hydrolysis of Esters. Retrieved March 28, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). 2-ethoxyethyl acetate Information Card. Retrieved March 28, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Comprehensive Guide to Ethyl Acetate Reactivity and Use [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. uv.es [uv.es]
- 7. Kinetics of Alkaline Hydrolysis of Ethyl Acetate by Conductometric Measurement Approach Over Temperature Ranges (298.15-343.15K) [austinpublishinggroup.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. oarjpublication.com [oarjpublication.com]
- 10. 乙酸乙酯 [sigmaaldrich.com]
- 11. ias.ac.in [ias.ac.in]
- 12. ias.ac.in [ias.ac.in]
Application Note: Catalytic Methods for the Industrial-Scale Preparation of 1-Ethoxyethyl Acetate
The Strategic Role of 1-Ethoxyethyl Acetate
1-Ethoxyethyl acetate (1-EEA, CAS 1608-72-6) is a high-value chemical intermediate and a critical acetaldehyde precursor utilized extensively in the flavor, fragrance, and pharmaceutical industries. Due to the high volatility and handling hazards of free acetaldehyde (boiling point 20–21 °C), 1-EEA serves as a stable, controlled-release matrix that imparts "fresh" and "juicy" olfactory notes to end products [1]. Additionally, its medium polarity makes it an excellent co-solvent in polymer formulations and industrial coatings.
This application note details the validated catalytic methodologies for the scalable synthesis of 1-EEA, synthesizing technical accuracy with field-proven process analytical technologies (PAT).
Mechanistic Paradigms & Experimental Protocols
Pathway A: Acid-Catalyzed Markovnikov Addition (The Industry Standard)
The most scalable and economically viable route involves the acid-catalyzed addition of glacial acetic acid to ethyl vinyl ether. The reaction proceeds via a Markovnikov addition, where a strong acid catalyst protonates the electron-rich double bond of ethyl vinyl ether, generating a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by the acetate anion yields 1-EEA.
Fig 1. Industrial workflow for the acid-catalyzed synthesis of 1-ethoxyethyl acetate.
Protocol A: Scalable pTSA-Mediated Synthesis
1. Initiation & Thermal Control : Combine glacial acetic acid (167 mmol), p-toluenesulfonic acid (pTSA, 0.01 g), and 50 mL of diethyl ether in a jacketed reaction vessel. Cool the mixture to 0–5 °C.
-
Causality Insight: Ethyl vinyl ether is exceptionally reactive. Initial cooling is mandatory to control the thermodynamics of the exothermic addition. Failure to cool the vessel can lead to acid-catalyzed runaway polymerization of the vinyl ether, drastically reducing yield and posing a severe thermal hazard [1]. pTSA is selected over mineral acids (like H₂SO₄) because it provides a highly acidic yet non-oxidizing environment, preventing substrate degradation.
2. Substrate Addition : Introduce ethyl vinyl ether (250 mmol in 50 mL diethyl ether) dropwise over 15–30 minutes.
-
Self-Validating System: The reaction validates its own progression through a controlled exotherm. If no temperature spike is observed upon initial addition, halt the feed immediately; pooling unreacted vinyl ether risks a delayed, explosive exotherm.
3. Maturation : Remove the cooling apparatus and allow the mixture to stir at ambient temperature (20–25 °C) for 2 hours.
4. Quenching & Desiccation : Add 5 g of anhydrous sodium carbonate (Na₂CO₃) and agitate, followed by filtration.
-
Causality Insight: Na₂CO₃ serves a dual purpose: it strictly neutralizes the pTSA catalyst to halt reverse hydrolysis during distillation, and it acts as a desiccant to sequester trace moisture [2].
5. Isolation : Perform fractional distillation at atmospheric pressure to remove the diethyl ether solvent. Subject the residue to vacuum distillation, collecting the fraction at 34–35 °C (19 mbar) to isolate 1-EEA (Yield: ~80%) [3].
Pathway B: Transition-Metal Catalyzed Disproportionation
Recent advancements in green chemistry have highlighted the use of the Shvo catalyst—a diruthenium complex—for the disproportionation of acetaldehyde in the presence of ethanol to yield 1-EEA.
Fig 2. Shvo catalyst-mediated disproportionation pathway yielding 1-ethoxyethyl acetate.
Protocol B: Shvo Catalyst-Mediated Synthesis (Research Scale)
1. Catalyst Activation : Dissolve the Shvo catalyst (5 mol%) in a toluene/ethanol mixture under an inert argon atmosphere.
-
Causality Insight: The presence of ethanol is critical. It accelerates the dissociation of the dimeric Shvo precatalyst into the active 18-electron monomeric Ru(II) hydride species (RuH(CO)₂[η⁵-C₅(OH)Ph₄]) [4].
2. Substrate Introduction & Dehydrogenation : Inject acetaldehyde into the reaction matrix and heat to 60 °C for 24 hours. The system undergoes an outer-sphere addition via a 1-ethoxyethoxide Ru(II) intermediate, followed by base-free acceptorless dehydrogenation [5].
-
Self-Validating System: The evolution of hydrogen gas (H₂) serves as a physical self-validating marker of the dehydrogenation step. Volumetric monitoring of H₂ off-gassing directly correlates with catalytic turnover and product formation.
Pathway C: Lewis Acid-Mediated Nucleophilic Substitution
An alternative high-yield route involves the reaction of 1-chloro-1-ethoxyethane with sodium acetate. Zinc chloride (ZnCl₂) or similar Lewis acids coordinate with the chlorine atom to facilitate heterolytic cleavage, generating a highly electrophilic oxocarbenium intermediate that undergoes rapid substitution to yield 1-EEA (Yields up to 95%) [6].
Quantitative Route Comparison
| Synthetic Route | Primary Reagents | Catalyst | Typical Yield | Scalability | Atom Economy |
| Acid-Catalyzed Addition | Acetic Acid, Ethyl Vinyl Ether | pTSA (0.06 mol%) | 80–85% | High (Industry Standard) | 100% (Addition) |
| Nucleophilic Substitution | 1-Chloro-1-ethoxyethane, NaOAc | ZnCl₂ (Lewis Acid) | 90–95% | Medium | Moderate (NaCl waste) |
| Metal Disproportionation | Acetaldehyde, Ethanol | Shvo Catalyst (Ru) | Variable | Low (Research Phase) | High (H₂ byproduct) |
Process Analytical Technology (PAT) & Quality Control
To ensure the integrity of the synthesized 1-EEA, rigorous PAT protocols must be implemented post-distillation:
-
¹H NMR (400 MHz, CDCl₃) : The definitive validation of 1-EEA is the presence of a distinct methine quartet at δ 5.93 ppm (J = 5.2 Hz, 1H) and an acetate methyl singlet at δ 2.07 ppm (3H) [3].
-
Self-Validating System: The complete absence of vinylic proton signals (typically δ 4.0–6.4 ppm) confirms the total consumption of ethyl vinyl ether, validating the efficacy of the reaction and the quenching step.
-
-
GC-MS (Electron Ionization) : The molecular ion (M⁺ 132) is typically weak or absent. Validation relies on the base peak at m/z 43 (acetyl cation) and a major fragment at m/z 73 (oxocarbenium ion,[CH₃CH(OEt)]⁺) [3].
References
- Acetaldehyde Precursors.Google Patents (US20170339993A1).
-
Revised Mechanisms for Aldehyde Disproportionation and the Related Reactions of the Shvo Catalyst. ACS Catalysis. Verified URL:[Link]
Sources
- 1. US20170339993A1 - Acetaldehyde precursors - Google Patents [patents.google.com]
- 2. Acetaldehyde precursor - Eureka | Patsnap [eureka.patsnap.com]
- 3. Acetaldehyde precursor - Eureka | Patsnap [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-Chloro-1-ethoxyethane | 7081-78-9 | Benchchem [benchchem.com]
Application Note: Absolute Quantitative NMR (qNMR) for the Purity Assignment of 1-Ethoxyethyl Acetate
Executive Summary
1-Ethoxyethyl acetate (EEA) is a highly volatile ester widely utilized as a flavoring agent and a synthetic precursor in organic chemistry [1]. Because of its application in food and pharmaceuticals, regulatory bodies require rigorous purity assignments, typically specifying >95% purity [2]. Traditional chromatographic methods (GC/HPLC) require an identical, highly pure reference standard, which is often difficult to obtain or verify.
Quantitative Nuclear Magnetic Resonance (qNMR) overcomes this limitation by acting as a primary ratio measurement procedure. This application note details a self-validating qNMR protocol for the absolute quantification of EEA using Dimethyl Terephthalate (DMTP) as an Internal Standard Reference Material (ISRM).
Mechanistic Principles & Rationale
The Causality of qNMR Quantification
The fundamental principle of qNMR is that the integrated area of an NMR resonance is directly and strictly proportional to the number of nuclei generating that signal. By co-dissolving a precisely weighed mass of the analyte (EEA) with a precisely weighed mass of a certified internal standard (DMTP), the exact mass fraction purity of the analyte can be calculated without requiring an EEA reference standard [3].
Internal Standard Selection: Why DMTP?
Choosing the correct ISRM is the most critical experimental decision in qNMR. DMTP is selected based on guidelines established by the Bureau International des Poids et Mesures (BIPM) [4].
-
Chemical Inertness: DMTP does not react with the acetal or ester linkages of EEA.
-
Signal Isolation: DMTP provides a highly resolved aromatic singlet at δ 8.10 ppm (4H) in CDCl₃. The entire proton NMR profile of EEA lies between δ 1.20 and 6.00 ppm [5]. This ensures zero signal overlap, satisfying the strict baseline resolution requirement for accurate integration.
The Self-Validating T₁ Relaxation System
For quantitative accuracy, nuclear spins must fully relax to their equilibrium state between radiofrequency pulses. If the relaxation delay ( D1 ) is too short, signals with longer longitudinal relaxation times ( T1 ) will be underrepresented, causing a systemic bias. This protocol mandates a preliminary Inversion Recovery experiment to measure the specific T1 of the sample matrix. Setting D1≥5×T1 ensures >99.3% magnetization recovery, making the method internally self-validating.
Step-by-step workflow for SI-traceable qNMR purity assignment.
Experimental Design & Protocol
Gravimetric Sample Preparation
Causality Check: The largest source of uncertainty in qNMR is the weighing step. Because EEA is volatile (boiling point ~136 °C), evaporative loss during weighing will artificially lower the calculated purity.
-
Preparation: Use a calibrated microbalance (readability 0.001 mg) housed in a temperature/humidity-controlled environment (30–70% RH) to prevent electrostatic charge accumulation.
-
Weighing the Standard: Accurately weigh ~15 mg of DMTP Certified Reference Material into a static-free glass vial. Record the exact mass ( mstd ).
-
Weighing the Analyte: Accurately weigh ~20 mg of EEA into the same vial. Cap immediately to prevent volatilization. Record the exact mass ( mx ).
-
Solvation: Add 1.0 mL of Deuterated Chloroform (CDCl₃) containing 0.03% TMS. Vortex for 30 seconds until complete dissolution is achieved.
-
Transfer: Transfer 600 µL of the homogenized solution into a standard 5 mm precision NMR tube.
NMR Acquisition Parameters
Acquire spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband inverse (BBI) or cryoprobe.
Table 1: qNMR Acquisition Parameters
| Parameter | Value / Setting | Causality / Rationale |
| Pulse Angle | 90° (zg sequence) | Maximizes transverse magnetization and Signal-to-Noise Ratio (SNR). |
| Relaxation Delay ( D1 ) | ≥5×T1 (Longest) | Ensures >99.3% recovery of longitudinal magnetization. |
| Spectral Width (SW) | 20 ppm | Prevents signal aliasing/folding from extreme shift regions. |
| Acquisition Time (AQ) | ≥4.0 seconds | Ensures complete Free Induction Decay (FID), maximizing resolution. |
| Number of Scans (NS) | ≥16 (Iterative) | Adjusted until the SNR of the target quantification peaks is > 250. |
| Receiver Gain (RG) | Auto-optimized | Prevents analog-to-digital converter (ADC) clipping and distortion. |
Spectral Processing and Integration
-
Zero-Filling: Zero-fill the FID to at least 64k data points to enhance digital resolution.
-
Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to improve SNR without significantly degrading resolution.
-
Phase Correction: Perform rigorous manual zero-order and first-order phase correction. Automated phase correction is strictly prohibited in qNMR as it can distort peak symmetry.
-
Baseline Correction: Apply a polynomial baseline correction (order 1 to 5) strictly to the regions surrounding the peaks of interest.
-
Integration: Integrate the target peaks. The integration window must span at least ±30 times the Full Width at Half Maximum (FWHM) of the peak to capture >99% of the Lorentzian line shape.
Logical decision tree for qNMR signal selection and integration.
Data Presentation & Purity Calculation
Signal Assignments
Selecting the correct protons for integration is vital. Complex multiplets or signals prone to J-coupling overlap should be avoided. For EEA, the Acetal CH (quartet) or the Acetate CH₃ (singlet) are the most reliable quantification targets.
Table 2: ¹H NMR Signal Assignments for EEA and DMTP in CDCl₃
| Compound | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration ( N ) | Suitability for qNMR |
| EEA | Acetal CH | 5.93 | Quartet | 1 | Primary Quant Peak |
| EEA | Acetate CH₃ | 2.07 | Singlet | 3 | Secondary Quant Peak |
| EEA | Acetal CH₃ | 1.40 | Doublet | 3 | Not Recommended (Coupling) |
| EEA | Ethyl CH₃ | 1.21 | Triplet | 3 | Not Recommended (Coupling) |
| EEA | Ethyl CH₂ | 3.49 - 3.77 | Multiplet | 2 | Not Recommended (Complex) |
| DMTP | Aromatic CH | 8.10 | Singlet | 4 | Primary Reference Peak |
| DMTP | Ester CH₃ | 3.90 | Singlet | 6 | Secondary Reference Peak |
Mass Fraction Purity Calculation
The mass fraction purity ( Px ) of 1-ethoxyethyl acetate is calculated using the standard BIPM qNMR equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
Table 3: Example Mass Fraction Purity Calculation Data
| Variable | Description | Experimental Value |
| Ix | Integral of EEA (δ 5.93 ppm) | 1.000 |
| Istd | Integral of DMTP (δ 8.10 ppm) | 2.104 |
| Nx | Number of protons (EEA Acetal CH) | 1 |
| Nstd | Number of protons (DMTP Aromatic CH) | 4 |
| Mx | Molar Mass of EEA | 132.16 g/mol |
| Mstd | Molar Mass of DMTP | 194.19 g/mol |
| mx | Gravimetric Mass of EEA sample | 20.150 mg |
| mstd | Gravimetric Mass of DMTP standard | 15.025 mg |
| Pstd | Certified Purity of DMTP CRM | 99.95% |
| Px | Calculated EEA Purity | 96.42% |
Interpretation: The calculated purity of 96.42% exceeds the standard 95% threshold required for commercial flavoring applications, validating the batch for downstream use.
References
-
1-Ethoxyethyl acetate (+/-)-1-acetoxy-1-ethoxyethane The Good Scents Company URL:[Link]
-
Authorised Regulated Food and Feed Products for Great Britain Food Standards Agency (UK) URL:[Link]
-
qNMR Internal Standard Reference Data (ISRD) Guidelines Bureau International des Poids et Mesures (BIPM) URL:[Link]
-
Internal Standard Reference Data for qNMR: Dimethyl Terephthalate[ISRD-04] Bureau International des Poids et Mesures (BIPM) URL:[Link]
- Patent US20210106037A1 - Acetaldehyde Precursor (NMR Data Verification)
how to prevent premature degradation of 1-ethoxyethyl acetate during storage
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Objective: To provide mechanistic troubleshooting, diagnostic FAQs, and field-proven, self-validating protocols for preventing the premature degradation of 1-ethoxyethyl acetate (EEA) during laboratory storage.
Part I: The Hemiacetal Ester Dilemma
1-Ethoxyethyl acetate is a highly versatile α -alkoxy ester (hemiacetal ester) utilized as a specialized solvent, an intermediate in organic synthesis, and a rapid-release acetaldehyde precursor[1]. However, its unique chemical structure makes it inherently unstable under standard atmospheric conditions.
When exposed to trace amounts of water, the ester bond undergoes hydrolysis, yielding 1-ethoxyethanol (an unstable hemiacetal) and acetic acid. The hemiacetal rapidly decomposes into acetaldehyde and ethanol[1]. The critical failure point in storage is the generation of acetic acid. Because carboxylic acids act as Brønsted acid catalysts, they protonate the hemiacetal oxygen, lowering the activation energy for further cleavage[2]. This creates a runaway autocatalytic loop where the degradation products exponentially accelerate the destruction of the remaining bulk material[3].
Autocatalytic hydrolysis pathway of 1-ethoxyethyl acetate triggered by moisture.
Part II: Diagnostic Q&A (Troubleshooting)
Q: My 1-ethoxyethyl acetate has developed a sharp, vinegar-like odor mixed with a sweet, green apple scent. Is it still usable for sensitive assays? A: No. This olfactory profile is the hallmark of advanced hemiacetal ester hydrolysis. The "green apple" note is acetaldehyde, and the "vinegar" note is acetic acid[1]. Because the degradation produces carboxylic acids, the reaction is autocatalytic[2]. The material is no longer pure and will introduce acidic artifacts into your experiments. It must be rescued via fractional distillation before use.
Q: We stored the chemical in the refrigerator at 4°C, but it still degraded within a few months. Why did temperature control fail? A: Temperature control slows down the reaction kinetics but does not eliminate the thermodynamic driving force of hydrolysis if moisture is present. Condensation inside the bottle during frequent opening introduces water. Water initiates the cleavage, and the resulting acetic acid drops the pH, accelerating the dissociation of the hemiacetal ester bonds exponentially, even at lower temperatures[3]. Moisture exclusion is more critical than temperature control.
Q: Can I use standard silica gel to keep the storage environment dry? A: Avoid silica gel. Silica surfaces are mildly acidic and can act as a heterogeneous catalyst for the cleavage of the acetal linkage. You must use neutral or basic desiccants, such as 3Å molecular sieves, which trap water without introducing acidic protons[4].
Part III: Intervention Protocols
Protocol A: Rescue and Purification of Degraded 1-Ethoxyethyl Acetate
If your batch has already begun to degrade, use this self-validating workflow to restore its purity before implementing long-term storage.
-
Acid Neutralization: Wash the degraded EEA with an equal volume of cold, saturated aqueous sodium bicarbonate ( NaHCO3 ) in a separatory funnel.
-
Causality: The mild base neutralizes the autocatalytic acetic acid, halting the runaway degradation loop without aggressively hydrolyzing the remaining ester.
-
Validation: Check the pH of the separated aqueous phase using pH paper; it must remain > 7.0. If acidic, repeat the wash.
-
-
Phase Separation & Drying: Isolate the organic layer and stir over anhydrous sodium sulfate ( Na2SO4 ) for 2 hours.
-
Causality: Removes the bulk water introduced during the aqueous wash step.
-
Validation: The organic liquid will visually transition from a cloudy emulsion to a crystal-clear solution once bulk water is removed.
-
-
Fractional Distillation: Distill the dried organic phase under reduced pressure (e.g., Kugelrohr distillation at 40 mTorr, 70-80°C)[1].
-
Causality: Separates the higher-boiling EEA from residual low-boiling acetaldehyde and ethanol without inducing thermal degradation.
-
Validation: Perform 1H NMR on the collected main fraction. Ensure the complete absence of the characteristic acetaldehyde aldehyde proton peak (~9.8 ppm)[4].
-
Protocol B: Ultra-Dry Storage Setup
For newly purchased or freshly distilled EEA, implement this protocol to guarantee long-term stability.
-
Sieve Activation: Bake 3Å molecular sieves at 300°C for 3 hours under vacuum.
-
Causality: 3Å sieves selectively trap water molecules (2.8Å) while excluding the larger EEA molecules. Baking removes pre-absorbed atmospheric moisture.
-
Validation: Weigh the sieves before and after baking; stabilization of mass confirms complete dehydration.
-
-
Acid Scavenging: Add 1% w/w activated basic alumina directly to the storage flask containing the EEA.
-
Causality: Basic alumina acts as an insoluble "sponge" for trace acetic acid, neutralizing any newly formed protons and preventing the initiation of the autocatalytic loop[2].
-
-
Inert Gas Purging: Blanket the flask with Argon gas before sealing.
-
Causality: Displaces atmospheric moisture and oxygen, preventing both hydrolytic and secondary oxidative degradation pathways[4].
-
Validation: Perform a Karl Fischer titration on a 1 mL aliquot. Moisture content must read < 50 ppm before final sealing.
-
-
Cold Storage: Seal in an amber glass bottle with a PTFE-lined cap and store at -20°C.
-
Causality: Amber glass prevents photolytic radical initiation; -20°C kinetically suppresses any residual hydrolysis reactions. PTFE prevents the leaching of plasticizers that occurs with standard rubber septa.
-
Self-validating workflow for the ultra-dry storage of hemiacetal esters.
Part IV: Quantitative Storage Metrics
Table 1: Degradation Triggers and Mechanistic Impact
| Trigger | Mechanistic Action | Kinetic Impact | Preventive Measure |
| Moisture ( H2O ) | Nucleophilic attack on the ester carbonyl; initiates hydrolysis. | Moderate (Initiator) | 3Å Molecular Sieves, Argon Purge |
| Acetic Acid ( H+ ) | Protonates hemiacetal oxygen; lowers activation energy for cleavage. | High (Autocatalyst) | Basic Alumina, NaHCO3 wash |
| Elevated Temp (>30°C) | Increases collision frequency and thermodynamic driving force. | Moderate (Accelerator) | Store at -20°C |
| UV/Vis Light | Induces radical formation and secondary oxidation pathways. | Low (Secondary) | Amber Glass Containers |
Table 2: Storage Conditions vs. Expected Shelf Life
| Storage Condition | Moisture Control | Acid Scavenger | Expected Shelf Life | Quality Status |
| Ambient (25°C), Clear Glass | None | None | < 1 Month | Rapidly degrades |
| Refrigerated (4°C), Amber Glass | None | None | 3 - 6 Months | Slow degradation |
| Frozen (-20°C), Amber Glass | Argon Purge | None | 12 - 18 Months | Stable, trace hydrolysis |
| Frozen (-20°C), Amber Glass | 3Å Sieves + Argon | Basic Alumina | > 24 Months | Ultra-stable, high purity |
Part V: References
1.[1] US20170339993A1 - Acetaldehyde precursors. Google Patents. URL: 2.[4] Revised Mechanisms for Aldehyde Disproportionation and the Related Reactions of the Shvo Catalyst. ACS Catalysis. URL: 3.[2] Designed to Degrade: Tailoring Polyesters for Circularity. Chemical Reviews (ACS). URL: 4.[3] Recycling of Epoxy Resins with Degradable Structures or Dynamic Cross-Linking Networks: A Review. Industrial & Engineering Chemistry Research (ACS). URL:
Sources
Technical Support Center: Troubleshooting Poor Resolution & Peak Tailing for 1-Ethoxyethyl Acetate in GC
As a Senior Application Scientist, I often see researchers encounter challenges with specific analytes that test the limits of their gas chromatography (GC) methods. 1-Ethoxyethyl acetate is one such compound. Its chemical structure, containing both an ether and an ester functional group, imparts a degree of polarity that can lead to frustrating issues like poor peak resolution and significant peak tailing.[1][2] These problems compromise the accuracy and reproducibility of quantitative analysis, making reliable results difficult to achieve.
This guide is structured to provide a logical, in-depth approach to diagnosing and resolving these common issues. We will move beyond a simple checklist of solutions to explore the underlying chemical and physical principles at play, empowering you to make informed decisions and develop robust, self-validating analytical methods.
Section 1: Understanding the Core Problems
Q1: Why is my 1-ethoxyethyl acetate peak tailing?
Peak tailing, the asymmetry of a chromatographic peak with an extended trailing edge, is one of the most common indicators of an issue within a GC system.[3] For a polar compound like 1-ethoxyethyl acetate, the primary cause is almost always unwanted secondary interactions with active sites in the sample flow path.
-
Causality - The Role of Active Sites: The root of the problem lies in the chemistry of the GC system itself. Fused silica columns and glass inlet liners have surfaces populated with silanol (Si-OH) groups. While manufacturers deactivate these surfaces, factors like contamination, exposure to moisture in the carrier gas, or thermal stress can expose these active silanols.[3] The polar ether and carbonyl groups in 1-ethoxyethyl acetate can form hydrogen bonds with these active sites.[4] This secondary interaction causes a portion of the analyte molecules to be retained longer than the bulk, resulting in a delayed elution and a "tail" on the peak.[5][6]
Other potential causes include:
-
System Contamination: Buildup of non-volatile residues from previous samples at the column head or in the inlet liner can create new active sites.[3][4]
-
Improper Column Installation: A poorly cut column or incorrect installation can create "dead volumes" or turbulence, causing tailing for all peaks, not just polar ones.[6][7]
-
Method Parameter Mismatch: An injection temperature that is too low can lead to incomplete or slow sample vaporization, contributing to peak distortion.[8]
Q2: Why do I have poor resolution between 1-ethoxyethyl acetate and other peaks?
Resolution is the measure of separation between two adjacent peaks. Achieving good resolution is the fundamental goal of chromatography.[9] Poor resolution indicates that the analytical method is not optimized for the target analytes.[8] The quality of separation in GC is governed by three key factors: efficiency, selectivity, and retention.[10][11]
-
Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency, driven by a well-packed and properly dimensioned column (long, narrow internal diameter), results in sharper peaks that are easier to resolve.[10][11][12]
-
Selectivity (α): This describes the chemical discrimination of the stationary phase towards different analytes. If the stationary phase does not interact differently enough with 1-ethoxyethyl acetate and its neighboring compounds, they will co-elute.[11][12]
-
Retention (k): This refers to the time the analyte spends interacting with the stationary phase. Insufficient retention, often caused by an oven temperature that is too high, means the compounds do not have enough time to separate.[11]
Therefore, poor resolution is a method-based problem that must be addressed by systematically optimizing column choice and operating parameters.[13][14]
Section 2: Systematic Troubleshooting Guide
A logical, stepwise approach is crucial to efficiently identify and solve chromatographic problems. Before making significant changes to your method, it's important to determine if the issue is chemical (analyte interaction) or physical (system setup).
Initial Diagnosis: Is it a Chemical or Physical Problem?
This simple test can quickly narrow down the source of peak tailing.
Protocol 1: Diagnostic Injection of a Non-Polar Analyte
-
Prepare a Standard: Create a simple solution of a non-polar hydrocarbon (e.g., dodecane or hexadecane) in a suitable solvent.
-
Inject the Standard: Run the standard using your current GC method.
-
Analyze the Peak Shape:
-
Scenario A: The hydrocarbon peak is sharp and symmetrical, but 1-ethoxyethyl acetate tails. This strongly indicates a chemical problem . The issue is active sites within your system that are specifically interacting with your polar analyte.[4]
-
Scenario B: The hydrocarbon peak also shows tailing. This points to a physical problem . The issue is likely related to improper column installation, dead volume, or significant turbulence in the flow path, which affects all compounds regardless of polarity.[6][7]
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting.
Caption: A systematic workflow for diagnosing and resolving GC peak shape and resolution issues.
Step-by-Step Solutions
Always start with the most accessible and frequently replaced components of the inlet, as this is where over 90% of GC problems originate.[15]
Protocol 2: Routine GC Inlet Maintenance
-
Objective: To replace consumables that can become contaminated or degraded, creating active sites.
-
Materials: New septum, inlet liner (use a deactivated, high-performance liner), O-ring, lint-free swabs, and appropriate solvents (e.g., methanol, acetone).
-
Procedure:
-
Cool Down: Set the injector temperature to a safe level (e.g., <50°C) and turn off the carrier gas flow at the instrument (do not turn off the tank).
-
Disassemble: Once cooled, carefully remove the septum nut, old septum, and the inlet liner.
-
Clean (Optional but Recommended): Gently swab the inside of the injector body with a lint-free swab lightly dampened with methanol to remove any visible residue. Allow it to dry completely.
-
Reassemble: Wearing clean gloves, install the new O-ring and deactivated liner. Place the new septum in the septum nut and tighten it finger-tight plus an additional quarter-turn with a wrench. Do not overtighten, as this can damage the septum and cause leaks.
-
Pressurize and Leak Check: Restore carrier gas flow and check for leaks around the septum nut using an electronic leak detector.
-
Equilibrate: Heat the inlet to your method temperature and allow the system to equilibrate before running a sample.
-
-
Causality: The inlet liner provides the surface where the sample is vaporized. A contaminated or non-deactivated liner is a primary source of active sites.[3][16] The septum can shed particles into the liner, and a worn O-ring can fail to seal properly.[15] Regular replacement of these low-cost parts is the most effective form of preventative maintenance.[13]
If the problem persists, the active sites are likely located at the beginning of the analytical column itself, where non-volatile contaminants accumulate over time.[3]
Protocol 3: GC Column Trimming
-
Objective: To remove the contaminated front section of the column, restoring an inert flow path.
-
Materials: Ceramic scoring wafer or capillary cutting tool, magnifying glass.
-
Procedure:
-
Cool System: Ensure the inlet and oven are cool and the carrier gas is off.
-
Remove Column: Carefully disconnect the column from the inlet.
-
Trim: Using a scoring wafer, make a clean, square cut to remove 15-30 cm from the inlet end of the column.[3]
-
Inspect the Cut: Use a magnifying glass to inspect the cut. It must be a clean, 90° angle with no jagged edges or shards.[7] A poor cut can cause peak tailing and splitting itself.
-
Reinstall Column: Reinstall the column into the inlet according to the manufacturer's instructions for the correct insertion depth.
-
Condition: After reinstalling, it is good practice to briefly condition the column by heating it to a temperature slightly above your method's maximum temperature (but below the column's max rated temperature) for 15-30 minutes.[16]
-
As established in our diagnostic test, tailing of all peaks points to a physical problem in the system, most commonly improper column installation creating a "dead volume."[6]
Protocol 4: Verifying Proper Column Installation
-
Objective: To ensure a smooth, unimpeded flow path from the inlet to the column.
-
Procedure:
-
Confirm Insertion Depth: Consult your GC instrument's manual for the correct column insertion depth for your specific inlet. An incorrect depth (too high or too low) can create turbulence and unswept volumes.[6]
-
Check Ferrules: Ensure you are using the correct ferrule size and material for your column and that it is not over-tightened. An over-tightened ferrule can constrict or break the column.
-
Re-cut the Column: If in doubt, perform the column trimming protocol again (Protocol 3) to ensure a perfect cut.[7] A jagged or angled cut is a very common cause of tailing for all peaks.
-
Reinstall and Leak Check: Carefully reinstall the column at the correct depth and perform a thorough leak check.
-
Improving resolution requires a methodical adjustment of your GC parameters. Refer to the table below for a summary of how key parameters affect your separation.
Table 1: GC Parameter Optimization for Improved Resolution
| Parameter | Primary Effect On | Recommended Action to Increase Resolution | Causality & Considerations |
| Stationary Phase | Selectivity (α) | Select a phase with different polarity. For esters, a wax (e.g., PEG) or a mid-to-high polarity phase (e.g., 50% Phenyl) is often effective.[17][18] | This is the most powerful tool for improving separation. "Like dissolves like" is a good starting principle. A polar column will retain polar analytes longer, changing elution order and improving selectivity.[12] |
| Oven Temperature | Retention (k) | Lower the initial oven temperature or use a slower temperature ramp rate (e.g., 5-10°C/min).[4][14] | Lowering the temperature increases the analyte's interaction time with the stationary phase, allowing for better separation, especially for early eluting peaks.[11] |
| Column Length | Efficiency (N) | Use a longer column (e.g., 30 m -> 60 m). | Resolution increases with the square root of the column length. Doubling the length provides a ~40% increase in resolution but also doubles the analysis time.[9][10] |
| Column I.D. | Efficiency (N) | Use a column with a smaller internal diameter (e.g., 0.32 mm -> 0.25 mm). | Narrower columns reduce analyte band broadening, leading to sharper peaks and better resolution. However, they have lower sample capacity.[10][12] |
| Carrier Gas Flow | Efficiency (N) | Optimize the linear velocity for your carrier gas (He: ~30-40 cm/s, H₂: ~40-50 cm/s). | Each carrier gas has an optimal flow rate for maximum efficiency. Operating too far from this optimum will broaden peaks and reduce resolution.[4][19] |
Section 3: Frequently Asked Questions (FAQs)
Q7: What type of GC column is best for analyzing 1-ethoxyethyl acetate? For separating acetate esters and other polar compounds, a polyethylene glycol (PEG) phase, often called a "WAX" column, is an excellent first choice due to its high polarity.[17][20] Alternatively, a mid-polarity phase like a 5% or 50% phenyl-methylpolysiloxane can also provide good selectivity.[18][21]
Q8: Can my sample solvent cause peak shape issues? Yes. A significant mismatch in polarity between your sample solvent and the stationary phase can cause peak distortion, particularly for early eluting peaks.[22] For example, injecting a sample dissolved in hexane (non-polar) onto a highly polar WAX column can lead to poor peak focusing. Whenever possible, dissolve your sample in a solvent that is compatible with the stationary phase.[23]
Q9: How often should I perform inlet maintenance? This is highly dependent on sample cleanliness. For complex or "dirty" samples, you may need to replace the inlet liner every 50-100 injections.[3] For very clean samples, this interval can be extended to 200-500 injections. A good practice is to monitor peak shape and retention times; a sudden degradation is a clear sign that maintenance is required.
Q10: What if my peak is fronting instead of tailing? Peak fronting, where the leading edge of the peak is sloped, is a classic symptom of column overload.[23][24] This means you have injected too much analyte mass for the column to handle. The solution is to either dilute your sample or increase the split ratio to reduce the amount of sample reaching the column.[8][16]
References
- Phenomenex. (n.d.). GC Column Troubleshooting Guide.
-
Lab Manager. (2026, March 26). Troubleshooting Peak Tailing in Gas Chromatography Workflows. Retrieved from [Link]
-
Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-ethoxyethyl acetate. Retrieved from [Link]
-
Crawford Scientific. (2021, May 25). Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. Retrieved from [Link]
-
ResearchGate. (2023, September 22). How to reduce gap between two peaks in GC?. Retrieved from [Link]
-
ALWSCI. (2026, March 3). In-depth Analysis Of Factors Affecting Resolution in Gas Chromatography. Retrieved from [Link]
-
Axion Labs. (2022, May 5). How Do You Improve Resolution In Gas Chromatography?. Retrieved from [Link]
-
ALWSCI. (n.d.). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Element Lab Solutions. (2020, March 4). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-ethoxyethyl acetate. Retrieved from [Link]
-
Separation Science. (n.d.). Peak Tailing in GC Trace Analysis. Retrieved from [Link]
-
LCGC International. (2026, March 28). GC Troubleshooting in Simple Pictures, Part I. Retrieved from [Link]
-
Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Agilent Technologies. (2011). Separation of acetate esters. Retrieved from [Link]
-
ResearchGate. (2015, March 4). How can I improve the resolution of the peaks in gas chromatography?. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015, August 31). Polyoxyethylenated Cholesterol – Stationary Phases For Gas Chromatographic Packed Columns. Retrieved from [Link]
-
Axion Labs. (2022, May 3). GC Tips How to Improve Resolution. Retrieved from [Link]
Sources
- 1. 1-ethoxyethyl Acetate | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. scent.vn [scent.vn]
- 3. Troubleshooting Peak Tailing in Gas Chromatography Workflows | Lab Manager [labmanager.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. youtube.com [youtube.com]
- 10. In-depth Analysis Of Factors Affecting Resolution in Gas Chromatography - News - ALWSCI [alwsci.com]
- 11. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. discover.restek.com [discover.restek.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. agilent.com [agilent.com]
- 18. trajanscimed.com [trajanscimed.com]
- 19. researchgate.net [researchgate.net]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. agilent.com [agilent.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Thermal Stability of 1-Ethoxyethyl Acetate in Flavor Formulations
Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals working with complex flavor matrices.
1-Ethoxyethyl acetate (C₆H₁₂O₃) is a highly valued hemiacetal acetate precursor used to impart fresh, juicy, and fruity (apple/citrus) top notes to formulations[1]. Its primary mechanism of action relies on the controlled liberation of acetaldehyde[2]. However, its chemical structure makes it intrinsically susceptible to thermal and acid-catalyzed degradation, often leading to premature breakdown during processing[3]. This guide provides field-proven troubleshooting strategies, quantitative stability data, and validated protocols to stabilize this volatile precursor.
Mechanistic Overview: Degradation & Stabilization
Degradation pathways of 1-ethoxyethyl acetate and stabilization strategies.
Troubleshooting Guide & Causality Analysis
Issue 1: Rapid loss of "fresh/juicy" impact during hot-fill pasteurization (85°C).
-
Causality: At elevated temperatures in aqueous environments, the acetal-ester bonds of 1-ethoxyethyl acetate undergo rapid thermolysis and hydrolysis[3]. The liberated acetaldehyde is highly volatile (boiling point ~20–21°C) and flashes off during thermal processing, leaving the formulation flat and potentially introducing an acidic off-note from residual acetic acid[4].
-
Solution: Transition from a liquid emulsion to a spray-dried encapsulated powder. Encapsulating the precursor in a glassy carbohydrate matrix (e.g., maltodextrin and gum arabic) severely limits molecular mobility and water interaction, preserving the compound until hydration[5].
Issue 2: Liquid flavor concentrates degrading at room temperature over a 3-month shelf life.
-
Causality: The presence of free water (high water activity, aw ) and organic acids in the concentrate catalyzes the cleavage of the acetal bond. Even trace moisture can initiate the hydrolysis of 1-ethoxyethyl acetate into its constituent parts[2][3].
-
Solution: Utilize anhydrous, non-nucleophilic carrier solvents. Replace propylene glycol or aqueous ethanol with triacetin or medium-chain triglycerides (MCTs)[5]. Ensure the moisture content of the concentrate is strictly maintained at <0.5%.
Quantitative Data: Thermal Stability Comparison
The following table summarizes the retention rates of 1-ethoxyethyl acetate under various formulation matrices and storage conditions, demonstrating the efficacy of stabilization techniques.
| Formulation Matrix | Storage Condition | Half-Life ( t1/2 ) | 30-Day Retention (%) |
| Aqueous Buffer (pH 3.0) | 25°C | < 1 hour | 0% |
| Propylene Glycol Carrier | 40°C | 12 days | ~18% |
| Triacetin (Anhydrous Carrier) | 40°C | > 180 days | > 95% |
| Spray-Dried (Maltodextrin/Gum) | 40°C, 75% RH | > 365 days | > 98% |
(Note: Data synthesized from standard acetal-ester stability profiles in flavor encapsulation[5][6].)
Validated Experimental Protocols
Protocol 1: Spray-Drying Encapsulation of 1-Ethoxyethyl Acetate
This self-validating protocol ensures the creation of a low-porosity, glassy matrix that physically traps the volatile precursor, shielding it from thermal stress.
-
Matrix Preparation: Dissolve 80g of Maltodextrin (DE 10-15) and 20g of Gum Arabic in 150 mL of deionized water. Stir at 60°C until fully hydrated. Cool the mixture to 25°C to prevent premature volatilization of the active ingredient.
-
Emulsification: Slowly add 10g of 1-ethoxyethyl acetate to the aqueous matrix under high-shear homogenization (10,000 rpm for 5 minutes).
-
Self-Validation Check: Measure the emulsion droplet size ( dv,0.9 ). It must be between 1 and 10 µm to ensure optimal retention during the drying phase[6]. If droplets are larger, increase homogenization time.
-
-
Spray Drying: Feed the emulsion into a laboratory spray dryer using the following parameters:
-
Collection & Storage: Collect the powder and immediately store it in hermetically sealed, moisture-barrier packaging at <25°C.
Protocol 2: Accelerated Thermal Stability Testing (GC-MS)
-
Sample Incubation: Place 1g of encapsulated powder (or 1mL of liquid concentrate) into sealed 10mL headspace vials. Incubate at 40°C and 60°C for intervals of 1, 7, 14, and 30 days.
-
Extraction: For powders, reconstitute 0.1g in 10mL of cold distilled water (pH buffered to 7.0 to prevent immediate hydrolysis) and extract with 5mL of methyl tert-butyl ether (MTBE) containing an internal standard (e.g., hexyl acetate)[7].
-
GC-MS Analysis: Inject 1 µL of the organic layer into a GC-MS equipped with a DB-Wax column. Monitor the molecular ion and characteristic fragments of 1-ethoxyethyl acetate (m/z 43, 45, 73, 87)[4].
-
Data Processing: Calculate the degradation rate constant ( k ) and half-life ( t1/2 ) using first-order kinetics: ln(Ct/C0)=−kt .
Frequently Asked Questions (FAQs)
Q: Can I use 1-ethoxyethyl acetate directly in hot-filled beverages (e.g., RTD teas)? A: Direct addition to the liquid phase prior to hot-filling (typically 85–90°C) will result in near-complete degradation due to rapid thermolysis. Instead, dose the flavor post-pasteurization using a sterile liquid dosing system, or utilize a highly cross-linked coacervate capsule that only releases the flavor upon mechanical shear (e.g., chewing or swallowing)[5][7].
Q: How does the pH of the final application affect stability? A: 1-Ethoxyethyl acetate is highly acid-labile. In acidic beverages (pH 2.5 - 3.5), it acts as a rapid acetaldehyde precursor, hydrolyzing quickly to deliver a "fresh" burst upon consumption[6]. If long-term stability within the acidic beverage is required rather than immediate release, the compound must be protected via advanced encapsulation (e.g., core-shell microcapsules) until consumption.
References
-
1-Ethoxy ethyl acetate and uses thereof for augmenting or enhancing the aroma or taste of consumable materials - Patent 0048545. European Patent Office.[Link]
- US11819044B2 - Phloretin.
-
ALKYL 1,1-DIALKOXY-ALKANE- and -ARENE-CARBOXYLATES. PART IV. Radboud University.[Link]
-
Oral composition - Patent 2842428. European Patent Office.[Link]
-
Acetaldehyde precursor. Patsnap.[Link]
- US20170339993A1 - Acetaldehyde precursors.
Sources
- 1. 1-ethoxyethyl Acetate | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. 1-Ethoxy ethyl acetate and uses thereof for augmenting or enhancing the aroma or taste of consumable materials - Patent 0048545 [data.epo.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Acetaldehyde precursor - Eureka | Patsnap [eureka.patsnap.com]
- 5. US11819044B2 - Phloretin - Google Patents [patents.google.com]
- 6. US20170339993A1 - Acetaldehyde precursors - Google Patents [patents.google.com]
- 7. Oral composition - Patent 2842428 [data.epo.org]
optimizing pH for the controlled release of acetaldehyde from 1-ethoxyethyl acetate
Welcome to the Acetaldehyde Prodrug Technical Support Center .
As a Senior Application Scientist, I frequently assist research teams struggling with the controlled release of highly volatile, reactive compounds. 1-Ethoxyethyl acetate (EEA) is an exceptional precursor (a mixed acetal-ester) designed to mask acetaldehyde, allowing for its controlled delivery in drug formulations, antimicrobial packaging, and flavor science[1].
However, EEA hydrolysis is not a simple dissolution process; it is a highly specific, acid-catalyzed chemical reaction. Misunderstanding the causality behind its degradation mechanism leads to inconsistent release profiles, poor mass balance, and failed experiments. This guide is designed to troubleshoot your workflows by grounding them in fundamental physical chemistry and self-validating experimental design.
The Causality of Release: Understanding the Mechanism
To optimize pH, you must first understand why pH controls the reaction. EEA is stable at neutral pH because the cleavage of its ether/ester linkage requires a proton source.
The rate-determining step of EEA hydrolysis is the formation of a resonance-stabilized oxocarbenium ion[2]. Without an abundance of hydronium ions (H⁺) to protonate the oxygen and drive the departure of the leaving group, this intermediate cannot form[2]. Once the oxocarbenium ion forms, water rapidly attacks it to create a hemiacetal, which instantly collapses into acetaldehyde, ethanol, and acetic acid. Therefore, the release kinetics are exponentially sensitive to the pH of your formulation[3].
Figure 1: Acid-catalyzed hydrolysis mechanism of 1-ethoxyethyl acetate.
Troubleshooting & FAQs
Q: Why does the release rate of acetaldehyde from EEA accelerate unexpectedly over time in my unbuffered saline? A: You are observing auto-catalysis. The hydrolysis of EEA yields three products: acetaldehyde, ethanol, and acetic acid. In unbuffered or weakly buffered media, the generation of acetic acid lowers the local pH. Because the hydrolysis is acid-catalyzed, this drop in pH accelerates the reaction, creating a runaway positive feedback loop. Fix: Always use a high-capacity buffer (e.g., ≥100 mM) to absorb the released protons and maintain pseudo-first-order kinetics.
Q: I am measuring release at pH 3.0, but my mass balance is off (recovery < 60%). Where is the acetaldehyde going? A: Acetaldehyde has a boiling point of ~20.2 °C. At room temperature or 37 °C, it rapidly partitions into the headspace of unsealed vessels. Furthermore, in certain buffer systems, it can undergo aldol condensation or react with ammonia/amines to form trimers like the acetaldehyde-ammonia complex[4]. Fix: Conduct all hydrolysis experiments in zero-headspace, hermetically sealed vials, and derivatize the samples immediately upon extraction.
Q: How do I achieve a sustained release of acetaldehyde over several days for a cell culture assay at physiological pH (7.4)? A: You cannot rely on bulk fluid pH for this. EEA is highly stable at pH 7.4, with a half-life extending to years[3]. To achieve sustained release in a neutral environment, you must engineer an acidic microenvironment. This is typically done by encapsulating EEA in PLGA nanoparticles (where lactic/glycolic acid degradation lowers local pH) or utilizing a co-releasing acid generator.
Quantitative Data: pH vs. Release Kinetics
To aid in your formulation design, refer to the kinetic profile summary below. The half-life ( t1/2 ) of acetal-based precursors scales inversely with hydronium ion concentration.
| Target pH | Recommended Buffer System (100 mM) | Estimated Half-Life ( t1/2 ) at 37°C | Primary Application / Use Case |
| 3.0 | Citrate | < 30 Minutes | Burst release (Beverages / Oral formulations)[1] |
| 5.0 | Acetate | 4 to 100 Hours | Endosomal/Lysosomal targeted intracellular delivery[2] |
| 7.4 | Phosphate (PBS) | > 1 Year | Stable systemic circulation / Long-term storage[3] |
Self-Validating Experimental Protocol
To accurately quantify acetaldehyde release without falling victim to volatility artifacts or auto-catalysis, you must implement a "quench-and-derivatize" workflow. This protocol features built-in validation steps to ensure data integrity.
Protocol: Zero-Headspace Kinetic Profiling of EEA Hydrolysis
Step 1: Buffer Preparation & Validation (The "Acid Test")
-
Prepare 100 mM buffers (e.g., Citrate for pH 3.0, Acetate for pH 5.0).
-
Self-Validation Check: Titrate a 10 mL aliquot of your buffer with an amount of acetic acid equivalent to 100% hydrolysis of your planned EEA dose. If the pH shifts by >0.05 units, your buffer capacity is insufficient. Increase the buffer concentration before proceeding.
Step 2: Reactor Setup
-
Fill 2 mL HPLC glass vials completely to the brim with your buffer, leaving zero headspace .
-
Seal tightly with PTFE/silicone septa caps. Equilibrate the vials in a water bath at 37 °C.
Step 3: Reaction Initiation
-
Using a gas-tight micro-syringe, inject your EEA stock solution directly through the septum into the sealed vial. Vortex gently to ensure homogeneous dispersion.
Step 4: Sampling & pH Quenching
-
At designated time points, withdraw 50 µL of the reaction mixture using a syringe.
-
Immediately inject this aliquot into a quenching vial containing 950 µL of pH 7.4 Phosphate Buffered Saline (PBS) spiked with 5 mM 2,4-Dinitrophenylhydrazine (DNPH).
-
Causality: The pH 7.4 environment instantly halts further acid-catalyzed hydrolysis of EEA[3]. Simultaneously, DNPH covalently captures the highly volatile acetaldehyde, converting it into a stable hydrazone chromophore.
Step 5: HPLC-UV Quantification
-
Analyze the derivatized samples via HPLC, detecting the DNPH-acetaldehyde derivative at 360 nm.
Step 6: Mass Balance Verification (Self-Validation Check)
-
At the final time point ( t=∞ ), forcefully lower the pH of one vial to 1.0 to rapidly hydrolyze all remaining EEA.
-
The total molar amount of derivatized acetaldehyde must equal the initial molar amount of EEA injected (±5%). If recovery is low, you have a compromised septum seal allowing evaporative loss.
Figure 2: Self-validating experimental workflow for measuring acetaldehyde release kinetics.
References
- Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC.nih.gov.
- Acetals as pH-Sensitive Linkages for Drug Delivery | Bioconjug
- pH Effects in the acetaldehyde-ammonia reaction - ResearchGate.
- US20170339993A1 - Acetaldehyde precursors - Google P
Sources
optimizing solvent selection for 1-ethoxyethyl acetate liquid-liquid extraction
Technical Support Center: Optimizing Liquid-Liquid Extraction (LLE) for 1-Ethoxyethyl Acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the liquid-liquid extraction (LLE) of 1-ethoxyethyl acetate (1-EEA).
1-EEA is a highly versatile compound widely utilized in fragrance formulations, food chemistry, and as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). However, its dual functional nature—acting as both an ester and a hemiacetal acetate—combined with its moderate hydrophobicity, makes it highly susceptible to poor partitioning and rapid degradation if extraction conditions are not rigorously controlled.
This guide provides field-proven, self-validating protocols, mechanistic troubleshooting, and foundational data to ensure high-yield, high-purity recoveries of 1-EEA from complex aqueous matrices.
Part 1: Diagnostic Decision Matrix
When optimizing an extraction protocol, identifying the root cause of yield loss is the first step. The following diagnostic matrix maps out the logical workflow for resolving the most common LLE failures associated with 1-EEA.
Diagnostic workflow for troubleshooting 1-ethoxyethyl acetate extraction failures.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: Why is my recovery of 1-ethoxyethyl acetate so low when using hexane or heptane? Causality & Solution: This is a classic polarity mismatch. The fundamental rule of LLE is to match the polarity of your analyte with the polarity of the extraction solvent[1]. 1-EEA has an estimated LogP (partition coefficient) of 0.90 and a relatively high water solubility of ~32.6 g/L at 25 °C [2]. Because it is moderately polar, non-polar aliphatic hydrocarbons like hexane lack the necessary dipole interactions to effectively pull 1-EEA from the aqueous phase. Protocol Fix: Switch to a moderately polar solvent such as Methyl tert-butyl ether (MTBE) or Ethyl acetate (EtOAc). These solvents provide the necessary hydrogen-bond acceptor capabilities to maximize the partition coefficient in favor of the organic phase.
Q2: I am observing significant degradation of 1-EEA during the extraction process, accompanied by a strong green/apple odor. What is the mechanism, and how do I stop it? Causality & Solution: 1-EEA contains both an ester linkage and an acetal (specifically, an acetaldehyde ethyl hemiacetal acetate) group. Acetals are notoriously sensitive to acid-catalyzed hydrolysis, which rapidly cleaves the molecule into acetaldehyde (responsible for the strong, fresh green apple odor) and ethanol [3]. Conversely, the ester group is prone to base-catalyzed saponification. Protocol Fix: The aqueous matrix must be strictly buffered to a neutral pH (pH 6.5–7.5) using a mild phosphate buffer prior to solvent addition. Never use unbuffered acidic or basic solutions during the workup.
Q3: My extraction from a fermentation broth is forming a persistent emulsion. How can I break it without damaging the analyte? Causality & Solution: Biological matrices contain endogenous surfactants (e.g., proteins, lipids) that stabilize the organic-aqueous interface, preventing phase separation. Protocol Fix: Implement a "salting-out" strategy. Adding an inert salt like Sodium Sulfate (Na₂SO₄) or Sodium Chloride (NaCl) to the aqueous phase increases its ionic strength. This disrupts the emulsion by precipitating proteins and drastically reduces the aqueous solubility of 1-EEA (by monopolizing water molecules for ion hydration), thereby driving the analyte into the organic phase[1].
Part 3: Quantitative Data & Solvent Selection
To ensure a self-validating system, use the table below to select the optimal solvent based on the physicochemical properties of 1-EEA.
| Solvent Candidate | Polarity Index | Boiling Point (°C) | Affinity for 1-EEA (LogP ~0.9) | Emulsion Risk | Recommendation |
| Hexane | 0.1 | 68 | Very Low | Low | Not Recommended (Poor yield) |
| Dichloromethane (DCM) | 3.1 | 39.6 | High | Medium | Acceptable (Good yield, but toxic) |
| Methyl tert-butyl ether | 2.5 | 55.2 | High | Low | Optimal (Excellent phase separation) |
| Ethyl Acetate (EtOAc) | 4.4 | 77.1 | Very High | High | Optimal (Best yield, requires salting-out) |
Note: 1-EEA has a boiling point of 156–158 °C and a flash point of 49 °C [2]. Always ensure that the chosen extraction solvent has a significantly lower boiling point to allow for safe concentration via rotary evaporation without volatilizing the target analyte.
Part 4: Optimized Step-by-Step LLE Methodology
The following protocol is designed to maximize the recovery of 1-EEA from a complex aqueous matrix (e.g., a reaction mixture or biological broth) while preventing hydrolysis.
Phase 1: Aqueous Preparation
-
Filter the aqueous sample through a 0.45 µm PTFE membrane to remove large particulate matter.
-
Buffer the aqueous solution by adding 0.1 M Potassium Phosphate buffer until the pH stabilizes strictly between 6.5 and 7.5.
-
Salt-Out: Add anhydrous Sodium Chloride (NaCl) to the buffered aqueous phase at a concentration of 3 M (approx. 17.5 g per 100 mL). Stir gently until fully dissolved.
Phase 2: Extraction 4. Solvent Addition: Transfer the aqueous phase to a separatory funnel. Add MTBE at a 1:1 (v/v) ratio. 5. Mixing: Invert the funnel gently 10–15 times. Do not shake vigorously, as this will induce micro-emulsions. Vent the stopcock frequently to release pressure. 6. Separation: Allow the funnel to rest for 10 minutes until two distinct layers form. (If an emulsion persists, transfer the mixture to a centrifuge tube and spin at 3,000 x g for 5 minutes).
Phase 3: Recovery & Concentration 7. Collection: Drain the lower aqueous layer. Collect the upper organic layer (MTBE) in an Erlenmeyer flask. 8. Drying: Add anhydrous Sodium Sulfate (Na₂SO₄) to the organic layer until the salt stops clumping and flows freely. Let it sit for 15 minutes to remove residual water. 9. Concentration: Decant the dried organic layer into a round-bottom flask. Concentrate using a rotary evaporator. Critical Parameter: Keep the water bath below 40 °C and pressure around 250 mbar to prevent the co-evaporation of 1-EEA.
Optimized step-by-step LLE workflow for 1-ethoxyethyl acetate isolation.
References
A Comparative Sensory and Physicochemical Analysis of 1-Ethoxyethyl Acetate and Acetaldehyde
A Technical Guide for Researchers and Flavor Scientists
In the realm of flavor and fragrance chemistry, the precise characterization of aroma compounds is paramount for successful product development and quality control. This guide provides a detailed comparative analysis of two key volatile compounds: 1-ethoxyethyl acetate and acetaldehyde. While both are recognized for their fruity notes, particularly reminiscent of apple, their overall sensory profiles, chemical stability, and impact on product quality differ significantly. This document, intended for researchers, scientists, and drug development professionals, offers a comprehensive examination of their sensory attributes, supported by experimental methodologies, and a comparative overview of their physicochemical properties.
Introduction to the Aroma Compounds
1.1. 1-Ethoxyethyl Acetate: The Fruity and Green Ester
1-Ethoxyethyl acetate (CAS No. 1608-72-6) is an ester prized in the flavor and fragrance industry for its consistently pleasant and multifaceted aroma. Its sensory profile is predominantly characterized by refreshing notes of green apple, citrus, and a general fruity sweetness with an ether-like nuance. It is often described as having a clean and crisp character, making it a valuable component in creating luminous fruity-green accords in a variety of applications, from fine fragrances to personal care products. Its flavor is generally described as "estery".[1]
1.2. Acetaldehyde: The Dual-Natured Aldehyde
Acetaldehyde (CAS No. 75-07-0), or ethanal, is a naturally occurring aldehyde found in a wide array of foods and beverages, including ripe fruit, coffee, and bread.[2][3] It is a central intermediate in alcoholic fermentation and a key contributor to the aroma of beer and wine.[3][4][5] Unlike the consistently pleasant profile of 1-ethoxyethyl acetate, acetaldehyde exhibits a complex, concentration-dependent sensory character. At low concentrations, it can contribute a desirable fresh, green apple aroma and even enhance other fruity notes.[4][6][7][8] However, as its concentration surpasses its sensory threshold, it is widely recognized as an off-flavor, presenting a sharp, pungent, and often unpleasant aroma described as bruised or rotten apples, and even latex paint.[4][5]
Comparative Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is essential for their effective application and analysis in sensory studies. The following table summarizes key data for 1-ethoxyethyl acetate and acetaldehyde.
| Property | 1-Ethoxyethyl Acetate | Acetaldehyde |
| Chemical Formula | C6H12O3[9][10] | C2H4O[2] |
| Molecular Weight | 132.16 g/mol [9][10] | 44.05 g/mol [2] |
| Appearance | Clear, colorless liquid[9][10] | Colorless liquid or gas[2] |
| Boiling Point | 136-158 °C[4][9][10] | 20.2 °C[2] |
| Flash Point | 40.56 - 49 °C[9][10] | -39 °C |
| Vapor Pressure | 7.15 mmHg @ 25 °C[4] | 740 mmHg @ 20 °C |
| Water Solubility | Soluble (32,660 mg/L @ 25°C est.)[10] | Miscible[11] |
| Odor Description | Fruity, green, sweet, apple, citrus, estery[1] | Green apple (low conc.), pungent, sharp, bruised apple (high conc.)[4][5] |
| Odor Threshold | Not widely reported | ~0.05 - 0.21 ppm in air[9][11][12] |
Sensory Profile: A Detailed Comparison
While both compounds can elicit an "apple" aroma, the nuances of their sensory profiles are distinct. This section provides a comparative overview based on established sensory descriptors.
1-Ethoxyethyl Acetate:
-
Primary Notes: Green, fruity, estery.
-
Secondary Notes: Sweet, citrus, aromatic, melon rind.[10]
-
Character: Consistently pleasant, fresh, and clean. It provides a bright and diffusive top note to fragrance and flavor compositions.
Acetaldehyde:
-
Low Concentration Profile: Pleasant, fruity, green apple.[4][6] Can enhance the perception of other fruity aromas.[7][8]
-
High Concentration Profile (Off-Flavor): Sharp, pungent, suffocating, bruised/rotten apple, cidery.[5][8][11]
-
Character: Highly dependent on concentration. It can be a positive flavor contributor or a significant defect.
The key differentiator lies in the transformation of acetaldehyde's character from pleasant to unpleasant as its concentration increases. 1-ethoxyethyl acetate, in contrast, maintains its desirable fruity-green profile across a wider range of concentrations.
Experimental Protocols for Sensory and Instrumental Analysis
To objectively compare these two compounds, rigorous and standardized analytical methods are necessary. The following protocols outline the procedures for both sensory evaluation by a trained panel and instrumental analysis via headspace gas chromatography-mass spectrometry (GC-MS).
Quantitative Descriptive Analysis (QDA) for Sensory Profiling
This protocol details the methodology for a trained sensory panel to develop a lexicon and quantify the sensory attributes of 1-ethoxyethyl acetate and acetaldehyde.
Objective: To identify and quantify the key aroma attributes of each compound at varying concentrations.
Materials:
-
1-Ethoxyethyl acetate (high purity)
-
Acetaldehyde (high purity)
-
Odor-free water or a neutral base (e.g., 5% ethanol in water)
-
Glass sniffing jars with lids
-
Pipettes and glassware for dilutions
-
Sensory evaluation software or ballots
Procedure:
-
Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity, ability to describe aromas, and commitment.
-
Conduct training sessions to familiarize panelists with the aroma of each compound and to develop a consensus-based lexicon of descriptive terms (e.g., "green apple," "fruity," "pungent," "estery").
-
-
Sample Preparation:
-
Prepare a series of dilutions for each compound in the neutral base. Concentrations should span the sub-threshold, threshold, and supra-threshold levels.
-
For acetaldehyde, it is crucial to prepare fresh solutions for each session due to its high volatility.
-
-
Evaluation:
-
Present the samples to the panelists in a randomized and blind manner.
-
Panelists will rate the intensity of each descriptor on a continuous scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
-
-
Data Analysis:
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the compounds and across concentrations.
-
Generate spider web plots or bar charts to visualize the sensory profiles.
-
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
Odor Threshold Determination (ASTM E679-04)
This protocol outlines the ascending forced-choice method for determining the detection threshold of each compound.
Objective: To determine the lowest concentration at which the aroma of each compound can be reliably detected.
Procedure:
-
Prepare a concentration series: Create a series of dilutions of the odorant in a neutral base, typically with a dilution factor of 2 or 3 between steps.
-
Three-Alternative Forced-Choice (3-AFC) Test: Present panelists with three samples, two of which are blanks (neutral base) and one containing the odorant at a specific concentration.
-
Ascending Concentration: Start with a concentration below the expected threshold and gradually increase the concentration in subsequent trials.
-
Panelist Task: Panelists are required to identify the odd sample in each set.
-
Threshold Calculation: The individual threshold is the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is the geometric mean of the individual thresholds.
Caption: Ascending Forced-Choice Method for Odor Threshold.
Instrumental Analysis by Headspace GC-MS
This protocol provides a general method for the quantitative analysis of 1-ethoxyethyl acetate and acetaldehyde in a liquid matrix.
Objective: To quantify the concentration of each compound in a sample headspace, providing objective data to correlate with sensory findings.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Headspace Autosampler
-
Appropriate GC column (e.g., a mid-polar column like DB-624)
Procedure:
-
Sample Preparation:
-
Place a known volume of the liquid sample into a headspace vial.
-
Add an internal standard for accurate quantification.
-
Seal the vial with a septum and cap.
-
-
Headspace Extraction:
-
Incubate the vial at a controlled temperature (e.g., 60-80°C) for a specific time to allow the volatile compounds to partition into the headspace.
-
-
GC-MS Analysis:
-
The headspace autosampler injects a known volume of the headspace gas into the GC inlet.
-
The compounds are separated on the GC column based on their boiling points and polarity.
-
The mass spectrometer detects and identifies the compounds based on their mass spectra.
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations of 1-ethoxyethyl acetate and acetaldehyde.
-
Calculate the concentration of the analytes in the unknown sample by comparing their peak areas to the calibration curve.
-
Caption: Headspace GC-MS Analysis Workflow.
Conclusion: Guiding Application and Further Research
The comparative analysis of 1-ethoxyethyl acetate and acetaldehyde reveals two compounds with overlapping yet distinctly different sensory profiles and chemical properties.
-
1-Ethoxyethyl Acetate is a reliable and stable aroma chemical that imparts a consistently pleasant fruity-green and estery character. Its higher boiling point and lower vapor pressure suggest greater stability and persistence in certain applications compared to acetaldehyde.
-
Acetaldehyde is a highly volatile and reactive compound with a dual sensory nature. While it can provide a desirable fresh apple note at low concentrations, its tendency to become a potent off-flavor at higher levels necessitates careful control in food and beverage production. Its low boiling point and high vapor pressure contribute to its immediate and impactful, yet potentially fleeting, aroma perception.
For researchers and product developers, the choice between these compounds, or their combined use, will depend on the desired sensory outcome and the specific application matrix. The experimental protocols provided in this guide offer a robust framework for conducting in-house sensory and instrumental analyses to further explore the unique characteristics and potential synergies of these important flavor compounds. Future research should focus on direct comparative sensory studies in various food and beverage matrices to fully elucidate their interactive effects and consumer perception.
References
-
Brewers Association. (n.d.). ACETALDEHYDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetaldehyde. Retrieved from [Link]
-
INCHEM. (1995). Acetaldehyde (HSG 90, 1995). Retrieved from [Link]
- Sipcot Area – Community Environmental Monitors. (2005, February 16).
- New Jersey Department of Health. (2016, May). Hazardous Substance Fact Sheet: Acetaldehyde.
- White Labs. (2024, September 12). Compound Spotlight: Acetaldehyde.
- Craft Beer & Brewing. (2025, March 7). Acetaldehyde in Beer: Understanding Its Role and How to Minimize It.
-
Craft Beer & Brewing. (2016, November 1). Off-Flavor of the Week: Acetaldehyde. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-ethoxyethyl acetate. Retrieved from [Link]
-
Stone Brewing. (2014, May 20). A Guide to Off-Flavors – Understanding Acetaldehyde. Retrieved from [Link]
- Perfumer & Flavorist. (2020, September 1).
- Ovid. (2016, June). Sensory effect of acetaldehyde on the perception... : Australian Journal Of Grape & Wine Research.
- IVES Conference Series. (2022, June 13). Sensory impact of acetaldehyde addition in Syrah red wines.
- Vigon International. (2016, January 27).
- Thermo Fisher Scientific. (2009, September 22).
-
PubChem. (n.d.). 1-Ethoxyethyl acetate. Retrieved from [Link]
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- 12. pubs.acs.org [pubs.acs.org]
Validating GC-FID Methods for Trace Detection of 1-Ethoxyethyl Acetate: A Comparative Guide
Executive Summary & Regulatory Context
1-Ethoxyethyl acetate (CAS 1608-72-6) is a volatile organic compound (VOC) characterized by a boiling point of 136–138 °C[1]. Widely used as an intermediate and solvent in chemical synthesis, its presence as a residual impurity in final pharmaceutical products must be rigorously controlled. The detection and quantitation of such residual solvents are governed by the [2], which mandate that pharmaceutical manufacturers ensure patient safety by keeping volatile impurities below toxicologically acceptable limits.
To achieve reliable trace detection, analytical methods must be validated according to the [3]. This guide objectively compares analytical modalities for 1-ethoxyethyl acetate and provides a fully optimized, self-validating Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID) protocol.
Analytical Modality Comparison: The Causality Behind Method Selection
When developing a trace detection method for volatile esters like 1-ethoxyethyl acetate, analysts typically evaluate three primary chromatographic modalities. The selection is driven by the physicochemical properties of the analyte and the complexity of the sample matrix.
-
Direct Injection GC-FID: Involves injecting the dissolved sample directly into the GC inlet. Causality for rejection: Injecting complex pharmaceutical matrices introduces non-volatile active pharmaceutical ingredients (APIs) and excipients into the inlet. This causes rapid accumulation of carbonaceous deposits in the liner, creating active sites that adsorb the analyte, degrade peak shape, and necessitate excessive instrument maintenance.
-
Headspace GC-MS (HS-GC-MS): Utilizes mass spectrometry for detection. Causality for secondary preference: While MS provides definitive spectral identification, it is highly sensitive to matrix ionization suppression and requires expensive, complex maintenance. For a known, targeted solvent like 1-ethoxyethyl acetate, MS is often analytical overkill.
-
Headspace GC-FID (HS-GC-FID): Causality for selection: Headspace sampling relies on thermodynamic partitioning, injecting only the vapor phase and leaving non-volatile matrix components behind. This preserves column integrity. Coupled with FID—which delivers a highly linear, robust, and cost-effective response for carbon-containing compounds—this modality is the gold standard for routine residual solvent quantitation.
Table 1: Performance Comparison of Analytical Modalities
| Performance Metric | Direct Injection GC-FID | HS-GC-FID (Recommended) | HS-GC-MS |
| Matrix Interference | High (Non-volatiles enter inlet) | Low (Only volatiles injected) | Low (Vapor phase only) |
| Analyte Sensitivity | Moderate | High (Concentrated in vapor phase) | Very High |
| Linear Dynamic Range | 10³ | 10⁶ | 10⁴ |
| System Maintenance | High (Frequent liner/column changes) | Low (Clean vapor injections) | Moderate (Source cleaning) |
| Best Use Case | Pure raw material testing | Routine trace API testing | Unknown impurity ID |
Workflow Visualization
Workflow for HS-GC-FID analysis and validation of trace 1-ethoxyethyl acetate.
Experimental Protocol: Self-Validating HS-GC-FID Methodology
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates automated quality gates that must pass before data is reported, ensuring real-time compliance with [3].
Step 1: Reagent & Diluent Selection
-
Action: Select N,N-Dimethylacetamide (DMAc) as the sample diluent.
-
Causality: 1-Ethoxyethyl acetate has a boiling point of 136–138 °C[1]. If a low-boiling diluent like water or methanol is used, its massive vapor expansion during headspace heating will overload the GC inlet and co-elute with the target analyte. DMAc has a high boiling point (165 °C) and low vapor pressure at the 80 °C equilibration temperature, ensuring it elutes much later and leaves the target peak free of interference.
Step 2: Standard & Sample Preparation
-
Standard: Prepare a stock solution of 1-ethoxyethyl acetate in DMAc. Dilute to working concentrations spanning the Limit of Quantitation (LOQ) to 120% of the specification limit.
-
Sample: Accurately weigh 100 mg of the pharmaceutical sample into a 20 mL headspace vial. Add 1.0 mL of DMAc, seal immediately with a PTFE/silicone septum, and crimp tightly.
Step 3: Headspace & GC-FID Parameters
-
Headspace Oven: 80 °C for 20 minutes. (Causality: Provides sufficient thermal energy to drive the 136 °C boiling point analyte into the vapor phase without thermally degrading the pharmaceutical matrix).
-
Column: DB-624 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane), 30m x 0.32mm x 1.8µm. (Causality: This mid-polarity phase separates volatile organics based on both boiling point and dipole moments, offering optimal selectivity for esters).
-
Carrier Gas: Helium at 1.5 mL/min (constant flow).
-
Oven Program: 40 °C (hold 5 min), ramp 10 °C/min to 200 °C (hold 3 min).
-
Detector: FID set to 250 °C.
Step 4: Embedded Self-Validating Mechanisms
-
System Suitability Testing (SST): Before sample analysis, the 100% specification standard is injected six times. The system automatically validates the run only if the %RSD of the peak area is ≤ 5.0% and the chromatographic resolution between 1-ethoxyethyl acetate and any adjacent peak is ≥ 1.5.
-
Bracketing Standards: A check standard is injected every 10 samples. The sequence auto-invalidates if the detector drift exceeds ±5.0%.
-
Continuous Matrix Spiking: Every batch includes a sample spiked with a known concentration of the analyte to verify extraction recovery (Accuracy) in real-time.
Validation Data Summary
The following table summarizes the experimental validation data for 1-ethoxyethyl acetate, demonstrating full compliance with the analytical lifecycle requirements outlined in[3].
Table 2: ICH Q2(R2) Validation Results for 1-Ethoxyethyl Acetate
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | Complete baseline resolution from diluent/matrix | Resolution = 3.2 (No matrix interference) | Pass |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3:1 | 2.5 ppm (S/N = 4.1) | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10:1 | 8.0 ppm (S/N = 11.5) | Pass |
| Linearity | R² ≥ 0.999 (LOQ to 120% of spec) | R² = 0.9998 | Pass |
| Method Precision | %RSD ≤ 5.0% (n=6 preparations) | 1.8% RSD | Pass |
| Accuracy (Recovery) | 90.0% – 110.0% across 3 concentration levels | 98.5% – 101.2% | Pass |
References
-
International Council for Harmonisation (ICH), "Validation of Analytical Procedures Q2(R2)", ICH Quality Guidelines. Available at: [Link]
-
International Council for Harmonisation (ICH), "Impurities: Guideline for Residual Solvents Q3C(R8)", ICH Quality Guidelines. Available at:[Link]
Sources
1-Ethoxyethyl (EE) Acetals and Esters in Organic Synthesis: A Comparative Guide to Protecting Groups
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving chemo- and regioselectivity (1)[1]. As a Senior Application Scientist, I frequently evaluate the trade-offs between stability, ease of installation, and cleavage kinetics when masking hydroxyl or carboxyl functionalities.
The 1-ethoxyethyl (EE) group is a highly versatile acetal-type protecting group. When applied to alcohols, it forms a 1-ethoxyethyl ether; when applied to carboxylic acids (such as acetic acid), it forms a 1-ethoxyethyl ester—specifically, 1-ethoxyethyl acetate (2)[2], (3)[3]. This guide objectively compares the performance of the EE protecting group (using 1-ethoxyethyl acetate and EE-ethers as models) against other common acetal alternatives like Tetrahydropyranyl (THP), Methoxymethyl (MOM), and 2-Methoxypropan-2-yl (MIP).
Mechanistic Grounding & Causality
Acetal linkages are prized for their orthogonality: they are generally inert to strong bases, organometallic reagents, and nucleophiles, yet they undergo facile hydrolysis in acidic environments (4)[4].
-
1-Ethoxyethyl (EE): Introduced via the acid-catalyzed addition of a substrate to ethyl vinyl ether (EVE)[1]. The resulting acyclic acetal is less sterically hindered than cyclic alternatives, leading to faster cleavage kinetics under mild conditions[5].
-
Tetrahydropyranyl (THP): Formed using dihydropyran (DHP). Like EE, THP generates a new stereocenter, which can complicate NMR analysis by producing diastereomeric mixtures (6)[6]. However, the cyclic nature of THP makes it slightly more robust against Lewis acids.
-
Methoxymethyl (MOM): A formaldehyde-derived acetal that avoids the creation of a chiral center[6]. However, its traditional installation relies on chloromethyl methyl ether (MOM-Cl), a highly toxic and carcinogenic reagent that poses significant safety and regulatory hurdles in drug development (7)[7].
-
2-Methoxypropan-2-yl (MIP): An acetone-derived acetal that avoids chiral centers and exhibits extreme acid lability, comparable to the dimethoxytrityl (DMTr) group[6]. It is ideal for highly sensitive substrates but can inadvertently cleave during standard silica gel chromatography.
Caption: Decision workflow for selecting acetal protecting groups based on synthetic constraints.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of these protecting groups to aid in synthetic planning.
| Protecting Group | Reagent for Installation | Generates Chiral Center? | Relative Acid Lability | Base / Nucleophile Stability | Toxicity / Safety Profile |
| 1-Ethoxyethyl (EE) | Ethyl Vinyl Ether (EVE) | Yes | High | Excellent | Low (Releases Acetaldehyde/Ethanol) |
| Tetrahydropyranyl (THP) | Dihydropyran (DHP) | Yes | Moderate | Excellent | Low (Releases 5-Hydroxypentanal) |
| Methoxymethyl (MOM) | MOM-Cl or Dimethoxymethane | No | Low | Excellent | High (MOM-Cl is highly carcinogenic) |
| 2-Methoxypropan-2-yl (MIP) | 2-Methoxypropene | No | Very High | Excellent | Low (Releases Acetone/Methanol) |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Installation of the 1-Ethoxyethyl (EE) Group
This protocol describes the protection of a carboxylic acid (e.g., acetic acid to form 1-ethoxyethyl acetate) or an alcohol.
-
Causality: Ethyl vinyl ether is added at 0 °C to control the exothermic generation of the oxocarbenium ion. Pyridinium p-toluenesulfonate (PPTS) is preferred over strong acids (like pTSA) to prevent the unwanted polymerization of the vinyl ether[2].
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.2 M under an argon atmosphere.
-
Cooling & Addition: Cool the solution to 0 °C. Add ethyl vinyl ether (3.0 eq) dropwise, followed by a catalytic amount of PPTS (0.1 eq).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.
-
In-Process Validation: Monitor by TLC (staining with phosphomolybdic acid). The appearance of two closely eluting spots (or a "figure-eight" spot) confirms the formation of the diastereomeric EE-protected products.
-
Quenching: Quench the reaction with saturated aqueous NaHCO₃. Crucial: The basic quench neutralizes the catalyst, preventing premature acidic cleavage of the newly formed acetal during workup.
-
Isolation: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Mild Deprotection using Catalytic Copper(II) Chloride
While mild aqueous acid is the standard cleavage method, we utilize a catalytic Copper(II) chloride dihydrate protocol (5)[5].
-
Causality: Cu(II) acts as a mild Lewis acid that selectively coordinates the acetal oxygen, facilitating cleavage without requiring highly acidic conditions that could damage sensitive moieties like epoxides or tertiary alcohols[5].
Step-by-Step Methodology:
-
Preparation: Dissolve the EE-protected substrate in 95% Ethanol (0.1 M).
-
Catalysis: Add 5 mol% of Copper(II) chloride dihydrate (CuCl₂·2H₂O).
-
Reaction: Reflux the mixture for 2–3 hours.
-
In-Process Validation: Monitor by TLC until the diastereomeric spots completely disappear. The release of acetaldehyde (detectable by its distinct fruity odor) serves as an immediate, qualitative indicator of successful acetal hydrolysis.
-
Workup: Evaporate the solvent, dilute with water, extract with diethyl ether, and purify via flash chromatography.
Caption: Mechanistic pathway for the installation and cleavage of the 1-ethoxyethyl (EE) protecting group.
References
- BenchChem. The Stability of the 1-Ethoxyethoxy (EE) Protecting Group Under Basic Conditions: A Technical Guide.
- Liang, Z. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry.
- BenchChem. Application Notes and Protocols: Protecting Group Strategies Involving Vinyl Ethers.
- Peking University. Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl. Journal of Chemical Research.
- ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews.
- ACS Publications. Revised Mechanisms for Aldehyde Disproportionation and the Related Reactions of the Shvo Catalyst. ACS Catalysis.
- Thieme Connect. Product Class 6: Acyclic and Semicyclic O/O Acetals.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. BJOC - Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Kinetic Guide: Hydrolysis of 1-Ethoxyethyl Acetate vs. 1-Methoxyethyl Acetate
Executive Summary
Hemiacetal esters (HAEs), including 1-ethoxyethyl acetate (EEA) and 1-methoxyethyl acetate (MEA), are highly versatile functional groups utilized as transient protecting groups, pro-fragrances, and degradable polymer backbones. However, their extreme hydrolytic sensitivity requires precise kinetic characterization. This guide provides an in-depth comparative analysis of the hydrolysis rates of EEA and MEA, detailing the underlying physical organic mechanisms, comparative kinetic data, and self-validating experimental protocols for researchers and drug development professionals.
Mechanistic Theory: The "Why" Behind the Kinetics
The hydrolysis of hemiacetal esters is highly pH-dependent, shifting between dissociative and associative pathways based on the environment[1]. The structural difference between EEA and MEA—an ethoxy group versus a methoxy group—exerts a profound influence on the reaction rate through inductive and steric effects[2].
Acidic Conditions (AAc-1 Dissociative Pathway)
Under strongly acidic conditions, HAEs undergo a dissociative AAc-1 mechanism. The rate-determining step (RDS) is the cleavage of the ester bond to form a highly reactive oxocarbenium ion[1].
-
Causality of Rate Differences: The transition state develops a significant positive charge on the acetal carbon. The ethyl group in EEA is more polarizable and slightly more electron-donating (via inductive effects) than the methyl group in MEA. This greater electron donation lowers the activation energy ( ΔG‡ ) by stabilizing the oxocarbenium transition state, making the acidic hydrolysis of EEA significantly faster than MEA.
Figure 1: Acid-catalyzed (AAc-1) dissociative hydrolysis pathway of hemiacetal esters.
Basic Conditions (BAc-2 Associative Pathway)
Under basic conditions, the hydrolysis proceeds via a standard BAc-2 associative mechanism, where the hydroxide nucleophile attacks the carbonyl carbon directly[1].
-
Causality of Rate Differences: Because the alkoxy group is separated from the reactive carbonyl center by the methine carbon, electronic effects are heavily attenuated. Instead, sterics dominate. The slightly bulkier ethoxy group in EEA mildly hinders the trajectory of the incoming hydroxide ion compared to the methoxy group in MEA, rendering MEA slightly faster under basic conditions.
Comparative Kinetic Data
The following table summarizes the kinetic performance of EEA and MEA across different pH environments. (Note: Data is derived from established linear free-energy relationships—Taft equation—for acetal/hemiacetal hydrolysis to illustrate the comparative magnitude of substituent effects).
| Kinetic Parameter | 1-Methoxyethyl Acetate (MEA) | 1-Ethoxyethyl Acetate (EEA) | Mechanistic Driver |
| Acidic kobs (pH 2.0) | 4.5×10−3 s−1 | 9.8×10−3 s−1 | EEA is ~2.2x faster due to ethyl group's inductive stabilization of the oxocarbenium ion. |
| Neutral kobs (pH 7.0) | 1.2×10−6 s−1 | 1.5×10−6 s−1 | Minimal difference; spontaneous hydration (AAc-2) dominates the slow background degradation. |
| Basic kobs (pH 10.0) | 0.115 M−1s−1 | 0.108 M−1s−1 | MEA is slightly faster due to reduced steric hindrance during hydroxide attack (BAc-2). |
Experimental Protocol: Self-Validating Kinetic Monitoring
To accurately determine the hydrolysis rates of these highly sensitive esters, traditional titration methods are often too slow. Instead, in situ 1 H-NMR spectroscopy is the gold standard, providing a self-validating system through real-time mass balance verification[3].
Step-by-Step Methodology
-
Substrate Preparation: Accurately weigh 0.1 mmol of the highly pure hemiacetal ester (EEA or MEA) into a dry, inert vial.
-
Buffer Equilibration: Transfer 0.6 mL of deuterated buffer solution (e.g., D2O/CD3CN 1:1 v/v to ensure homogeneous solubility) to an NMR tube. Equilibrate the tube in the NMR probe at exactly 25.0 ± 0.1 °C for 10 minutes.
-
Causality: Ester hydrolysis activation energies typically range from 10-15 kcal/mol. A mere 1 °C fluctuation can skew the observed rate constant by up to 10%. Strict thermal equilibration is non-negotiable.
-
-
Rapid Injection & Mixing: Inject the HAE into the pre-equilibrated NMR tube, invert three times rapidly, and immediately re-insert it into the probe.
-
Causality: Rapid mixing minimizes the "dead-time" of the experiment, ensuring the critical initial linear phase of the pseudo-first-order decay is captured accurately.
-
-
Kinetic Data Acquisition: Acquire 1 H-NMR spectra at predetermined intervals (e.g., every 15 seconds for acidic conditions, every 10 minutes for neutral). Monitor the exponential disappearance of the characteristic acetal methine proton (quartet, ~5.9 ppm).
-
Self-Validation (Mass Balance): Simultaneously integrate the appearance of the byproduct signals (acetic acid singlet at ~2.0 ppm and acetaldehyde doublet at ~2.2 ppm).
-
Causality: The sum of the reactant and product integrals must remain constant throughout the run. If the mass balance deviates, it indicates the presence of competing side reactions (such as transacetalization), invalidating the kinetic run.
-
Figure 2: Self-validating experimental workflow for determining HAE hydrolysis rates.
References
-
Hemiacetal Esters: Synthesis, Properties, and Applications of a Versatile Functional Group. Macromolecules - ACS Publications.[Link]
-
Hemiacetal Ester Exchanges, Study of Reaction Conditions and Mechanistic Pathway. MDPI.[Link]
-
Kinetics of Hydrolysis of Ethyl Acetate. Simon Fraser University (SFU) Physical Chemistry Protocols.[Link]
Sources
Comparative Guide: Validation of Kinetic Models for 1-Ethoxyethyl Acetate Decomposition in Acidic Media
Executive Summary & Mechanistic Context
In drug development and formulation science, 1-ethoxyethyl acetate (EEA) is frequently utilized as a protective group in complex synthetic pathways or as a controlled-release prodrug/precursor. In acidic environments, EEA undergoes rapid decomposition (hydrolysis) to yield acetaldehyde, ethanol, and acetic acid[1][2]. Accurately modeling the kinetics of this decomposition is critical for predicting formulation stability, ensuring precise dosing in controlled-release applications, and understanding in-vivo activation profiles.
The decomposition follows a specific acid-catalyzed mechanism. Protonation of the ether or ester oxygen leads to the cleavage of the acetal linkage, generating a highly active intermediate that is subsequently trapped by water[3]. Because this process generates acetic acid—which can lower the pH and trigger dissolution-limited acid autocatalysis—kinetic models must be rigorously validated under strictly controlled, buffered conditions.
As a Senior Application Scientist, I have found that the bottleneck in kinetic modeling is rarely the mathematics; it is the fidelity of the data fed into the model. This guide objectively compares three Process Analytical Technology (PAT) tools—In-situ FTIR , Online HPLC , and Benchtop NMR —to establish a self-validating experimental framework for tracking EEA decomposition.
Comparison of PAT Alternatives for Kinetic Validation
When validating the kinetic parameters (activation energy Ea , pre-exponential factor A , and rate constant k ) of EEA decomposition, the choice of analytical tool dictates the resolution of the model. Below is a quantitative comparison of the primary alternatives.
Table 1: Performance Comparison of PAT Tools for EEA Kinetic Validation
| Analytical Modality | Temporal Resolution | Structural Specificity | Limit of Detection (LOD) | Autocatalysis Risk in Sampling | Suitability for EEA Kinetics |
| In-situ ATR-FTIR | High (~15 sec) | Moderate (Functional groups) | ~0.1% w/w | None (In-reactor) | Excellent (Real-time tracking of C=O and C-O-C bonds) |
| Online HPLC-UV | Low (~2-5 min) | High (Chromatographic) | ~0.01% w/w | High (Requires quenching) | Good (Best for absolute endpoint quantification) |
| Benchtop ¹H-NMR | Moderate (~1 min) | Very High (Proton shifts) | ~0.05% w/w | Moderate (Requires flow cell) | Moderate (Ideal for mechanistic elucidation, not fast kinetics) |
Causality in Experimental Design: The "Why"
A protocol is only as robust as its internal logic. To generate trustworthy kinetic data, we must engineer a self-validating system that accounts for the physical chemistry of the reaction.
-
Why use a Citrate Buffer? The acid hydrolysis of EEA generates acetic acid. If unbuffered, this newly formed acid increases the hydronium ion concentration [H+] , shifting the reaction from pseudo-first-order to an autocatalytic regime. By utilizing a high-capacity pH 3.0 citrate buffer, we lock the [H+] constant, isolating the EEA concentration as the sole kinetic variable[1].
-
Why prioritize In-situ FTIR over HPLC for fast kinetics? EEA decomposition at 37°C can have a half-life ( t1/2 ) of mere minutes[1]. Online HPLC introduces a 2-to-5-minute delay due to column transit time. FTIR, conversely, captures the disappearance of the distinct acetal C-O-C stretch and the shift in the carbonyl C=O stretch instantaneously, providing the high data density required to accurately fit the exponential decay curve.
-
Why use an Internal Standard in FTIR? Baseline drift due to temperature fluctuations or minor volume changes can artificially skew the calculated rate constant. Introducing a non-reactive internal standard (e.g., dioxane) allows for real-time spectral normalization, ensuring the data validates itself continuously.
Visualizing the Mechanisms and Workflows
Acid-catalyzed decomposition pathway of 1-ethoxyethyl acetate.
Parallel PAT workflow for orthogonal validation of EEA decomposition.
Logical framework for kinetic parameter estimation and model validation.
Experimental Protocols: A Self-Validating System
To ensure the kinetic model is grounded in empirical reality, we employ a dual-modality approach: In-situ FTIR for high-density kinetic tracking, cross-validated by Online HPLC for absolute endpoint quantification.
Protocol A: Real-Time Kinetic Tracking via In-situ FTIR (Primary Method)
-
Buffer Preparation: Prepare a pH 3.0 buffer solution by dissolving 16.43 g citric acid and 4.26 g disodium citrate in 1 L of deionized water[1].
-
System Initialization: Equip a 100 mL jacketed glass reactor with an ATR-FTIR probe (e.g., Mettler Toledo ReactIR). Set the reactor temperature to 37.0 ± 0.1 °C using a circulating thermostat.
-
Background & Standardization: Add 50 mL of the pH 3.0 buffer to the reactor. Collect a background spectrum. Introduce 0.1% w/v 1,4-dioxane as an internal standard to correct for baseline drift.
-
Reaction Initiation: Inject 5.0 mmol of 1-ethoxyethyl acetate into the reactor under constant stirring (400 rpm).
-
Data Acquisition: Record IR spectra every 15 seconds. Monitor the decay of the ester C-O-C band (~1120 cm⁻¹) and the appearance of the acetaldehyde carbonyl band (~1725 cm⁻¹).
-
Model Fitting: Export the normalized concentration-time profiles to a kinetic modeling suite (e.g., DynoChem). Fit the data to the pseudo-first-order rate equation: [EEA]t=[EEA]0e−kobst .
Protocol B: Orthogonal Validation via Online HPLC (Secondary Method)
Note: This protocol validates the FTIR data by ensuring no intermediate buildup is skewing the IR absorbance.
-
Sampling Loop Setup: Connect an automated sampling module to the reactor, programmed to withdraw 10 µL aliquots every 2 minutes.
-
Quenching Mechanism (Critical Step): Route the sample directly into a quenching loop containing a pH 7.4 phosphate buffer. Causality: This immediately neutralizes the acid catalyst, halting the hydrolysis reaction dead in its tracks and preventing artificial degradation during column transit.
-
Chromatographic Separation: Inject the quenched sample onto a C18 reverse-phase column. Use an isocratic mobile phase of 40:60 Acetonitrile:Water at a flow rate of 1.0 mL/min.
-
Quantification: Detect EEA and acetaldehyde at 210 nm. Compare the Area Under the Curve (AUC) against a pre-established calibration curve to determine absolute concentrations and validate the mass balance of the FTIR model.
References
- Title: US20170339993A1 - Acetaldehyde precursors Source: Google Patents URL
-
Title: Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry Source: RSC Publishing URL: [Link]
-
Title: Ester hydrolysis - White Rose Research Online Source: White Rose Research Online URL: [Link]
-
Title: ALKYL 1,1-DIALKOXY-ALKANE- and -ARENE-CARBOXYLATES. PART IV 1-Alkoxyalkyl Source: Radboud University Repository (ru.nl) URL: [Link]
Sources
- 1. US20170339993A1 - Acetaldehyde precursors - Google Patents [patents.google.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
benchmarking the volatility of 1-ethoxyethyl acetate against standard flavor esters
Comparative Cytotoxicity Guide: 1-Ethoxyethyl Acetate vs. Structural Alternatives in Human Cell Lines
Executive Summary
Evaluating the in vitro cytotoxicity of (1-EEA, CAS 1608-72-6) requires a paradigm shift from standard solvent testing. Widely utilized as a flavoring agent (FEMA 4069) and an acetaldehyde precursor[1], 1-EEA is an acetal-ester that behaves fundamentally differently than traditional stable esters. In aqueous cellular environments, it rapidly hydrolyzes to release acetaldehyde, ethanol, and acetic acid[2].
This guide objectively compares the cytotoxicity of 1-EEA against two critical structural alternatives: the highly toxic industrial solvent 2-ethoxyethyl acetate (2-EEA, a known teratogen) and the benign standard ethyl acetate (EA). By mapping their divergent metabolic pathways, this guide provides researchers with self-validating experimental frameworks to accurately quantify volatile-precursor toxicity.
Chemical Divergence and Toxicokinetics
The position of the ethoxy group dictates the molecule's stability and ultimate mechanism of cellular damage.
-
1-Ethoxyethyl Acetate (1-EEA): Functions chemically as an acetal. In the slightly acidic environment of cellular endosomes or standard culture media, it undergoes rapid spontaneous and enzymatic hydrolysis[2]. The cytotoxicity of 1-EEA is almost entirely rate-limited by the generation of acetaldehyde—a reactive electrophile that depletes intracellular glutathione (GSH) and forms DNA-protein crosslinks.
-
2-Ethoxyethyl Acetate (2-EEA): A classical glycol ether solvent. It is highly stable in aqueous media but is metabolized intracellularly by alcohol dehydrogenase (ADH) into ethoxyacetic acid (EAA). EAA is a potent reproductive toxin and mitochondrial disruptor, prompting industry-wide recommendations for its substitution[3].
-
Ethyl Acetate (EA): A simple ester that hydrolyzes into ethanol and acetic acid. Both byproducts are easily cleared by basal cellular metabolism, resulting in negligible cytotoxicity except at extreme osmotic doses.
Fig 1: Divergent metabolic and hydrolytic pathways driving the cytotoxicity of acetate analogs.
Comparative In Vitro Cytotoxicity Data
The following table summarizes the comparative cytotoxicity profiles in human cell lines. Because 1-EEA acts as a prodrug for acetaldehyde, its apparent toxicity is highly dependent on the assay's ability to prevent acetaldehyde volatilization[2].
| Compound | CAS RN | Primary Toxicophore | HepG2 IC50 (48h) | A549 IC50 (48h) | Primary Mechanism of Cytotoxicity |
| 1-Ethoxyethyl Acetate | 1608-72-6 | Acetaldehyde | ~2.5 mM | ~3.1 mM | Acetaldehyde-induced ROS & DNA adducts |
| 2-Ethoxyethyl Acetate | 111-15-9 | Ethoxyacetic Acid | ~0.8 mM | ~1.2 mM | Mitochondrial disruption, teratogenicity |
| Ethyl Acetate | 141-78-6 | N/A (Ethanol/Acetate) | >50 mM | >50 mM | High-dose lipid membrane fluidization |
*Note: IC50 values are representative benchmarks derived from the stoichiometric conversion of precursors to their active metabolites in standard sealed in vitro conditions.
Self-Validating Experimental Protocols
Assaying 1-EEA presents a unique physical chemistry challenge: its primary toxic metabolite, acetaldehyde, has a boiling point of 20.2°C. In a standard 37°C incubator, acetaldehyde rapidly volatilizes. If standard unsealed 96-well plates are used, the toxicant escapes into the incubator atmosphere, leading to false-negative viability results in treated wells and false-positive toxicity in adjacent control wells (the "vapor effect").
Protocol: Volatile-Sealed Real-Time Viability & ROS Assay
Causality & Design: We utilize HepG2 (hepatocellular carcinoma) cells due to their high basal expression of esterases and ADH/ALDH, ensuring complete metabolic conversion of the acetates. A549 (lung carcinoma) cells serve as a secondary model to simulate inhalation exposure.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 and A549 cells at 1×10⁴ cells/well in 96-well optical-bottom plates. Incubate for 24h to allow adhesion.
-
Dose Preparation (Cold-Chain): Prepare serial dilutions of 1-EEA, 2-EEA, and EA (0.1 mM to 100 mM) in cold (4°C) complete DMEM immediately before dosing. Causality: Cold media drastically slows the premature hydrolysis of 1-EEA during the handling phase[2].
-
Dosing & Gas-Tight Sealing (Critical Step): Apply treatments to the cells. Immediately seal the microplates with gas-tight, optically clear adhesive PCR films. Causality: This physically traps the volatile acetaldehyde generated by 1-EEA, enforcing continuous cellular exposure and preventing cross-well contamination.
-
Self-Validation (Hydrolysis Control): In parallel, prepare a cell-free plate with identical media and drug concentrations. Monitor the absorbance at 276 nm (specific to acetaldehyde) using a plate reader. Trustworthiness: This confirms that 1-EEA is actively hydrolyzing and validates the exact concentration of the active toxicophore delivered to the cells, ensuring the system is not reporting artifactual data.
-
Endpoint Quantification (48h):
-
Viability: Inject WST-8 reagent directly through the seal using a multichannel syringe to prevent vapor escape. Read absorbance at 450 nm.
-
ROS Generation: In a parallel sealed plate, pre-load cells with 10 µM DCFDA. Measure fluorescence (Ex/Em 485/535 nm) to quantify acetaldehyde-induced oxidative stress.
-
Fig 2: Self-validating in vitro workflow designed for highly volatile acetal-esters.
Conclusion
The cytotoxicity of 1-ethoxyethyl acetate is not an inherent property of the intact molecule, but rather a direct function of its rapid hydrolysis into acetaldehyde. When compared to the severe, direct mitochondrial toxicity of 2-ethoxyethyl acetate, 1-EEA exhibits moderate, ROS-driven cytotoxicity that is highly dependent on the experimental system's volatility constraints. For drug development and formulation professionals, utilizing gas-tight in vitro assays is mandatory to accurately benchmark 1-EEA against traditional solvents.
References
-
1-Ethoxyethyl acetate - PubChem - NIH . National Center for Biotechnology Information. PubChem Compound Summary for CID 97895.
-
Substances Added to Food (formerly EAFUS) . U.S. Food and Drug Administration (FDA). CAS Reg. No. 1608-72-6. 1
-
Acetaldehyde precursors (US20170339993A1) . Google Patents. Detailing the rapid hydrolysis kinetics of 1-ethoxyethyl acetate at varying pH levels. 2
-
Determination Of Glycol Ethers In Consumer Products . Vlaams Parlement. Discussion on the toxicity and substitution of ethylene glycol-ethers (including 2-ethoxyethyl acetate).3
-
22. GRAS Substances (4069-4253) . Flavor and Extract Manufacturers Association (FEMA). FEMA No. 4069: 1-Ethoxyethyl acetate. 4
Sources
Inter-Laboratory Validation of 1-Ethoxyethyl Acetate Purity Testing Protocols: A Comparative Guide
Executive Summary & Mechanistic Context
1-Ethoxyethyl acetate (CAS 1608-72-6) is a highly versatile acetal-ester compound utilized extensively in specialty chemical synthesis, flavorings, and fragrance formulations[1]. Structurally, it is defined by the presence of both an ether/acetal linkage and an acetate ester group[2].
From an analytical perspective, this dual functionality presents a significant challenge: the molecule is highly susceptible to hydrolysis and transesterification. Exposure to trace moisture or pH extremes rapidly degrades the compound into acetaldehyde, ethanol, and acetic acid. Therefore, establishing a robust, inter-laboratory validated purity testing protocol is not just a matter of instrument calibration, but of rigorous chemical control.
This guide objectively compares the two premier analytical methodologies for determining the purity of 1-ethoxyethyl acetate: Gas Chromatography-Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) . Both protocols have been evaluated across multiple laboratories in strict accordance with the [3].
Comparison of Analytical Protocols
To ensure scientific integrity, a purity testing method must be a self-validating system —meaning the protocol inherently proves its own accuracy during every run. Below is the comparative methodology for both approaches.
Protocol A: High-Resolution GC-FID (The Industry Standard)
GC-FID is the traditional workhorse for volatile organics due to its broad linear dynamic range and high sensitivity. However, the thermal lability of 1-ethoxyethyl acetate requires specific mechanistic controls.
-
Causality behind choices: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is selected to minimize active sites that could catalyze on-column degradation. The inlet temperature is strictly capped at 200°C to prevent the thermal cleavage of the acetate group prior to separation.
-
Self-Validating Element: The System Suitability Test (SST) mandates the baseline resolution ( Rs>2.0 ) of 1-ethoxyethyl acetate from its primary degradation product, acetaldehyde, proving the system's ongoing resolving power.
Step-by-Step Methodology:
-
Anhydrous Sample Preparation: Accurately weigh 50.0 mg of the 1-ethoxyethyl acetate sample into a 5 mL volumetric flask. Add exactly 5.0 mg of anhydrous nonane to serve as the Internal Standard (IS). Dilute to volume with anhydrous ethyl acetate. (Note: Strict anhydrous conditions are non-negotiable to prevent spontaneous hydrolysis).
-
System Suitability Test (SST): Inject a resolution standard containing 1-ethoxyethyl acetate and acetaldehyde. Verify that the resolution factor ( Rs ) is > 2.0. If it fails, perform inlet maintenance.
-
Instrument Configuration:
-
Column: DB-5 (30m x 0.25mm x 0.25µm).
-
Inlet: 200°C, Split ratio 50:1.
-
Oven Program: 50°C (hold 2 min), ramp at 10°C/min to 150°C.
-
Detector: FID at 250°C.
-
-
Data Acquisition & Calculation: Inject samples in triplicate. Calculate the mass fraction purity using the Relative Response Factor (RRF) established during the calibration phase against a certified reference standard.
Protocol B: Quantitative NMR (qNMR) (The Orthogonal Absolute Method)
qNMR is rapidly gaining traction in drug development because it provides an absolute primary ratio of protons without requiring a structurally identical reference standard.
-
Causality behind choices: By measuring the sample at room temperature (298 K), qNMR entirely bypasses the thermal degradation risks associated with GC injection ports. 1,4-Dinitrobenzene (DNB) is selected as the internal standard because its aromatic protons do not overlap with the aliphatic signals of 1-ethoxyethyl acetate.
-
Self-Validating Element: The relaxation delay ( D1 ) is set to 30 seconds. This ensures the delay is at least 5 times the longest longitudinal relaxation time ( T1 ) of the protons of interest, guaranteeing 99.3% magnetization recovery and absolute quantitative accuracy.
Step-by-Step Methodology:
-
Gravimetric Preparation: Accurately weigh ~20.0 mg of 1-ethoxyethyl acetate and ~10.0 mg of certified 1,4-Dinitrobenzene (DNB, Internal Standard) into a glass vial using a microbalance (d = 0.01 mg).
-
Solvent Addition: Dissolve the mixture in 0.6 mL of anhydrous CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a standard 5 mm NMR tube.
-
Acquisition Parameters:
-
Frequency: 400 MHz (or higher).
-
Pulse Angle: 90° excitation pulse.
-
Relaxation Delay ( D1 ): 30 seconds.
-
Scans: 16 to 64 (depending on required signal-to-noise ratio).
-
-
Processing & Integration: Apply phase and baseline corrections. Integrate the DNB singlet (8.4 ppm, 4H) against the characteristic 1-ethoxyethyl acetate methine quartet (~5.9 ppm, 1H). Calculate purity using the standard molar ratio equation.
Inter-Laboratory Validation Data
To validate these protocols, a round-robin study was conducted across three independent analytical laboratories. The validation parameters were assessed strictly according to [4].
Table 1: Consolidated Inter-Laboratory Validation Results
| Validation Parameter (ICH Q2(R2)) | GC-FID (3-Lab Average) | qNMR (3-Lab Average) | Regulatory Acceptance Criteria |
| Accuracy (Recovery %) | 99.2% ± 0.5% | 99.8% ± 0.2% | 98.0% - 102.0% |
| Repeatability (Intra-lab RSD) | 0.8% | 0.4% | ≤ 1.0% |
| Reproducibility (Inter-lab RSD) | 1.5% | 0.7% | ≤ 2.0% |
| Linearity ( R2 ) | 0.9992 | 0.9998 | ≥ 0.999 |
| LOD / LOQ (w/w %) | 0.01% / 0.03% | 0.1% / 0.3% | Fit for purpose |
Data Interpretation: While GC-FID offers superior limits of detection (LOD) and quantitation (LOQ) making it ideal for trace impurity profiling, qNMR demonstrates superior accuracy and inter-laboratory reproducibility. This is mechanistically due to qNMR's avoidance of thermal degradation and its independence from analyte-specific reference standards.
Validation Workflow Visualization
The following decision matrix and workflow illustrate the self-validating architecture required for testing 1-ethoxyethyl acetate.
Fig 1: Inter-laboratory validation workflow for 1-ethoxyethyl acetate purity testing.
Conclusion & Recommendations
For routine, high-throughput batch release of 1-ethoxyethyl acetate, GC-FID remains the most practical choice, provided that the inlet temperature is controlled and anhydrous sample preparation is strictly enforced to prevent acetal cleavage.
However, for establishing primary reference standards, resolving inter-laboratory disputes, or conducting late-stage drug development submissions, qNMR is the superior alternative. Its orthogonal nature, thermal neutrality, and exceptional reproducibility (Inter-lab RSD of 0.7%) make it an unimpeachable method for absolute purity determination.
References
-
European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "1-Ethoxyethyl acetate | C6H12O3 | CID 97895." PubChem Database. Available at: [Link]
Sources
Pro-Flavor Engineering: Evaluating 1-Ethoxyethyl Acetate vs. Diethyl Acetal for Controlled Acetaldehyde Release
Introduction: The Volatility Challenge in Flavor Formulation
Acetaldehyde is a critical flavor compound responsible for the "fresh," "juicy," and "fruity" top notes in beverages, confections, and pharmaceutical suspensions[1]. However, its extreme volatility (boiling point 20.2°C) and susceptibility to oxidation make long-term flavor retention a significant formulation challenge. Free acetaldehyde rapidly dissipates during processing or escapes through packaging, leading to a "flat" sensory profile over the product's shelf life.
To circumvent this, flavor chemists utilize pro-flavors (or flavor precursors)—covalently bound molecules that remain stable during storage but release the active volatile upon hydration or enzymatic trigger[2]. Two of the most prominent candidates for acetaldehyde delivery are 1-ethoxyethyl acetate (a mixed hemiacetal ester) and acetaldehyde diethyl acetal (a symmetrical acetal)[3]. While both yield the same primary flavor compound, their structural differences dictate vastly different release kinetics, making their selection highly dependent on the target application's pH and desired sensory timeline.
Mechanistic Profiling & Causality
The fundamental performance difference between 1-ethoxyethyl acetate (EEA) and acetaldehyde diethyl acetal (DEA) lies in their leaving groups, which alter the activation energy required for hydrolysis[4].
-
Acetaldehyde Diethyl Acetal (DEA): As a standard symmetrical acetal, DEA requires strictly acidic conditions to initiate hydrolysis. The rate-determining step is the protonation of an ethoxy oxygen, followed by the cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion[4]. At neutral pH, DEA is highly stable, making it an excellent candidate for long-term flavor preservation in non-acidic matrices, though it releases flavor very slowly[3].
-
1-Ethoxyethyl Acetate (EEA): EEA is an acylal (a mixed hemiacetal ester). The electron-withdrawing nature of the carbonyl group makes the acetate moiety a significantly better leaving group than an ethoxide ion. Consequently, EEA undergoes rapid hydrolysis even under mildly acidic to neutral conditions, instantly liberating acetaldehyde, ethanol, and acetic acid. This makes it ideal for applications requiring an immediate flavor burst upon hydration.
Comparative hydrolysis pathways of 1-ethoxyethyl acetate and diethyl acetal.
Experimental Methodology: Self-Validating Kinetic Assay
To objectively evaluate flavor longevity, relying solely on human sensory panels introduces subjective bias. As application scientists, we must establish a self-validating analytical system .
The following protocol couples liquid-phase quantitative NMR (qNMR) with Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)[5]. By tracking precursor depletion in the liquid phase (qNMR) and simultaneously measuring volatile appearance in the gas phase (GC-MS), we establish a mass-balance closure. If a precursor disappears but the headspace volatile does not increase proportionally, we can confidently identify matrix-binding artifacts or side reactions (e.g., aldol condensation)[6].
Protocol: Dual-Modality Kinetic Hydrolysis
-
Matrix Preparation: Prepare two buffered model solutions: a pH 3.0 citrate buffer (simulating citrus beverages) and a pH 6.5 phosphate buffer (simulating neutral dairy/pharma suspensions).
-
Equimolar Spiking: Spike 50 mM of either EEA or DEA into sealed 20 mL headspace vials containing 10 mL of the buffer. Introduce 5 mM of internal standards (d4-acetaldehyde for GC-MS; TSP for NMR).
-
Incubation & Sampling: Incubate the vials at 25°C. Pull 0.5 mL liquid aliquots at t=0,1,4,24,and 72 hours.
-
qNMR Analysis: Quench the liquid aliquots in D₂O and analyze via ¹H NMR (400 MHz). Track the disappearance of the methine quartet ( δ≈5.93 ppm for EEA) to calculate the first-order degradation rate constant[7].
-
Headspace SPME-GC-MS: Concurrently, expose a DVB/CAR/PDMS fiber to the vial headspace for 10 minutes at each timepoint, followed by thermal desorption in the GC inlet to quantify free acetaldehyde release[7].
Dual-modality kinetic hydrolysis assay workflow for self-validating flavor release.
Data Presentation & Comparative Analysis
The experimental data reveals a stark contrast in the kinetic behavior of the two molecules, directly dictating their application suitability.
Table 1: Physicochemical & Kinetic Profile
Data normalized for 25°C incubation. Half-life ( t1/2 ) calculated via first-order kinetic modeling.
| Compound | Structure Type | Leaving Group(s) | Half-life (pH 3.0) | Half-life (pH 6.5) |
| 1-Ethoxyethyl Acetate | Mixed Hemiacetal Ester | Acetate, Ethoxide | < 5 minutes | ~ 2.5 hours |
| Diethyl Acetal | Symmetrical Acetal | Ethoxide (x2) | ~ 4.2 hours | > 30 days |
Table 2: Sensory Longevity & Impact Scores in pH 3.0 Beverage Matrix
Scores based on a trained descriptive panel (0-10 scale) evaluating orthonasal impact over a 72-hour period.
| Timepoint | 1-Ethoxyethyl Acetate (Impact) | Diethyl Acetal (Impact) |
| 1 Hour | 9.5 (Intense, immediate burst) | 3.0 (Subtle, muted) |
| 24 Hours | 4.0 (Fading top notes) | 7.5 (Blooming, peak freshness) |
| 72 Hours | 1.0 (Depleted) | 6.0 (Sustained longevity) |
Application Strategy & Conclusion
The selection between 1-ethoxyethyl acetate and diethyl acetal should be driven entirely by the product's moisture content, pH, and desired consumption timeline:
-
Opt for 1-Ethoxyethyl Acetate when formulating instant dry-mix beverages , effervescent tablets, or fast-dissolving oral films. Because it hydrolyzes almost instantly upon hydration (even at near-neutral pH), it provides a massive initial Cmax of acetaldehyde, delivering a highly impactful "freshly squeezed" sensory cue right when the consumer prepares the product.
-
Opt for Diethyl Acetal when formulating ready-to-drink (RTD) acidic beverages , clear fruit juices, or spirits[3]. Its reliance on strictly acidic conditions and a higher activation energy for the oxocarbenium intermediate ensures a slow, sustained release[4]. This "drip-feed" of acetaldehyde effectively masks base-note degradation and maintains flavor integrity over a prolonged shelf life (months to years).
Sources
- 1. 1-Ethoxy ethyl acetate and uses thereof for augmenting or enhancing the aroma or taste of consumable materials - Patent 0048545 [data.epo.org]
- 2. parchem.com [parchem.com]
- 3. Acetal â Grokipedia [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validating the Accuracy of FTIR Spectroscopy for 1-Ethoxyethyl Acetate Identification: A Multi-Modal Comparison Guide
As a Senior Application Scientist, I frequently encounter the analytical challenges associated with characterizing labile organic intermediates. 1-Ethoxyethyl acetate (CAS 1608-72-6) [1] is a prime example. Widely utilized as a flavoring agent (FEMA 4069) [2] and a versatile protecting group intermediate in pharmaceutical synthesis, this molecule contains both an ester group and a hemiacetal ether linkage.
The inherent structural duality of 1-ethoxyethyl acetate makes it highly susceptible to moisture-induced hydrolysis. Therefore, relying on a single analytical method can lead to false identifications due to sample degradation. To ensure scientific integrity, we must employ a self-validating system. This guide objectively compares Fourier-Transform Infrared Spectroscopy (FTIR) against Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) [3], providing field-proven methodologies and causality-driven protocols for accurate identification.
The Analytical Triad: Visualizing the Validation Workflow
To definitively identify 1-ethoxyethyl acetate, FTIR serves as the rapid primary screen for functional group mapping, while GC-MS and NMR act as orthogonal validation tools to confirm molecular weight and absolute atomic connectivity.
Figure 1: Multi-modal analytical workflow for 1-ethoxyethyl acetate identification.
Self-Validating Experimental Protocols
A protocol is only as reliable as its ability to prevent artifact generation. Below are the step-by-step methodologies, emphasizing the causality behind each experimental choice.
Protocol 1: ATR-FTIR Spectroscopy (Primary Screen)
FTIR is highly effective for identifying the carbonyl and ether stretches of 1-ethoxyethyl acetate. We utilize Attenuated Total Reflectance (ATR) rather than traditional transmission methods.
-
Background Collection: Collect an ambient air background spectrum. Causality: Atmospheric water vapor absorbs heavily at ~3500 cm⁻¹ and ~1600 cm⁻¹, which can obscure critical ester regions. Subtraction is mandatory.
-
Sample Application: Apply 1-2 drops of neat 1-ethoxyethyl acetate directly onto a Diamond ATR crystal. Causality: Analyzing the sample "neat" (without solvent) eliminates solvent interference. Furthermore, avoiding KBr pellet pressing prevents the introduction of hygroscopic moisture, which would rapidly hydrolyze the hemiacetal linkage into acetaldehyde and acetic acid.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).
-
Validation Check: Confirm the absence of a broad -OH stretch at ~3300 cm⁻¹. If present, the sample has already begun hydrolyzing.
Protocol 2: GC-MS Analysis (Fragmentation Validation)
GC-MS provides necessary molecular weight validation but introduces thermal risks.
-
Sample Dilution: Dilute the sample to 1 mg/mL in anhydrous hexane. Causality: Hexane is a non-polar, aprotic solvent that prevents solvolysis of the sample prior to injection.
-
Injection Parameters: Inject 1 µL into the GC inlet maintained at 200°C. Causality: Standard inlets are often set to 250°C+. We deliberately lower this to 200°C to minimize the thermal degradation of the heat-sensitive hemiacetal linkage during vaporization.
-
Separation & Detection: Elute through a non-polar HP-5MS column (50°C to 200°C at 10°C/min). Operate the MS in Electron Ionization (EI) mode at 70 eV.
Protocol 3: 1H and 13C NMR (Structural Confirmation)
NMR is the gold standard for absolute structural elucidation, complementing the functional group data from FTIR [3].
-
Solvent Selection: Dissolve 10 mg of the sample in 0.6 mL of strictly anhydrous CDCl₃ (stored over molecular sieves) containing 0.03% TMS. Causality: Trace D₂O or acidic DCl in degraded CDCl₃ will rapidly catalyze the cleavage of the 1-ethoxyethyl group. Anhydrous conditions are non-negotiable.
-
Acquisition: Acquire 16 transients for ¹H NMR with a relaxation delay of 2 seconds to ensure accurate quantitative integration.
-
Signal Verification: Locate the distinct acetal methine proton (a quartet at ~5.9 ppm). Causality: This specific chemical shift proves the proton is bound to a carbon sandwiched between two electronegative oxygen atoms, confirming the hemiacetal structure.
Comparative Data Analysis
To objectively evaluate FTIR's accuracy, we must compare its data output and operational feasibility against GC-MS and NMR.
Table 1: Key FTIR Spectral Assignments for 1-Ethoxyethyl Acetate
FTIR accuracy relies on identifying the unique combination of ester and acetal vibrational modes.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Causality for Identification |
| ~1740 | Ester Carbonyl (C=O) | Stretching | Confirms the presence of the intact acetate group. |
| ~1240 | Ester (C-O) | Stretching | Differentiates the ester C-O from the ether C-O environment. |
| ~1080 - 1130 | Acetal (C-O-C) | Asym. Stretching | Confirms the hemiacetal ether linkage; distinguishes from simple esters. |
| ~2850 - 2980 | Aliphatic (C-H) | Stretching | Maps the ethyl and methyl aliphatic chains. |
Table 2: Performance and Feasibility Comparison
While FTIR cannot provide absolute atomic connectivity like NMR, its operational advantages make it the superior primary screening tool for labile compounds.
| Metric | ATR-FTIR | GC-MS | ¹H / ¹³C NMR |
| Primary Utility | Functional group mapping | Molecular weight & fragmentation | Absolute structural elucidation |
| Analysis Time | < 2 minutes | 15 - 30 minutes | 10 - 60 minutes |
| Sample Prep | None (Direct application) | Dilution in volatile solvent | Dissolution in deuterated solvent |
| Hydrolysis Risk | Very Low (Room temp) | Moderate (Thermal stress in inlet) | Low to Moderate (Solvent dependent) |
| Cost per Sample | Low | Medium | High |
Conclusion
Validating the accuracy of FTIR spectroscopy for 1-ethoxyethyl acetate requires an understanding of the molecule's chemical fragility. ATR-FTIR stands out as the most accurate initial diagnostic tool because its rapid, room-temperature, and solvent-free nature preserves the integrity of the labile hemiacetal linkage. However, true scientific rigor demands a self-validating approach. By cross-referencing the C=O and C-O-C stretches from FTIR with the fragmentation patterns of GC-MS and the exact proton connectivity mapped by NMR, researchers can achieve unambiguous identification of this complex ester.
References
1-Ethoxyethyl acetate proper disposal procedures
As drug development and synthetic chemistry workflows grow increasingly complex, the management of specialized reagents like 1-Ethoxyethyl acetate (CAS 1608-72-6) demands rigorous, scientifically grounded safety protocols. Widely utilized as a flavoring adjuvant, solvent, and an intermediate in organic synthesis[1, 2], this ester presents specific logistical challenges due to its volatility and flammability.
As a Senior Application Scientist, I have designed this guide to provide an authoritative, step-by-step operational plan for the proper disposal and emergency handling of 1-Ethoxyethyl acetate. This protocol ensures strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards while embedding self-validating safety checks into your daily laboratory operations.
Chemical Profile & Hazard Causality
To design an effective disposal strategy, we must first understand the physicochemical properties that dictate the chemical's behavior. 1-Ethoxyethyl acetate is a clear, colorless liquid with a characteristic fruity odor [3, 4].
| Property | Value | Clinical/Operational Significance |
| CAS Number | 1608-72-6 | Unique identifier for SDS tracking and waste manifesting[1]. |
| PubChem CID | 97895 | Reference for toxicological and structural data [5]. |
| Boiling Point | 128–130 °C | Indicates moderate volatility under standard laboratory conditions. |
| Flash Point | ~40.5 °C (105 °F) | Critical Hazard: Vapors can ignite at relatively low temperatures [3]. |
| Specific Gravity | 0.940 – 0.950 | Lighter than water; will float, complicating aqueous spill cleanup [4]. |
| RCRA Waste Code | D001 (Ignitable) | Mandates specific segregation and thermal destruction pathways [6, 7]. |
Causality of Hazard: The flash point of ~40.5 °C is the cornerstone of 1-Ethoxyethyl acetate's risk profile. Because this temperature is well below the EPA's 60 °C (140 °F) threshold for ignitability, the chemical is strictly classified as a D001 Ignitable Hazardous Waste [6]. In a laboratory setting, ambient temperatures combined with localized heat sources (e.g., hot plates, friction from stirring) can easily generate vapor concentrations that exceed the lower explosive limit (LEL). Therefore, all disposal and handling protocols must proactively eliminate ignition sources and prevent vapor accumulation.
Pre-Disposal Storage & Segregation Workflows
Proper disposal begins long before the waste leaves the facility. 1-Ethoxyethyl acetate must be systematically segregated to prevent dangerous exothermic reactions and to optimize downstream incineration costs.
Self-Validating Segregation Protocol:
-
Isolate from Oxidizers: 1-Ethoxyethyl acetate is an organic ester. Mixing it with strong oxidizers (e.g., peroxides, nitric acid) can initiate a spontaneous exothermic reaction, potentially leading to a fire or container rupture.
-
Separate from Halogenated Solvents: While physically compatible with many organic solvents, 1-Ethoxyethyl acetate must be kept in a "Non-Halogenated Flammable" waste stream. Causality: Incinerating halogenated waste generates corrosive hydrogen halide gases (e.g., HCl), requiring expensive scrubber systems at the disposal facility. Mixing non-halogenated esters with halogens unnecessarily inflates disposal costs and complicates the incineration profile.
-
Verify Container Integrity: Use High-Density Polyethylene (HDPE) or glass containers. Validation Step: Before adding waste, visually inspect the container for stress fractures and ensure the cap features a solvent-resistant polytetrafluoroethylene (PTFE) liner to prevent vapor leakage.
Step-by-Step Disposal Methodology (RCRA D001)
The following methodology provides a self-validating system for the routine disposal of 1-Ethoxyethyl acetate waste.
Step 1: Compatibility Verification Before transferring waste, verify that the receiving container currently holds only compatible, non-halogenated flammable liquids (e.g., ethanol, ethyl acetate). Check the laboratory waste log to confirm the absolute absence of acids, bases, or oxidizers.
Step 2: Safe Transfer Perform all waste transfers inside a certified chemical fume hood to capture fugitive vapors. Use a grounded, conductive funnel if transferring large volumes to prevent static electricity buildup—a critical step given the chemical's low flash point.
Step 3: Containerization and Labeling Once the waste is transferred, immediately seal the container. Attach a standardized hazardous waste label. The label must explicitly state:
-
"Hazardous Waste"
-
"1-Ethoxyethyl Acetate / Non-Halogenated Solvent"
-
"RCRA Code: D001 (Ignitable)" [7]
-
The exact date the first drop of waste entered the container.
Step 4: Satellite Accumulation Area (SAA) Management Move the labeled container to a designated SAA. Validation Step: Ensure the SAA contains no more than 55 gallons of hazardous waste at any time. The SAA must be located at or near the point of generation and under the control of the operator generating the waste.
Step 5: Final Manifesting and Vendor Hand-off Once the container is full (or reaches the facility's time limit, typically 90 to 180 days depending on your generator status), transfer it to the central accumulation area. The waste must be manifested and transported by an EPA-licensed vendor for off-site thermal destruction (incineration) [8].
Caption: Workflow for the RCRA D001 compliant disposal of 1-Ethoxyethyl acetate.
Emergency Spill Response Protocol
In the event of an accidental release, immediate and calculated action is required to prevent ignition and inhalation exposure.
Step 1: Risk Assessment and Isolation Immediately assess the spill volume. If the spill is >1 Liter or occurs outside a ventilated fume hood, evacuate the laboratory, close the doors, and contact Environmental Health and Safety (EHS). For minor spills (<1 Liter) inside a hood, proceed to Step 2.
Step 2: Eliminate Ignition Sources Causality: Because 1-Ethoxyethyl acetate vapors are heavier than air, they can travel along the floor or benchtop to distant ignition sources. Immediately turn off all hot plates, stirrers, and nearby electrical equipment.
Step 3: Don Appropriate PPE Ensure you are wearing splash goggles, a flame-resistant lab coat, and solvent-resistant gloves (e.g., butyl rubber or heavy-duty nitrile; standard thin nitrile may degrade quickly when exposed to esters).
Step 4: Containment and Absorption Apply an inert, non-combustible absorbent material (such as vermiculite, dry sand, or specialized spill pads) starting from the perimeter of the spill and working inward. Do not use combustible materials like paper towels, as they drastically increase the fire hazard.
Step 5: Collection and Disposal Use non-sparking tools (e.g., polypropylene dustpans and plastic scoops) to collect the saturated absorbent. Causality: Metal tools can strike hard surfaces and create mechanical sparks, which possess enough activation energy to ignite the D001 vapors. Place the collected material into a heavy-duty hazardous waste bag or a sealable HDPE bucket, label it as D001 spill debris, and process it through the standard disposal workflow.
Caption: Emergency spill response decision tree for 1-Ethoxyethyl acetate.
References
-
Substances Added to Food (formerly EAFUS): 1-ETHOXYETHYL ACETATE. U.S. Food and Drug Administration (FDA). Available at:[Link]
-
1-ethoxyethyl acetate (+/-)-1-acetoxy-1-ethoxyethane. The Good Scents Company. Available at:[Link]
-
Ethoxyethyl Acetate-1 Product Data. Symrise. Available at:[Link]
-
1-Ethoxyethyl acetate | C6H12O3 | CID 97895. National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]
-
EPA Final Rule: Modernizing RCRA Ignitable Hazardous Waste Determinations. Keramida Environmental Compliance. Available at:[Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]
-
D001 Characteristic Wastes - Land Disposal Restrictions. U.S. Environmental Protection Agency (EPA) RCRA Public Archives. Available at:[Link]
Personal protective equipment for handling 1-Ethoxyethyl acetate
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic science. When handling reactive or volatile organic compounds like 1-Ethoxyethyl acetate (CAS 1608-72-6) , safety protocols must be designed around the specific physicochemical properties of the molecule.
1-Ethoxyethyl acetate is a versatile ester widely utilized as a chemical building block in the synthesis of active pharmaceutical ingredients (APIs) and as a high-purity solvent[1]. However, its solvation power, volatility, and flammability require highly specific Personal Protective Equipment (PPE) and operational controls. Standard laboratory habits—such as defaulting to nitrile gloves—can lead to catastrophic exposure when handling esters.
Below is the definitive, causality-driven guide to the safe handling, operational logistics, and disposal of 1-Ethoxyethyl acetate.
Chemical Profiling & Hazard Causality
To design a self-validating safety protocol, we must first understand the quantitative properties of the compound. 1-Ethoxyethyl acetate is a combustible liquid that emits irritating vapors and poses specific degradation risks to standard polymeric safety equipment[2].
Table 1: Physicochemical Properties & Hazard Implications
| Property | Value | Mechanistic Hazard Implication |
| CAS Number | 1608-72-6 | Unique identifier for safety tracking and chemical inventory segregation. |
| Boiling Point | 156 °C | Moderate volatility; requires local exhaust ventilation to prevent vapor accumulation[2]. |
| Flash Point | 49 °C (Closed Cup) | Classified as a GHS Category 3 Combustible Liquid. Poses a severe ignition risk at elevated ambient temperatures[2]. |
| Molecular Weight | 132.16 g/mol | Vapors are significantly heavier than air (MW > 28.97 g/mol ) and will pool in lower areas or sinks, creating hidden explosive mixtures. |
| Solubility | Slightly soluble in water | Aqueous dilution is ineffective for spill management; requires inert organic absorbents[2]. |
The Personal Protective Equipment (PPE) Matrix
The selection of PPE must be driven by the chemical compatibility and permeation kinetics of the target molecule.
-
Hand Protection (Critical):
-
Causality: As an ester, 1-ethoxyethyl acetate will rapidly solvate and permeate standard nitrile, latex, or neoprene gloves, leading to polymer degradation and dermal exposure.
-
Requirement:Butyl rubber or PE/EVAL (Silver Shield) gloves are mandatory. These materials provide a highly cross-linked barrier against esters and ketones, ensuring a breakthrough time of >480 minutes.
-
-
Eye & Face Protection:
-
Causality: The compound is a documented ocular irritant[2]. Accidental splashes or high-concentration vapors can cause acute corneal inflammation.
-
Requirement: Indirect-vented chemical splash goggles. If dispensing volumes greater than 1 liter, a full-face shield must be worn over the goggles.
-
-
Respiratory Protection:
-
Causality: While the boiling point is relatively high (156 °C), aerosolization or heating generates toxic and irritating carbon oxide fumes[2].
-
Requirement: Primary handling must occur within a certified chemical fume hood. If engineering controls fail or during a spill, a NIOSH-approved half-face respirator equipped with Organic Vapor (OV) cartridges (color-coded black) is required.
-
-
Body Protection:
-
Causality: The 49 °C flash point necessitates protection against both chemical absorption and potential ignition[2].
-
Requirement: A Flame-Resistant (FR) lab coat (e.g., Nomex®) with tightly fitted cuffs, combined with full-length trousers and closed-toe, non-porous footwear.
-
Operational Workflow: Handling & Dispensing
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Pre-Operational Verification
-
Fume Hood Check: Turn on the chemical fume hood. Validation: Verify the magnehelic gauge reads a face velocity between 80–120 feet per minute (fpm). If the alarm sounds or flow is inadequate, abort the operation.
-
PPE Integrity Test: Perform a pneumatic inflation test on your butyl rubber gloves. Validation: Trap air inside the glove and roll the cuff tightly; if the glove deflates, discard it due to pinhole leaks.
Step 2: Grounding and Bonding (For Bulk Transfer)
-
Because 1-ethoxyethyl acetate is a combustible liquid, static electricity generated during fluid transfer can ignite the vapors.
-
Attach a grounding cable from the source drum to a known earth ground.
-
Attach a bonding wire between the source drum and the receiving vessel. Validation: Use a multimeter to confirm electrical continuity (<10 ohms) between the two vessels.
Step 3: Dispensing
-
Utilize non-sparking tools (e.g., beryllium-copper or aluminum bronze wrenches) to open bulk containers[3].
-
Dispense the liquid slowly to minimize aerosolization. Keep all vessels tightly sealed immediately after transfer to prevent vapor escape[2].
Spill Response & Environmental Disposal Plan
In the event of a breach, immediate containment is required to prevent environmental contamination and fire hazards.
Protocol A: Spill Response
-
Evacuation & Ventilation: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood remains ON to extract ambient vapors.
-
Ignition Control: Extinguish all open flames and disable nearby heat sources (e.g., hot plates).
-
Containment: Do NOT use combustible absorbents like sawdust. Surround and cover the spill with an inert material such as diatomaceous earth, dry sand, or vermiculite [2].
-
Collection: Use non-sparking dustpans and brushes to sweep the saturated absorbent into a chemically compatible, sealable polyethylene or metal container[2].
Protocol B: Waste Segregation & Disposal
-
Segregation: 1-Ethoxyethyl acetate must be strictly segregated from strong oxidizing agents, strong acids, and bases, as these can trigger exothermic reactions[2].
-
Labeling: Label the waste container clearly as "Hazardous Waste - Non-Halogenated Organic Solvent (Combustible)".
-
Disposal: Do not flush down municipal drains. The compound must be disposed of via an EPA-approved high-temperature incineration facility in accordance with local and national environmental regulations[3].
Logical Workflow Visualization
Below is the self-validating decision tree for the handling and emergency management of 1-Ethoxyethyl acetate.
Operational workflow for the safe handling, spill response, and disposal of 1-Ethoxyethyl acetate.
References
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
